2-amino-3-(trifluoromethoxy)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPQFVVEWXYRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471743 | |
| Record name | 2-amino-3-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561304-41-4 | |
| Record name | 2-Amino-3-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561304-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-3-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-(trifluoromethoxy)benzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(trifluoromethoxy)benzoic acid, also known as 3-(trifluoromethoxy)anthranilic acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of novel compounds.
The trifluoromethoxy (-OCF₃) group is a key feature, acting as a lipophilic hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic profile. This group is known to enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of drug candidates to their targets. As such, this compound serves as a crucial intermediate in the development of innovative pharmaceuticals and advanced materials.[1]
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and developers in the life sciences and chemical industries.
Chemical and Physical Properties
This compound (CAS Number: 561304-41-4 ) is a white to off-white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 561304-41-4 | [2] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 99-101 °C | [5][6][7] |
| Boiling Point | 283 °C | [5][6] |
| Density | 1.528 g/cm³ | [5][6] |
| Flash Point | 125 °C | [5][6] |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol | [4] |
| Synonyms | 3-(Trifluoromethoxy)anthranilic acid, 2-Carboxy-6-(trifluoromethoxy)aniline |
Spectroscopic Data
While specific, publicly available experimental spectra for this compound are limited, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[8] For the purpose of this guide, a summary of expected spectral characteristics is provided based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic protons will likely appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the amino, carboxylic acid, and trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the aromatic region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include:
-
N-H stretching vibrations for the amine group.
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching vibration for the carbonyl of the carboxylic acid.
-
C-O and C-F stretching bands associated with the trifluoromethoxy group.
-
C-N stretching for the amine.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (221.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoromethoxy group, and other characteristic fragments.
Synthesis
A potential synthetic pathway for this compound.
Theoretical Synthesis Protocol:
-
Step 1: Synthesis of 2-(Trifluoromethoxy)-6-nitrobenzonitrile. This step would likely involve a nucleophilic aromatic substitution reaction on a suitable starting material like 2-chloro-6-nitrobenzotrifluoride with a methoxide source.
-
Step 2: Reduction of the Nitro Group. The nitro group of 2-(trifluoromethoxy)-6-nitrobenzonitrile would then be reduced to an amine. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., Fe in acetic acid).
-
Step 3: Hydrolysis of the Nitrile. The final step would be the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating the nitrile in the presence of a strong acid (like sulfuric acid) or a strong base.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance the pharmacological properties of bioactive molecules. The trifluoromethoxy group, in particular, offers several advantages:
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intended target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved bioavailability of a drug.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions.
As a substituted anthranilic acid, this compound is a precursor to a variety of heterocyclic scaffolds that are prevalent in many approved drugs. Anthranilic acid and its derivatives have been used in the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities.[9][10]
Role of this compound in drug discovery.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups, particularly the trifluoromethoxy substituent, makes it a compound of high interest for the development of new pharmaceuticals with enhanced properties. While publicly available experimental data, especially spectroscopic and detailed synthesis protocols, are limited, the established principles of organic and medicinal chemistry provide a strong foundation for its effective use in research and development. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of intermediates like this compound is set to increase.
References
- 1. CAS 561304-41-4: this compound [cymitquimica.com]
- 2. 2-Amino-3-(trifluoromethoxy)benzoicAcid [myskinrecipes.com]
- 3. molbase.com [molbase.com]
- 4. tradeindia.com [tradeindia.com]
- 5. This compound CAS#: 561304-41-4 [chemicalbook.com]
- 6. This compound, CasNo.561304-41-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. This compound,561304-41-4-Amadis Chemical [amadischem.com]
- 8. 561304-41-4|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijddr.in [ijddr.in]
An In-Depth Technical Guide to the Structure of 2-amino-3-(trifluoromethoxy)benzoic acid
Commercial suppliers list the compound, confirming its existence and providing basic data such as its CAS number (561304-41-4), molecular formula (C₈H₆F₃NO₃), and molecular weight (221.13 g/mol ). Some suppliers also provide a melting point range of 165-169°C. However, this information is insufficient for the creation of an in-depth technical guide that meets the standards of scientific integrity and reproducibility expected by researchers, scientists, and drug development professionals.
Therefore, this document will proceed by providing a detailed overview of the structural components of 2-amino-3-(trifluoromethoxy)benzoic acid, drawing upon established principles of organic chemistry and data from analogous compounds. It will also outline a plausible synthetic approach and the expected spectroscopic characteristics based on the known effects of its constituent functional groups. This guide is intended to be a valuable resource for researchers, offering insights into the molecule's properties and a framework for its potential synthesis and characterization.
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic properties. When incorporated into a molecular scaffold, the -OCF₃ group can profoundly influence a drug candidate's pharmacokinetic profile, including its metabolic stability, bioavailability, and binding affinity.[3]
This compound is a trifluoromethoxylated derivative of anthranilic acid, a key pharmacophore in numerous biologically active compounds.[4] The strategic placement of the amino, trifluoromethoxy, and carboxylic acid groups on the benzene ring creates a versatile building block for the synthesis of novel therapeutic agents. This guide will delve into the structural intricacies of this compound, providing a theoretical framework for its synthesis and characterization.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with three key functional groups: an amino group (-NH₂), a trifluoromethoxy group (-OCF₃), and a carboxylic acid group (-COOH). The relative positions of these groups (ortho-amino and meta-trifluoromethoxy to the carboxylic acid) are crucial to its chemical reactivity and potential biological activity.
Key Structural Features:
-
Anthranilic Acid Core: The foundational structure is anthranilic acid (2-aminobenzoic acid), a well-established pharmacophore with known anti-inflammatory and analgesic properties in its derivatives.[5][6]
-
Trifluoromethoxy Group: This highly electronegative and lipophilic group can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[3]
-
Carboxylic Acid Group: Provides a handle for forming amide, ester, or other linkages, allowing for the facile incorporation of the molecule into larger, more complex structures.[3]
-
Amino Group: A key site for further chemical modification and a potential hydrogen bond donor in interactions with biological targets.
Below is a diagram illustrating the core structure of this compound.
Caption: Molecular structure of this compound.
Proposed Synthesis Strategy
A Potential Synthetic Workflow:
-
Nitration: Begin with a commercially available trifluoromethoxy-substituted benzene derivative and introduce a nitro group at the appropriate position.
-
Oxidation: Convert a methyl or other oxidizable group on the ring to a carboxylic acid.
-
Reduction: Reduce the nitro group to an amino group to yield the final product.
The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. While experimental data for this compound is not available, we can predict the key features of its spectra based on the known chemical shifts and absorption frequencies of its functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will display characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-F and C-O stretches of the trifluoromethoxy group.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (221.13 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the trifluoromethoxy group.[7]
The following table summarizes the predicted spectroscopic data.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (3H, multiplet), Amine protons (2H, broad singlet), Carboxylic acid proton (1H, broad singlet). |
| ¹³C NMR | Aromatic carbons (6 signals), Carbonyl carbon, Carbon of the trifluoromethoxy group (quartet). |
| FT-IR (cm⁻¹) | N-H stretch (3400-3200), O-H stretch (broad, 3300-2500), C=O stretch (1700-1680), C-O stretch (1320-1210), C-F stretch (multiple bands, 1300-1100). |
| Mass Spec (m/z) | Molecular ion peak at ~221. Key fragments corresponding to the loss of -COOH, -OCF₃, and other characteristic fragments. |
Applications in Drug Discovery and Development
Derivatives of anthranilic acid are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] The incorporation of the trifluoromethoxy group is a well-established strategy to enhance the drug-like properties of a molecule.[3] Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: As a derivative of anthranilic acid, it could serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The unique electronic properties of the trifluoromethoxy group could be exploited to design inhibitors of key enzymes or receptors involved in cancer progression.
-
Neuroprotective Agents: The ability of the trifluoromethoxy group to enhance blood-brain barrier permeability could be advantageous in the development of drugs targeting the central nervous system.
The following diagram illustrates a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: A generalized signaling pathway potentially targeted by derivatives.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a biologically active anthranilic acid core and a property-enhancing trifluoromethoxy group makes it an attractive starting point for the synthesis of novel therapeutic agents. While a detailed, experimentally verified guide to its synthesis and characterization is not currently available in the public domain, this document provides a comprehensive overview of its structure, predicted properties, and potential applications. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-AMINO-3-(TRIFLUOROMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound CAS#: 561304-41-4 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
A Technical Guide to 2-Carboxy-6-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-carboxy-6-(trifluoromethoxy)aniline, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethoxy group onto an anthranilic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details a representative synthetic pathway, outlines the key physicochemical and spectroscopic characteristics of the molecule, and explores its potential applications in the development of next-generation pharmaceuticals. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of innovative molecular entities.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its unique combination of high electronegativity, metabolic stability, and lipophilicity. Unlike its trifluoromethyl (-CF3) counterpart, the trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets in a distinct manner.
The presence of a trifluoromethoxy group can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability and oral bioavailability. These advantageous properties have led to the incorporation of the trifluoromethoxy moiety into a wide range of clinically successful drugs and investigational compounds.
2-Carboxy-6-(trifluoromethoxy)aniline, also known as 2-amino-3-(trifluoromethoxy)benzoic acid, is a valuable building block that combines the key functionalities of an aniline, a carboxylic acid, and a trifluoromethoxy group. This trifunctional scaffold provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery campaigns.
Synthesis of 2-Carboxy-6-(trifluoromethoxy)aniline: A Representative Pathway
Proposed Synthetic Workflow
The synthesis commences with a suitable starting material, such as a substituted nitrobenzene, and proceeds through nitration, trifluoromethoxylation, and reduction, followed by carboxylation to yield the final product.
Caption: Proposed synthetic workflow for 2-carboxy-6-(trifluoromethoxy)aniline.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Nitration of a Substituted Benzene
-
To a stirred solution of an appropriate starting material, such as 1-chloro-2-(trifluoromethoxy)benzene, in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrated intermediate in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the aniline intermediate.
Step 3: Carboxylation
This step can be achieved through various methods, including the Kolbe-Schmitt reaction or via a Grignard reagent.
Method A: Kolbe-Schmitt Reaction (Conceptual)
-
The sodium salt of the corresponding trifluoromethoxyaniline is prepared by treatment with a strong base.
-
This salt is then heated under a high pressure of carbon dioxide.
-
Acidic workup of the reaction mixture would yield the desired carboxylic acid.
Method B: Via Grignard Reagent (Conceptual)
-
The aniline is first protected, and a halide is introduced onto the aromatic ring.
-
The aryl halide is then converted to a Grignard reagent by reacting with magnesium metal.
-
The Grignard reagent is then reacted with solid carbon dioxide (dry ice).
-
Acidic workup liberates the carboxylic acid.
-
Deprotection of the amine would yield the final product.
Purification: The final product, 2-carboxy-6-(trifluoromethoxy)aniline, can be purified by recrystallization from a suitable solvent system or by column chromatography.
Physicochemical and Spectroscopic Characterization
The accurate characterization of 2-carboxy-6-(trifluoromethoxy)aniline is crucial for its application in research and development. The following table summarizes its key physicochemical properties based on available data.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₃ | N/A |
| Molecular Weight | 221.13 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Density | 1.528 g/cm³ | |
| pKa | 4.56 ± 0.10 (Predicted) | |
| Flash Point | 125 °C | |
| Storage | Store in a dark place under an inert atmosphere at room temperature. |
Spectroscopic Data Interpretation
While detailed, publicly available spectra for 2-carboxy-6-(trifluoromethoxy)aniline are limited, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The amine and carboxylic acid protons would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven aromatic carbons and the carboxylic acid carbon. The carbon attached to the trifluoromethoxy group and the carbons bearing the amino and carboxyl groups would have characteristic chemical shifts.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would be indicative of the -OCF₃ group.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, often overlapping with C-H stretching.
-
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O stretching: Bands in the region of 1200-1300 cm⁻¹.
-
C-F stretching: Strong absorption bands in the fingerprint region, typically around 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion, providing further structural confirmation.
Applications in Drug Discovery and Development
The unique structural features of 2-carboxy-6-(trifluoromethoxy)aniline make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
Rationale for Use in Medicinal Chemistry
-
Scaffold for Diverse Libraries: The presence of three distinct functional groups (amine, carboxylic acid, and the aromatic ring activated by the trifluoromethoxy group) allows for a wide range of chemical modifications. The amine can be acylated, alkylated, or used in coupling reactions. The carboxylic acid can be converted to esters, amides, or other derivatives. The aromatic ring can undergo further substitution reactions.
-
Modulation of Physicochemical Properties: As previously discussed, the trifluoromethoxy group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design. The carboxylic acid and amine groups provide handles for modulating solubility and forming salts with improved pharmaceutical properties.
Caption: Versatility of 2-carboxy-6-(trifluoromethoxy)aniline in drug design.
Potential Therapeutic Targets
While specific drugs derived from this exact starting material are not prominently disclosed in the public domain, analogous structures are prevalent in compounds targeting a wide array of diseases, including:
-
Oncology: As precursors to kinase inhibitors and other anti-cancer agents.
-
Inflammation and Immunology: In the synthesis of anti-inflammatory compounds.
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the trifluoromethoxy group can aid in crossing the blood-brain barrier, making it useful for CNS drug discovery.
Conclusion
2-Carboxy-6-(trifluoromethoxy)aniline represents a strategically important and versatile building block for modern drug discovery. Its unique combination of functional groups and the advantageous properties imparted by the trifluoromethoxy moiety provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this valuable compound in their drug development programs.
The Biological Versatility of Trifluoromethoxy Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated moieties, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, when appended to a benzoic acid core, create a class of compounds with significant, yet nuanced, biological potential. This technical guide provides an in-depth exploration of the biological activities of trifluoromethoxy and trifluoromethyl benzoic acids, with a particular focus on their anti-inflammatory and analgesic properties. We will delve into the mechanistic underpinnings of their actions, detail established experimental protocols for their evaluation, and provide a forward-looking perspective on their application in drug development.
The Trifluoromethoxy and Trifluoromethyl Benzoic Acid Scaffolds: A Gateway to Bioactivity
Trifluoromethoxy and trifluoromethyl benzoic acids are versatile chemical intermediates extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The presence of the -OCF₃ or -CF₃ group can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability and a more favorable side-effect profile. These substituted benzoic acids serve as foundational building blocks for a diverse array of therapeutic agents, including enzyme inhibitors and receptor modulators targeting diseases ranging from metabolic disorders to oncology. While their primary role is often as a synthetic precursor, derivatives of these compounds have demonstrated intrinsic and potent biological activities.
Anti-Inflammatory and Analgesic Properties: A Mechanistic Deep Dive
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.
A compelling case study for the anti-inflammatory potential of this class of molecules is Triflusal , or 2-acetoxy-4-(trifluoromethyl)benzoic acid, and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).
Dual-Pronged Inhibition of the Cyclooxygenase Pathway
Research has demonstrated that triflusal and HTB exhibit a sophisticated, dual-pronged mechanism of action against the inflammatory cascade.[2]
-
Direct COX Enzyme Inhibition: Triflusal itself is a direct inhibitor of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[2]
-
Inhibition of COX-2 Expression: More profoundly, both triflusal and its metabolite HTB have been shown to inhibit the expression of the COX-2 enzyme. This is achieved by blocking the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[2] By preventing the synthesis of new COX-2 enzyme, these compounds can provide a more sustained anti-inflammatory effect.
This dual mechanism distinguishes triflusal and its derivatives from many traditional NSAIDs and highlights the potential for designing more effective anti-inflammatory agents based on the trifluoromethyl benzoic acid scaffold.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory efficacy of triflusal and HTB has been quantified in various studies. For instance, in lipopolysaccharide-activated human blood, the half-maximal inhibitory concentrations (IC₅₀) for COX-2-mediated prostaglandin E2 (PGE₂) production were determined as follows:
| Compound | IC₅₀ for PGE₂ Production (mM)[2] |
| Triflusal | 0.16 |
| Aspirin | 0.18 |
| HTB | 0.39 |
| Sodium Salicylate | >10 |
These data underscore the potent anti-inflammatory activity of triflusal and its active metabolite, which are comparable to or greater than that of aspirin.
Experimental Protocols for Evaluating Biological Activity
The assessment of anti-inflammatory and analgesic activity requires a combination of in vitro and in vivo models. The following protocols are standard methodologies for characterizing compounds such as trifluoromethoxy benzoic acid derivatives.
In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay quantifies the peroxidase activity of COX enzymes by monitoring the colorimetric oxidation of a chromogenic substrate.
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound (e.g., a trifluoromethoxy benzoic acid derivative) is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid (the natural substrate) and a colorimetric probe.
-
Signal Detection: The absorbance of the oxidized probe is measured over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the compound concentration.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and robust model for evaluating the acute anti-inflammatory activity of a test compound.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is quantified by its ability to reduce this swelling.
Step-by-Step Protocol:
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the laboratory environment.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., treated with a known NSAID like indomethacin) are included.
-
Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each dose group relative to the vehicle control group.
In Vivo Model: Acetic Acid-Induced Writhing Test for Analgesia
This model is used to assess the peripheral analgesic activity of a compound.
Principle: The intraperitoneal injection of a dilute acetic acid solution induces a painful inflammatory response in the peritoneum, causing characteristic abdominal constrictions or "writhes." The analgesic effect of a compound is determined by its ability to reduce the number of writhes.
Step-by-Step Protocol:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: The test compound is administered to different groups of mice at various doses. A vehicle control and a positive control (e.g., aspirin) are included.
-
Induction of Pain: After a pre-treatment period, a solution of acetic acid is injected intraperitoneally.
-
Observation: The mice are immediately placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).
-
Data Analysis: The percentage of analgesia is calculated for each dose group based on the reduction in the number of writhes compared to the vehicle control group.
Structure-Activity Relationships and Future Directions
The biological activity of substituted benzoic acids is intricately linked to their molecular structure. The position and nature of the substituent on the benzoic acid ring can dramatically influence potency and selectivity. For instance, the trifluoromethyl group in triflusal is crucial for its activity.
While the direct biological activities of the parent trifluoromethoxy benzoic acids are not as extensively documented as their trifluoromethyl counterparts, their role as versatile synthetic intermediates is well-established.[3] The trifluoromethoxy group, with its unique electronic and lipophilic properties, offers a promising avenue for the design of novel therapeutic agents. Future research should focus on the systematic evaluation of ortho-, meta-, and para-trifluoromethoxy benzoic acids and their simple derivatives to elucidate their intrinsic biological activities and establish clear structure-activity relationships.
Conclusion
Trifluoromethoxy and trifluoromethyl benzoic acids represent a class of compounds with significant potential in drug discovery. The well-characterized anti-inflammatory and analgesic activities of triflusal and its metabolites, driven by a dual mechanism of COX-2 inhibition and suppression of its expression, provide a strong rationale for the continued exploration of this chemical space. The experimental protocols detailed in this guide offer a robust framework for the evaluation of novel derivatives. As our understanding of the intricate interplay between chemical structure and biological function deepens, trifluoromethoxy and trifluoromethyl benzoic acids are poised to remain valuable scaffolds in the development of next-generation therapeutics.
Diagrams
Caption: Mechanism of COX-2 Inhibition by Trifluoromethyl Benzoic Acid Derivatives.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
The Trifluoromethoxy Group: A Guide to Harnessing its Unique Properties in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest, offering a unique combination of electronic and physicochemical characteristics that can profoundly influence a drug candidate's profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role of the trifluoromethoxy group in medicinal chemistry. We will explore its fundamental properties, its impact on key drug attributes such as metabolic stability, membrane permeability, and target engagement, and provide practical insights into its synthetic installation.
Introduction: The Rise of a Privileged Functional Group
The trifluoromethoxy group, often considered a bioisostere of the methoxy or trifluoromethyl group, has carved its own niche in drug design.[1][2] Its growing popularity stems from its ability to confer a unique set of properties that can address common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles. Unlike its more common counterparts, the trifluoromethoxy group presents a distinct electronic and conformational signature that medicinal chemists can leverage to optimize lead compounds. This guide will serve as a practical resource for understanding and implementing the trifluoromethoxy group in drug discovery programs.
Physicochemical Properties: The Foundation of the Trifluoromethoxy Advantage
The utility of the trifluoromethoxy group is rooted in its distinct physicochemical properties, which differ significantly from those of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.[1][2]
Lipophilicity: A Key Modulator of ADME Properties
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the introduction of a trifluoromethoxy group. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]
| Functional Group | Hansch π Value | cLogP of Phenol Derivative |
| -OCH3 | -0.02 | 1.46 |
| -CF3 | 0.88 | 2.82 |
| -OCF3 | 1.04 | 3.00 |
| This table provides a comparative overview of the lipophilicity of the methoxy, trifluoromethyl, and trifluoromethoxy groups. |
Electronic Effects: Influencing Acidity, Basicity, and Target Interactions
The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the pKa of nearby ionizable groups. For instance, the introduction of a trifluoromethoxy group can decrease the pKa of anilines and phenols, which can impact their ionization state at physiological pH and, consequently, their interaction with biological targets and their pharmacokinetic properties.
Conformational Preferences: A Unique Structural Signature
A distinguishing feature of the trifluoromethoxy group when attached to an aromatic ring is its preference for a conformation where the O-CF3 bond is orthogonal to the plane of the ring. This is due to a combination of steric hindrance and hyperconjugation between the oxygen lone pairs and the C-F σ* orbitals. This perpendicular orientation can have significant implications for drug-receptor interactions by influencing the overall shape of the molecule and its ability to fit into a binding pocket.
Caption: Conformational difference between methoxy and trifluoromethoxy groups on an aromatic ring.
Impact on Drug Properties: From Metabolism to Target Binding
The unique physicochemical properties of the trifluoromethoxy group translate into significant effects on a drug candidate's overall profile.
Metabolic Stability: Blocking Metabolic Hotspots
One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] When a trifluoromethoxy group replaces a metabolically labile methoxy group, it can effectively block O-demethylation, a common metabolic pathway.[4] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]
| Compound Pair | Half-life in Human Liver Microsomes (min) |
| Methoxy Analog | 15 |
| Trifluoromethoxy Analog | > 120 |
| Hypothetical data illustrating the enhanced metabolic stability conferred by the trifluoromethoxy group. |
Membrane Permeability: Facilitating Cellular Uptake
The high lipophilicity of the trifluoromethoxy group generally leads to increased membrane permeability.[1][2] This can be particularly advantageous for drugs that need to cross the blood-brain barrier to exert their effects. Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example where the trifluoromethoxy group contributes to its ability to penetrate the central nervous system.[6]
Target Interactions: Fine-Tuning Binding Affinity and Selectivity
The electronic and conformational properties of the trifluoromethoxy group can be strategically employed to optimize interactions with biological targets. While not a classical hydrogen bond acceptor, the oxygen atom can still participate in weaker electrostatic interactions. The orthogonal orientation of the group can also introduce favorable steric interactions or displace water molecules from a binding pocket, leading to increased affinity. In the design of kinase inhibitors, for example, the trifluoromethoxy group has been used to modulate binding affinity and selectivity.[7][8][9]
Synthetic Methodologies: Installing the Trifluoromethoxy Group
The synthesis of trifluoromethoxy-containing compounds has historically been challenging due to the instability of the trifluoromethoxide anion. However, recent advances have led to the development of a range of reliable methods for the introduction of this important functional group.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation reagents, such as hypervalent iodine reagents (e.g., Togni's reagent), are used to deliver a "CF3O+" equivalent to nucleophilic substrates like phenols and anilines.[1]
Experimental Protocol: Electrophilic Trifluoromethoxylation of a Phenol
-
To a solution of the phenol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add the electrophilic trifluoromethoxylating reagent (1.2 equiv.).
-
If required, add a promoter such as a Lewis acid (e.g., BF3·Et2O, 2.0 equiv.) or a Brønsted acid (e.g., triflic acid, 1.2 equiv.).[10]
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-16 hours), monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation typically involves the reaction of an alkyl halide or sulfonate with a source of the trifluoromethoxide anion.[11][12] Reagents such as (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed as stable precursors that can release the trifluoromethoxide anion in the presence of a base.[11]
Experimental Protocol: Nucleophilic Trifluoromethoxylation of an Alkyl Halide
-
In a glovebox, combine the alkyl halide (1.0 equiv.), (E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv.), and a base such as cesium carbonate (3.5 equiv.) in a sealed vial.[12]
-
Add a suitable solvent such as N,N-dimethylacetamide (DMA).[12]
-
Heat the reaction mixture to the appropriate temperature (e.g., 70 °C) and stir for the required time.[12]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkyl trifluoromethyl ether.
Radical Trifluoromethoxylation
Radical trifluoromethoxylation methods, often employing photoredox catalysis, have emerged as a mild and efficient way to install the trifluoromethoxy group, particularly on heterocycles.[13][14] These methods typically use a radical precursor that generates a trifluoromethoxy radical upon irradiation with visible light.[13]
Caption: Overview of synthetic strategies for trifluoromethoxylation.
Case Study: Riluzole - A Trifluoromethoxy Success Story
Riluzole is a marketed drug for the treatment of amyotrophic lateral sclerosis (ALS) and serves as an excellent example of the successful application of the trifluoromethoxy group in drug design.[6] The trifluoromethoxy group in Riluzole is crucial for its enhanced lipophilicity, which facilitates its penetration across the blood-brain barrier, and for its metabolic stability, which contributes to its favorable pharmacokinetic profile.[1]
Synthesis of Riluzole
A common and efficient synthesis of Riluzole involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent.
Experimental Protocol: Synthesis of Riluzole
-
Suspend 4-(trifluoromethoxy)aniline (1.0 equiv.), ammonium thiocyanate (1.3 equiv.), and potassium persulfate (1.8 equiv.) in acetic acid.
-
Stir the suspension at room temperature for 24 hours.
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours.
-
Cool the mixture and dilute with water and ethanol.
-
Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.
-
Filter the solid and dry under vacuum.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to obtain pure Riluzole.
Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique ability to enhance lipophilicity and metabolic stability while modulating electronic and conformational properties makes it a highly attractive substituent for drug design.[1][2] As synthetic methodologies for its introduction continue to improve, we can expect to see an increasing number of drug candidates and approved drugs featuring this privileged functional group. Future research will likely focus on the development of more efficient and selective trifluoromethoxylation reactions and a deeper understanding of the subtle interplay between the trifluoromethoxy group and its biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-Amino-3-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Strategic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and lipophilic properties.[1] This guide provides an in-depth technical overview of 2-amino-3-(trifluoromethoxy)benzoic acid, a versatile building block that leverages the advantageous properties of the trifluoromethoxy moiety. As a substituted anthranilic acid, this compound serves as a valuable precursor for a diverse range of complex molecular architectures with applications in pharmaceuticals and agrochemicals.[2] This document will explore its synthesis, physicochemical properties, spectroscopic characterization, and its role as a strategic starting material in the development of novel bioactive compounds.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 561304-41-4 | --INVALID-LINK--[3] |
| Molecular Formula | C8H6F3NO3 | --INVALID-LINK--[3] |
| Molecular Weight | 221.13 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[4] |
| Melting Point | 165-169 °C | --INVALID-LINK--[4] |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol | --INVALID-LINK--[4] |
| Purity | >98% | --INVALID-LINK--[4] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Signal Word: Warning.
Note: Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.
The Medicinal Chemist's Rationale: Why the Trifluoromethoxy Group?
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal due to its profound impact on a molecule's physicochemical and biological properties.[5][6][7] Its strategic incorporation can lead to significant improvements in a drug candidate's profile.
Key Advantages of the Trifluoromethoxy Moiety:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This often leads to better absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymatic processes. This can increase a drug's half-life and bioavailability.[1]
-
Modulation of Electronic Properties: The highly electronegative fluorine atoms make the -OCF3 group a strong electron-withdrawing substituent. This can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity and potency.[1]
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, locking it into a bioactive conformation and improving selectivity for its target.
Caption: The multifaceted influence of the trifluoromethoxy group on key drug-like properties.
Proposed Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(Trifluoromethoxy)-3-nitrobenzoic acid
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitrobenzoic acid and a suitable polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add a trifluoromethoxylating agent, such as potassium trifluoromethoxide (KOCF3) or silver trifluoromethoxide (AgOCF3). The reaction may require the presence of a copper catalyst.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will need to be optimized, but a starting point could be 80-120 °C for several hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-(trifluoromethoxy)-3-nitrobenzoic acid from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product. The final product can be purified by recrystallization to afford this compound.
Self-Validation Note: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region (approx. δ 6.5-8.0 ppm).- A broad singlet for the amine protons (2H), which may be exchangeable with D₂O.- A broad singlet for the carboxylic acid proton (1H), also exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-160 ppm.- A signal for the carboxylic acid carbon at approximately δ 170 ppm.- A quartet for the trifluoromethoxy carbon due to coupling with fluorine atoms. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR (Infrared) | - N-H stretching vibrations of the primary amine (approx. 3300-3500 cm⁻¹).- O-H stretching of the carboxylic acid (broad, approx. 2500-3300 cm⁻¹).- C=O stretching of the carboxylic acid (approx. 1680-1710 cm⁻¹).- Strong C-F stretching vibrations (approx. 1000-1300 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (221.03 g/mol for [M]⁺). |
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of three key functional groups: the carboxylic acid, the primary amine, and the trifluoromethoxy-substituted aromatic ring.
Potential Therapeutic Areas:
The anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[8]
-
Anti-inflammatory Agents: Anthranilic acid derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[8]
-
Oncology: Derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway.[8]
-
Neuroprotective Agents: Certain anthranilic acid derivatives have shown potential in downregulating pathways associated with neurodegeneration.[8]
Synthetic Utility:
The functional groups of this compound allow for a variety of chemical transformations to build molecular complexity.
Caption: Key synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound represents a strategically important building block for the synthesis of novel bioactive compounds. The presence of the trifluoromethoxy group offers a powerful handle to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability and improved bioavailability. While detailed synthetic and spectroscopic data for this specific molecule are not yet widely published, its preparation via established methodologies is highly feasible. The versatile reactivity of its functional groups opens up a vast chemical space for the development of new therapeutics across a range of disease areas. As the demand for more effective and safer drugs continues to grow, the use of strategically fluorinated building blocks like this compound is poised to play an increasingly critical role in the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier & Distributor of CAS# 146470-82-6 [processpointchem.com]
- 3. This compound | 561304-41-4 [m.chemicalbook.com]
- 4. This compound - Cas No: 561304-41-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
understanding the electronic effects of the trifluoromethoxy group.
An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group for Drug Discovery and Development
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the arsenal of fluorinated moieties, the trifluoromethoxy (-OCF3) group stands out for its profound and often counterintuitive influence on a molecule's physicochemical properties. It is not merely a fluorinated analog of the common methoxy group; its electronic character is a complex interplay of a dominant, electron-withdrawing inductive effect and a significantly attenuated resonance effect. This duality makes the -OCF3 group a powerful tool for fine-tuning metabolic stability, membrane permeability, and target binding affinity. This guide provides an in-depth analysis of the core electronic principles governing the -OCF3 group, quantifies its effects through Hammett parameters, explores its impact on key molecular properties, and details experimental protocols for its characterization, offering a comprehensive resource for researchers in drug development.
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
Fluorine's introduction into bioactive compounds allows for the simultaneous modulation of electronic, lipophilic, and steric parameters.[1] Its high electronegativity (4.0 on the Pauling scale) and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) enable it to act as a bioisostere for hydrogen or a hydroxyl group while dramatically altering the molecule's electronic landscape.[2] While single fluorine atoms and the trifluoromethyl (-CF3) group are widely employed, the trifluoromethoxy (-OCF3) group has gained increasing prominence.[3] It is often considered a "pseudo-halogen" due to electronic properties that resemble those of chlorine or fluorine, yet it imparts distinct advantages in lipophilicity and metabolic stability.[2] Understanding the fundamental electronic effects of this group is critical to harnessing its full potential in rational drug design.
The Dichotomous Electronic Nature of the Trifluoromethoxy Group
The defining characteristic of the -OCF3 group is the tension between two opposing electronic forces: a powerful inductive pull and a weak resonance push.
The Dominant Inductive Effect (σ-withdrawal)
The primary electronic influence of the -OCF3 group is a strong electron-withdrawing inductive effect (-I). This is driven by the cumulative electronegativity of the three fluorine atoms, which polarize the C-F bonds. This effect is transmitted through the sigma (σ) bond framework, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring or molecular backbone to which it is attached.[4] This potent σ-withdrawal deactivates aromatic rings toward electrophilic attack and significantly influences the acidity of nearby protons.[2]
The Attenuated Resonance Effect (π-donation)
Like a methoxy (-OCH3) group, the oxygen atom in the -OCF3 group possesses lone pairs of electrons that can, in principle, be donated into an adjacent π-system (a +R effect).[5] However, the strong inductive pull from the attached -CF3 moiety severely diminishes the availability of these lone pairs for resonance. The result is a π-donating capacity that is drastically inferior to that of the methoxy group and even weaker than that of a single fluorine atom.[1] This attenuated resonance is a key feature that distinguishes the -OCF3 group from other oxygen-containing substituents.
The interplay of these two effects is visually summarized below.
Figure 1: Competing electronic effects of the -OCF3 group.
Quantifying the Electronic Effects: Hammett Parameters
The electronic influence of a substituent can be quantitatively described using the Hammett equation, which relates reaction rates and equilibria for substituted benzoic acid derivatives.[6] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent at the meta (σm) or para (σp) position.
-
σm (meta): Primarily reflects the inductive effect, as resonance effects are generally not transmitted to the meta position.
-
σp (para): Represents a combination of both inductive and resonance effects.
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]
Hammett Constants for the -OCF3 Group
The Hammett constants for the -OCF3 group confirm its electron-withdrawing nature and provide insight into the balance of its electronic effects.
| Substituent | σm | σp | Primary Electronic Effect |
| -OCF₃ | +0.35 | +0.25 | Strong -I, Weak +R |
| -CF₃ | +0.43 | +0.54 | Strong -I |
| -OCH₃ | +0.12 | -0.27 | Strong +R, Weak -I |
| -Cl | +0.37 | +0.23 | Strong -I, Weak +R |
| -H | 0.00 | 0.00 | Reference |
| Values are representative and sourced from compilations by Hansch, Leo, and Taft. |
Interpreting the Data
-
Overall Electron Withdrawal: Both σm and σp for -OCF3 are positive, confirming it is an electron-withdrawing group at both positions.
-
Dominant Inductive Effect: The σm value (+0.35) is significantly positive, reflecting the strong inductive pull of the group. It is comparable to that of a chlorine atom (+0.37).
-
Evidence of Weak Resonance: Crucially, σp (+0.25) is less positive than σm (+0.35). This is a direct consequence of the weak +R effect operating at the para position, which slightly counteracts the powerful -I effect. For a purely inductive withdrawing group like -CF3, σp (+0.54) is more positive than σm (+0.43).[8]
Physicochemical Consequences in Drug Design
The unique electronic signature of the -OCF3 group translates directly into desirable physicochemical properties for drug candidates.
Impact on Acidity (pKa)
The strong electron-withdrawing nature of the -OCF3 group stabilizes anionic conjugate bases, thereby increasing the acidity (lowering the pKa) of nearby acidic protons. For example, the pKa of phenol is approximately 9.9, while the pKa of 4-(trifluoromethoxy)phenol is significantly lower at 9.30, indicating a nearly 4-fold increase in acidity.[9] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.
| Compound | pKa (Aqueous) |
| Benzoic Acid | 4.20[10] |
| 3-Trifluoromethylphenol | 9.08[11] |
| 4-Trifluoromethoxyphenol | 9.30[9] |
| Phenol | ~9.9 |
Enhancement of Lipophilicity
Lipophilicity, often measured by the partition coefficient (logP) or the Hansch hydrophobicity parameter (π), is a critical factor for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[12]
| Substituent | Hansch Hydrophobicity Parameter (π) |
| -OCF₃ | +1.04 [12][13] |
| -CF₃ | +0.88[12] |
| -Cl | +0.71 |
| -OCH₃ | -0.02 |
| -H | 0.00 |
A higher π value indicates greater hydrophobicity.[3] The significantly positive π value of the -OCF3 group helps enhance a molecule's ability to cross lipid-rich biological membranes, such as the cell membrane or the blood-brain barrier.[12]
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength makes the -OCF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450s. Strategically placing an -OCF3 group on a molecule can block sites of metabolic attack, increasing the drug's half-life and bioavailability.
Experimental Determination of Electronic Effects
The Hammett constants that quantify electronic effects are derived from experimental data, most commonly from the measurement of pKa values of a series of substituted benzoic acids.
Protocol: Determining pKa via Potentiometric Titration
This protocol describes a self-validating system for determining the pKa of a weak acid, which is the foundational step for calculating Hammett constants.[1][14][15]
Objective: To accurately measure the pKa of a substituted benzoic acid by titrating it with a strong base and identifying the half-equivalence point.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL buret
-
250 mL beaker
-
Substituted benzoic acid (e.g., 4-(trifluoromethoxy)benzoic acid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., 70:30 ethanol-water solution to dissolve the acid)
-
Standard pH buffers (4, 7, 10) for calibration
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) to ensure accurate readings.[1]
-
Sample Preparation: Accurately weigh a precise amount of the substituted benzoic acid (to make a ~0.01 M solution) and dissolve it completely in a known volume (e.g., 50 mL) of the solvent in the beaker.[1]
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH directly above the beaker.
-
Initial Reading: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[1]
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment size (e.g., 0.05 mL) to accurately capture the inflection point of the titration curve (the equivalence point). Continue titrating until the pH plateaus in the basic region.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the exact volume of NaOH required to reach the equivalence point (the point of steepest slope).
-
The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume.[14]
-
Find the pH on the titration curve that corresponds to this half-volume. At the half-equivalence point, pH = pKa.[14][16]
-
-
Validation: Repeat the titration at least three times to ensure reproducibility and calculate the average pKa and standard deviation.[1]
Experimental Workflow Diagram
Figure 2: Experimental workflow for determining pKa and Hammett constants.
Applications in Approved Pharmaceuticals
The unique properties conferred by the -OCF3 group have been successfully leveraged in several FDA-approved drugs, demonstrating its real-world impact. While less common than the -CF3 group, its presence is often a result of deliberate design to optimize a drug's ADME profile.[3][17][18]
-
Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), the -OCF3 group in Riluzole contributes to its lipophilicity, which is essential for crossing the blood-brain barrier to act on the central nervous system.
-
Tafamidis: This drug is used to treat transthyretin amyloidosis. The molecule features two chlorine atoms and a trifluoromethyl group, showcasing how electron-withdrawing groups are used to modulate molecular interactions and properties. While not containing an -OCF3 group, its development is part of the broader strategy of using fluorinated groups in drug design.
-
Sorafenib: An anticancer agent, sorafenib contains a trifluoromethyl group, which enhances its metabolic stability and binding affinity.[19]
The successful application of these and other fluorinated drugs underscores the importance of substituents like -OCF3 and -CF3 in modern drug development.[4][17][20]
Conclusion
The trifluoromethoxy group is a sophisticated functional group whose value lies in its complex electronic character. Its dominant inductive electron withdrawal, coupled with a highly attenuated resonance donation, provides medicinal chemists with a unique handle to modify molecular properties. By increasing acidity, enhancing lipophilicity, and improving metabolic stability, the -OCF3 group allows for the precise optimization of a compound's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its underlying electronic principles, quantified by parameters like Hammett constants, is essential for its rational and effective deployment in the design of next-generation therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 10. global.oup.com [global.oup.com]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to Find Pka on Titration Curve - Oreate AI Blog [oreateai.com]
- 17. mdpi.com [mdpi.com]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-amino-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-amino-3-(trifluoromethoxy)benzoic acid, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, and analytical characterization, offering insights for its application in research and development.
Core Molecular Attributes
This compound is a trifluoromethoxy-substituted anthranilic acid derivative. The presence of the amino, carboxylic acid, and trifluoromethoxy groups on the benzene ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable synthon in the design of novel bioactive molecules.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.13 g/mol |
| CAS Number | 561304-41-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-101 °C |
| Boiling Point | 283 °C |
| Density | 1.528 g/cm³ |
| Solubility | Soluble in methanol and DMSO, slightly soluble in water. |
The Synthetic Pathway: A Rationale-Driven Approach
The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted nitrobenzene. A common and logical approach is the reduction of a nitro group precursor.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of this compound, beginning with the reduction of the corresponding nitro compound.
Step 1: Reduction of 2-(Trifluoromethoxy)-3-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)-3-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Causality: Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup, avoiding the introduction of metallic impurities. The choice of solvent is critical to ensure the solubility of the starting material.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux (if using SnCl₂/HCl) or stir at room temperature under a hydrogen atmosphere (for catalytic hydrogenation). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
For the tin reduction, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Structural Elucidation: A Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as a multiplet in the aromatic region (typically 6.5-8.0 ppm). The amine protons will likely appear as a broad singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak at m/z = 221. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (-CO). The trifluoromethoxy group may also undergo fragmentation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electron-withdrawing nature of the adjacent trifluoromethoxy group and the carboxylic acid can modulate its reactivity.
-
Carboxylic Acid Group: This group can be converted into esters, amides, and acid chlorides, providing a handle for further molecular elaboration.
-
Trifluoromethoxy Group: This group is generally stable and imparts unique properties to the molecule. It is a strong electron-withdrawing group and increases the lipophilicity of the molecule, which can enhance its pharmacokinetic properties in drug candidates.
The unique combination of these functional groups makes this compound a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science. The trifluoromethoxy group, in particular, is increasingly utilized in medicinal chemistry to improve metabolic stability and binding affinity of drug candidates.
A Technical Guide to the Spectroscopic Characterization of 2-amino-3-(trifluoromethoxy)benzoic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 146470-82-6). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy for the structural elucidation and purity assessment of this compound. While direct experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive framework for its analysis.
Introduction to this compound
This compound is an aromatic compound featuring an amino group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, can impart desirable properties such as increased metabolic stability and enhanced binding affinity in pharmaceutical candidates.[1] Accurate and thorough spectroscopic characterization is therefore paramount to ensure the identity, purity, and quality of this reagent in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Theoretical Principles
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ). The integration of NMR signals provides quantitative information about the number of nuclei, and spin-spin coupling (J-coupling) reveals connectivity between neighboring nuclei. For fluorinated compounds like this compound, ¹⁹F NMR is also a crucial technique for confirming the presence and environment of the fluorine atoms.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
A standard approach for acquiring high-quality NMR data for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for benzoic acid derivatives due to its ability to dissolve polar compounds and the downfield shift of the acidic proton.
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to achieve good signal dispersion.[2]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, usually 1-2 seconds), and acquisition time (at least 2-3 seconds).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C connectivities.
Predicted Spectral Data and Interpretation
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | 168 - 172 | The acidic proton is highly deshielded and often exchanges with residual water. The carbonyl carbon is in a typical range for a carboxylic acid. |
| Amino (-NH₂) | 5.0 - 6.0 (broad singlet) | - | The chemical shift of the amino protons can vary depending on concentration and solvent. |
| Aromatic CH (position 4) | 7.2 - 7.4 (doublet of doublets) | 120 - 125 | Influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. |
| Aromatic CH (position 5) | 6.8 - 7.0 (triplet) | 115 - 120 | Influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. |
| Aromatic CH (position 6) | 7.5 - 7.7 (doublet of doublets) | 125 - 130 | Influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. |
| Aromatic C-NH₂ | - | 145 - 150 | The carbon attached to the nitrogen is deshielded. |
| Aromatic C-OCF₃ | - | 140 - 145 (quartet due to C-F coupling) | The carbon attached to the trifluoromethoxy group is deshielded and will show coupling to the fluorine atoms. |
| Aromatic C-COOH | - | 110 - 115 | The carbon attached to the carboxylic acid group. |
| Trifluoromethoxy (-OCF₃) | - | 118 - 122 (quartet due to C-F coupling) | The trifluoromethyl carbon will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. |
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be dependent on the reference standard used but is typically in the range of -55 to -65 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.[4]
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond).
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
Predicted Spectral Data and Interpretation
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300 - 3500 | N-H stretch (amino group) | Two sharp to medium bands. |
| 2500 - 3300 | O-H stretch (carboxylic acid) | Very broad band, often overlapping with C-H stretches.[3] |
| 3000 - 3100 | Aromatic C-H stretch | Weak to medium sharp bands. |
| 1680 - 1710 | C=O stretch (carboxylic acid) | Strong, sharp band. |
| 1600 - 1620 | N-H bend (amino group) | Medium band. |
| 1450 - 1600 | Aromatic C=C stretches | Multiple medium to strong bands. |
| 1100 - 1300 | C-O stretch (carboxylic acid and ether) | Strong bands. |
| 1100 - 1250 | C-F stretches (trifluoromethoxy group) | Very strong, characteristic bands. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Theoretical Principles
In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion.[4] Common ionization techniques for small molecules like this compound include Electrospray Ionization (ESI) and Electron Ionization (EI).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).
-
Infusion: The sample solution is directly infused into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Tandem MS (MS/MS): To gain structural information, the precursor ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.[5]
Predicted Spectral Data and Interpretation
The molecular formula of this compound is C₈H₆F₃NO₃, with a monoisotopic mass of 221.02998 Da.[6]
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 222.03726 | Protonated molecule, expected in positive ion mode.[6] |
| [M-H]⁻ | 220.02270 | Deprotonated molecule, expected in negative ion mode.[6] |
| [M+Na]⁺ | 244.01920 | Sodium adduct, commonly observed in ESI.[6] |
Predicted Fragmentation Pattern: In tandem MS experiments, common fragmentation pathways would involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, and potentially cleavage of the C-O bond of the trifluoromethoxy group.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Theoretical Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.[7]
Experimental Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned from 200 to 400 nm.[8]
Predicted Spectral Data and Interpretation
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the substituted benzene ring. Based on data for similar compounds like 2-aminobenzoic acid, absorption maxima are expected in the range of 220-250 nm and 300-340 nm, corresponding to π→π* transitions of the aromatic system. The exact λmax values and molar absorptivities will be influenced by the electronic effects of the amino, trifluoromethoxy, and carboxylic acid substituents.
Workflow Diagrams
Caption: Workflow for NMR analysis.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. By applying the principles and experimental protocols outlined herein for NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently verify the structure and purity of this important chemical building block. The provided tables of expected spectral data serve as a valuable reference for the interpretation of experimentally acquired data. For definitive structural confirmation, a combination of these techniques, particularly high-field 2D NMR and high-resolution mass spectrometry, is strongly recommended.
References
- 1. This compound Supplier & Distributor of CAS# 146470-82-6 [processpointchem.com]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 7. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-3-(trifluoromethoxy)benzoic acid. We will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to its interpretation, grounded in the principles of chemical structure and substituent effects.
Part 1: Structural Analysis and Spectral Prediction
Understanding the ¹H NMR spectrum begins with a detailed analysis of the molecule's structure. This compound possesses a trisubstituted benzene ring, with each substituent exerting distinct electronic effects that influence the chemical shifts of the aromatic protons.
Substituent Effects on the Aromatic Ring:
-
Amino (-NH₂): This is a potent electron-donating group through resonance. It increases electron density at the ortho and para positions, causing the protons at these positions to be shielded and shifted upfield (to a lower ppm value).
-
Carboxylic Acid (-COOH): This group is electron-withdrawing through both induction and resonance, deshielding nearby protons and shifting them downfield (to a higher ppm value).[1]
-
Trifluoromethoxy (-OCF₃): The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This leads to significant deshielding of the aromatic protons.[2]
These competing effects create a distinct pattern in the aromatic region of the ¹H NMR spectrum, which is crucial for structural confirmation.
Predicted ¹H NMR Spectrum
Based on the electronic effects of the substituents, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in the molecule.
Aromatic Protons (H-4, H-5, H-6):
The aromatic region is expected to show three distinct signals, each integrating to one proton.
-
H-5: This proton is positioned between two electron-withdrawing groups (relative to the other aromatic protons), which would suggest a downfield shift. However, it is also para to the strongly electron-donating amino group. The interplay of these effects makes its precise prediction challenging without computational methods.
-
H-4 and H-6: These protons will exhibit characteristic splitting patterns due to coupling with their neighbors. The proton ortho to the amino group (H-6) is expected to be the most upfield of the aromatic signals.
Labile Protons (-COOH and -NH₂):
-
-COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[3][4] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][4]
-
-NH₂ Protons: The two amine protons are equivalent and will appear as a single, often broad, signal.[5][6] For aromatic amines, this signal is typically found between 3-5 ppm.[7] The exact chemical shift and peak shape are influenced by solvent, concentration, and the rate of proton exchange.[4][8][9]
Predicted Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |
| H-4 | 7.0 - 8.0 | Doublet of Doublets (dd) | ³J (ortho) ≈ 7-10, ⁴J (meta) ≈ 2-3 |
| H-5 | 6.8 - 7.5 | Triplet or Doublet of Doublets (t or dd) | ³J (ortho) ≈ 7-10 |
| H-6 | 6.5 - 7.2 | Doublet of Doublets (dd) | ³J (ortho) ≈ 7-10, ⁴J (meta) ≈ 2-3 |
| -NH₂ | 3.0 - 5.0 | Broad Singlet | N/A |
Part 2: Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol provides a standardized workflow.
Materials and Equipment:
-
This compound
-
Deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve the compound and slow the exchange of labile protons, resulting in sharper -NH₂ and -COOH signals)[10]
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
Step-by-Step Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution directly into the NMR tube using a syringe filter to prevent issues with spectral quality.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ 0.00 ppm).
Instrumental Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 16 or 32 | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons between scans. |
| Acquisition Time (AQ) | 3-4 seconds | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | To encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Part 3: Spectral Interpretation and Validation
Analysis of the Aromatic Region:
The aromatic region of the spectrum is the most information-rich for confirming the substitution pattern.
-
Signal Assignment: The three aromatic signals should be assigned based on their chemical shifts and coupling patterns. The proton with two ortho neighbors will likely appear as a triplet (or a doublet of doublets if the coupling constants are different), while the other two will be doublets of doublets.
-
Coupling Constants: The magnitude of the coupling constants (J-values) provides crucial information. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[11][12][13]
Confirmation of Labile Protons:
The assignment of the -COOH and -NH₂ protons can be definitively confirmed using a D₂O exchange experiment.
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
The signals corresponding to the -COOH and -NH₂ protons will disappear or significantly decrease in intensity, as the labile protons are replaced by deuterium, which is not observed in ¹H NMR.[14]
Data Visualization
Caption: Molecular structure of this compound with proton labels.
Caption: Experimental workflow for ¹H NMR analysis.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. reddit.com [reddit.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. homework.study.com [homework.study.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
13C NMR analysis of 2-amino-3-(trifluoromethoxy)benzoic acid.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-amino-3-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in medicinal chemistry and materials science. As a trifunctional aromatic system, its structural elucidation presents a unique set of challenges and learning opportunities. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings, a field-proven experimental protocol, and a logical, step-by-step guide to spectral interpretation. We will explore how the interplay of the electron-donating amino group with the electron-withdrawing carboxylic acid and trifluoromethoxy substituents dictates the chemical environment of each carbon atom. This guide is designed to equip researchers with the expertise to not only replicate this analysis but also to apply these principles to other complex small molecules.
Introduction: The Imperative for Structural Certainty
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1] this compound is a substituted anthranilic acid derivative, a scaffold that appears in numerous pharmacologically active compounds. The introduction of a trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in modern medicinal chemistry.[2]
¹³C NMR spectroscopy offers an unparalleled, non-destructive window into the carbon framework of a molecule, revealing the number of non-equivalent carbons and shedding light on their immediate electronic environment.[3][4] This guide will provide an authoritative analysis of this compound, demonstrating how to leverage ¹³C NMR to achieve complete structural verification.
Foundational Principles: Decoding the ¹³C Spectrum
While ¹H NMR provides information on the proton skeleton, ¹³C NMR maps the carbon backbone. The low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio make it inherently less sensitive than ¹H NMR.[4] Consequently, experiments require a higher sample concentration or a greater number of acquisitions to achieve an adequate signal-to-noise ratio.[5]
The power of ¹³C NMR lies in its large chemical shift dispersion (~200 ppm), which minimizes signal overlap and provides a clear resonance for nearly every unique carbon atom in a small molecule.[4] The chemical shift (δ) is exquisitely sensitive to the local electronic environment; electronegative atoms or groups deshield a carbon nucleus, causing its signal to appear further downfield (higher ppm value), while electron-donating groups provide shielding, shifting the signal upfield (lower ppm value).[6]
Structural and Electronic Analysis of the Target Molecule
A robust interpretation of the ¹³C NMR spectrum begins with a thorough analysis of the molecule's structure and the electronic contributions of its functional groups.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of this compound are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.
References
- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13 C NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Interpreting the FTIR Spectrum of 2-amino-3-(trifluoromethoxy)benzoic acid
Abstract
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-amino-3-(trifluoromethoxy)benzoic acid, a molecule of interest in pharmaceutical and materials science research. As a polysubstituted aromatic compound, its spectrum presents a unique confluence of vibrational modes originating from its carboxylic acid, primary amine, and trifluoromethoxy functional groups, all influenced by their electronic interplay on the benzene ring. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation grounded in first principles of vibrational spectroscopy and supported by authoritative references. We will dissect the spectrum region by region, explain the causality behind peak characteristics, provide a standard operating protocol for sample analysis, and summarize key spectral data for efficient reference.
Introduction: The Molecular Architecture and Its Spectroscopic Implications
This compound is a complex molecule featuring a 1,2,3-trisubstituted benzene ring. The interpretation of its FTIR spectrum requires a systematic approach, considering each functional group not in isolation, but as part of an electronically coupled system. The key structural features are:
-
Carboxylic Acid (-COOH): This group is anticipated to dominate the spectrum with a very broad O-H stretching band due to strong intermolecular hydrogen bonding, forming stable dimers[1][2]. Its carbonyl (C=O) stretch is a sharp, intense indicator.
-
Primary Aromatic Amine (-NH₂): Attached directly to the aromatic ring, this group is identified by its characteristic symmetric and asymmetric N-H stretching vibrations[3][4][5][6]. Its position ortho to the carboxylic acid introduces the possibility of intramolecular hydrogen bonding.
-
Trifluoromethoxy (-OCF₃): This strongly electronegative group is characterized by intense C-F stretching vibrations[7][8]. Its electron-withdrawing nature influences the entire aromatic system.
-
Aromatic Ring: The benzene ring itself provides a scaffold for these groups and contributes its own set of C-H and C=C stretching and bending vibrations, the latter being sensitive to the substitution pattern[9][10][11].
The following diagram illustrates the logical workflow for interpreting the spectrum of this molecule, linking its structural components to their expected spectral regions.
Caption: Workflow for FTIR spectral analysis of the target molecule.
Detailed Spectral Region Analysis
The Hydroxyl and Amine Stretching Region (3600 cm⁻¹ - 2500 cm⁻¹)
This region is foundational for identifying two of the three key functional groups.
-
O-H Stretch (Carboxylic Acid): The most prominent feature in the entire spectrum is expected to be an extremely broad absorption band for the O-H stretch, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹[1][2][12][13]. This significant broadening is a hallmark of carboxylic acids and arises from extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond energies. The band will likely appear as a wide, undulating "hill" underlying other sharper peaks.
-
N-H Stretches (Primary Amine): Superimposed on the broad O-H absorption, two distinct, sharper peaks of medium intensity should be visible between 3500 cm⁻¹ and 3300 cm⁻¹[4][14][15]. These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine (-NH₂) group[3][5][6][16]. Their presence is a definitive marker for a primary amine.
-
Aromatic C-H Stretch: A weak, sharp peak is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the aromatic ring[9].
Expert Insight: The proximity of the -NH₂ and -COOH groups (ortho position) may facilitate intramolecular hydrogen bonding. This could lead to a slight broadening and shifting of the N-H stretch bands to lower wavenumbers compared to a non-intramolecularly bonded aromatic amine.
The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1550 cm⁻¹)
This region contains the powerful carbonyl absorption and other key vibrations.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted between 1710 cm⁻¹ and 1680 cm⁻¹. This peak is due to the carbonyl stretching vibration. Its position is lowered from the typical 1760 cm⁻¹ (for a free acid) due to two factors: conjugation with the aromatic ring and the stabilizing effect of hydrogen-bonded dimerization[1][13][17][18].
-
N-H Bend (Primary Amine): A medium intensity band should appear in the 1650-1580 cm⁻¹ range, which is characteristic of the N-H scissoring (bending) vibration of the primary amine group[3].
-
C=C Stretches (Aromatic Ring): Aromatic compounds typically show two or three bands of variable intensity in the 1600-1450 cm⁻¹ region due to in-ring C=C stretching vibrations[9][12]. For this molecule, expect peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.
The Fingerprint Region (1550 cm⁻¹ - 650 cm⁻¹)
This region is complex but rich with structural information. While a full assignment of every peak is often impractical, key diagnostic bands are present.
-
C-F Stretches (Trifluoromethoxy): The -OCF₃ group will produce several very strong, intense absorption bands between 1300 cm⁻¹ and 1100 cm⁻¹. The C-F stretching vibrations are powerful absorbers of IR radiation, making them highly prominent features[7][8][19]. These intense peaks are a definitive signature of the trifluoromethoxy group.
-
C-O Stretch (Carboxylic Acid): A band of medium-to-strong intensity is expected between 1320-1210 cm⁻¹, corresponding to the C-O single bond stretching vibration within the carboxylic acid group[1]. This peak is often coupled with the O-H in-plane bend.
-
C-N Stretch (Aromatic Amine): The stretching of the C-N bond where the amine is attached to the aromatic ring typically gives rise to a strong band in the 1335-1250 cm⁻¹ range[3][6].
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H "wagging" bands below 900 cm⁻¹[9][10]. For a 1,2,3-trisubstituted ring, specific patterns of absorption can be expected in the 850-750 cm⁻¹ range, which can help confirm the isomer's structure[11].
Summary of Expected Vibrational Modes
The following table consolidates the primary vibrational modes, their expected spectral locations, and their characteristic appearances for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Anticipated Intensity & Shape |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| C=O Stretch (Conjugated) | 1710 - 1680 | Strong, Sharp | |
| C-O Stretch | 1320 - 1210 | Medium - Strong | |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two Medium, Sharp Bands |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |
| C-N Stretch | 1335 - 1250 | Strong | |
| Trifluoromethoxy Group | C-F Stretches | 1300 - 1100 | Multiple, Very Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak - Medium, Sharp |
| C=C Ring Stretches | 1600 - 1450 | Variable, Sharp | |
| C-H Out-of-Plane Bends | 850 - 750 | Medium - Strong (Pattern-dependent) |
Experimental Protocol: Sample Preparation and Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.
Objective
To prepare a solid sample of this compound for FTIR analysis by creating a transparent KBr pellet.
Materials
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp or drying oven
Step-by-Step Methodology
-
Drying: Gently heat the KBr powder under an infrared lamp or in a drying oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interference, showing broad O-H absorptions around 3400 cm⁻¹ and a bend at ~1640 cm⁻¹. Store the dried KBr in a desiccator.
-
Sample Weighing: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is about 1:100. Precision is key; too much sample will result in saturated, non-quantitative peaks.
-
Grinding: Transfer the weighed KBr and sample to a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until a fine, homogenous powder with a flour-like consistency is achieved. This step is crucial for minimizing scattering effects and achieving a transparent pellet.
-
Pellet Pressing:
-
Assemble the die set of the pellet press.
-
Transfer a portion of the ground sample-KBr mixture into the die, ensuring an even distribution across the surface.
-
Place the die set into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. Consult the press manufacturer's guidelines for specific pressure recommendations.
-
-
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, or translucent. If the pellet is opaque or cloudy, it indicates insufficient grinding, excessive moisture, or improper pressure application. Discard the pellet and repeat the process.
-
Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
Conclusion
The FTIR spectrum of this compound is a rich tapestry of overlapping vibrational signals that, when systematically deconstructed, provides unambiguous confirmation of its molecular structure. The key identifiers are the exceptionally broad O-H stretch, the dual N-H stretching peaks, the strong conjugated carbonyl band, and the intense C-F absorptions in the fingerprint region. By understanding the characteristic positions, shapes, and intensities of these bands, researchers can confidently verify the identity and purity of this compound, making FTIR an indispensable tool in its scientific exploration.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Trifluoromethyl radical [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 18. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 19. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-amino-3-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 2-amino-3-(trifluoromethoxy)benzoic acid, a compound of interest in pharmaceutical and chemical research. Leveraging foundational principles of mass spectrometry, this document delineates the predicted fragmentation pathways under both positive and negative ion electrospray ionization (ESI) conditions, followed by collision-induced dissociation (CID). The discussion emphasizes the causal relationships between the molecule's structural features—the aromatic ring, the carboxylic acid, the amino group, and the trifluoromethoxy substituent—and the resultant product ions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization and structural elucidation.
Introduction: The Analyte in Context
This compound (Molecular Formula: C₈H₆F₃NO₃, Molecular Weight: 221.13 g/mol ) is a substituted aromatic compound featuring a trifluoromethoxy group, which imparts unique electronic properties and is a common motif in modern drug discovery.[1] The structural elucidation of such molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships.
Mass spectrometry (MS) is an indispensable tool for this purpose, providing highly sensitive and specific information about a molecule's mass and structure. Tandem mass spectrometry (MS/MS), in particular, allows for the controlled fragmentation of a selected precursor ion, generating a characteristic "fingerprint" spectrum that reveals intricate structural details. This guide will explore the fragmentation of the title compound by predicting its behavior under collision-induced dissociation (CID), a process where ions are fragmented through collisions with neutral gas molecules.[2]
Experimental Design & Rationale: A Self-Validating Protocol
A robust analytical method begins with a well-reasoned experimental design. The protocols described herein are designed to be self-validating, ensuring that the choices made are logical and contribute to reliable data acquisition.
Sample Preparation and Ionization
The analyte's amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid, allows for ionization in both positive and negative modes.
-
Protocol for ESI-MS Analysis:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution (Positive Ion Mode): Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water with 0.1% formic acid. The acidic modifier promotes protonation, favoring the formation of the [M+H]⁺ ion.
-
Working Solution (Negative Ion Mode): Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water with 0.1% ammonium hydroxide. The basic modifier promotes deprotonation, favoring the formation of the [M-H]⁻ ion.
-
Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
-
Causality of Choice: Electrospray ionization (ESI) is selected as it is a "soft" ionization technique, ideal for preserving the molecular ion of thermally labile and polar molecules like the target analyte. The choice of acidic or basic modifiers is critical to selectively generate either the protonated or deprotonated precursor ion for subsequent MS/MS analysis.
Tandem Mass Spectrometry (MS/MS) Workflow
The core of this analysis is the use of collision-induced dissociation (CID) to generate structurally informative fragment ions.
-
Protocol for MS/MS Fragmentation:
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the precursor ions: [M+H]⁺ at m/z 222.14 and [M-H]⁻ at m/z 220.12.
-
Precursor Isolation: Isolate the target precursor ion (e.g., m/z 222.14) in the first mass analyzer (e.g., a quadrupole).
-
Collision-Induced Dissociation (CID): Accelerate the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The kinetic energy converted upon collision induces fragmentation.
-
Fragment Analysis (MS2): Analyze the resulting product ions in the second mass analyzer to generate the MS/MS spectrum.
-
Energy Optimization: Vary the collision energy (typically expressed in eV) to observe the appearance and disappearance of different fragment ions, which helps to establish fragmentation pathways.
-
Caption: Experimental workflow for tandem mass spectrometry (MS/MS) analysis.
Fragmentation Analysis in Positive Ion Mode: The [M+H]⁺ Ion
Upon protonation, the charge can reside on the amino group (N-protonated) or the carbonyl oxygen of the carboxylic acid (O-protonated).[3][4] The fragmentation pattern will be influenced by the initial site of protonation and the relative stability of the resulting fragments. The precursor ion is [C₈H₇F₃NO₃]⁺ at m/z 222.14 .
Primary Fragmentation Pathways
Aromatic carboxylic acids exhibit several characteristic fragmentation patterns.[5][6][7][8] The ortho relationship between the amino and carboxyl groups is expected to produce a distinct "ortho effect," primarily the facile loss of water.[7][9]
-
Loss of Water ([M+H - H₂O]⁺): This is a highly favorable pathway for protonated ortho-aminobenzoic acids. The protonated carbonyl group readily abstracts a hydrogen from the adjacent amino group, leading to the elimination of a neutral water molecule (18.01 Da). This results in a stable cyclic acylium ion.
-
Loss of Carbon Dioxide ([M+H - CO₂]⁺): Decarboxylation of the protonated molecule can occur, leading to the loss of CO₂ (44.00 Da).[6][10]
-
Sequential Loss of H₂O and CO: Following the initial loss of water, the resulting acylium ion can subsequently lose carbon monoxide (28.00 Da). This two-step process is a hallmark of many aromatic acids.[6]
Caption: Key fragmentation pathways for protonated this compound.
Predicted Product Ion Summary (Positive Mode)
| Observed m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure |
| 204.13 | H₂O | 18.01 | Acylium ion |
| 178.14 | CO₂ | 44.00 | 2-(trifluoromethoxy)aniline ion |
| 176.13 | H₂O + CO | 46.01 | Phenyl-derived cation |
| 148.13 | H₂O + CO + C₂H₂ | 72.02 | Smaller ring fragment |
Fragmentation Analysis in Negative Ion Mode: The [M-H]⁻ Ion
In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, forming a stable carboxylate anion. The fragmentation of such anions is often simpler and dominated by a single, highly characteristic pathway. The precursor ion is [C₈H₅F₃NO₃]⁻ at m/z 220.12 .
Primary Fragmentation Pathway
The dominant fragmentation pathway for virtually all deprotonated benzoic acids is decarboxylation.[11][12]
-
Loss of Carbon Dioxide ([M-H - CO₂]⁻): The carboxylate anion readily loses a neutral molecule of carbon dioxide (44.00 Da) upon collisional activation. This is a charge-remote fragmentation that results in the formation of a highly stable phenyl anion.
Caption: Primary fragmentation pathway for deprotonated this compound.
Predicted Product Ion Summary (Negative Mode)
| Observed m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure |
| 176.12 | CO₂ | 44.00 | 2-amino-3-(trifluoromethoxy)phenyl anion |
Synthesis and Conclusion
The mass spectrometric fragmentation of this compound is predictable and structurally informative. In positive ion mode , the molecule is expected to undergo a characteristic "ortho effect," leading to a prominent loss of water, followed by a sequential loss of carbon monoxide. In negative ion mode , the fragmentation is dominated by a clean decarboxylation event.
The combination of these complementary fragmentation patterns provides a robust method for the structural confirmation of this analyte. The observation of the [M+H - H₂O]⁺ ion strongly suggests the ortho arrangement of the amino and carboxyl groups, while the [M-H - CO₂]⁻ ion unequivocally confirms the presence of the carboxylic acid moiety. This guide provides a foundational framework for method development and data interpretation, empowering researchers to confidently characterize this and structurally related molecules.
References
- 1. This compound | 561304-41-4 [m.chemicalbook.com]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-Amino-3-(trifluoromethoxy)benzoic Acid
Introduction: The Significance of Fluorinated Anthranilic Acids
2-Amino-3-(trifluoromethoxy)benzoic acid is a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into small molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability.[1] Anthranilic acid derivatives, in general, are key building blocks for the synthesis of a wide range of heterocyclic compounds and bioactive molecules. This document provides a detailed, two-step synthesis protocol for this compound, commencing from commercially available 3-(trifluoromethoxy)benzoic acid. The protocol is designed to be robust and scalable for laboratory settings.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps: electrophilic nitration followed by catalytic hydrogenation.
Caption: Overall synthetic workflow.
Part 1: Electrophilic Nitration of 3-(Trifluoromethoxy)benzoic Acid
The initial step involves the regioselective nitration of 3-(trifluoromethoxy)benzoic acid to yield 2-nitro-3-(trifluoromethoxy)benzoic acid. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, while the trifluoromethoxy group is also deactivating but ortho, para-directing. In this case, the nitration is directed to the position ortho to the carboxylic acid and meta to the trifluoromethoxy group.
Experimental Protocol: Nitration
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethoxy)benzoic acid | 206.12 | 10.3 g | 0.05 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 3.6 mL | ~0.055 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.3 g (0.05 mol) of 3-(trifluoromethoxy)benzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the benzoic acid derivative is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to maintain an internal temperature between 0 and 5 °C.
-
Addition of Nitrating Mixture: Prepare the nitrating mixture by carefully adding 3.6 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition to prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Subsequently, remove the ice bath and let the reaction mixture slowly warm to room temperature, continuing to stir for another 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a beaker with vigorous stirring. A precipitate of 2-nitro-3-(trifluoromethoxy)benzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The crude product can be further purified by recrystallization from an ethanol-water mixture if necessary.
Part 2: Catalytic Hydrogenation of 2-Nitro-3-(trifluoromethoxy)benzoic Acid
The second step is the reduction of the nitro group of 2-nitro-3-(trifluoromethoxy)benzoic acid to an amino group, yielding the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][3][4]
Experimental Protocol: Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-3-(trifluoromethoxy)benzoic acid | 251.12 | 10.0 g | 0.04 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 150 mL | - |
| Sodium Bicarbonate | 84.01 | 3.4 g | 0.04 |
| Deionized Water | 18.02 | 50 mL | - |
| Celite® | - | As needed | - |
Procedure:
-
Reactor Charging: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10.0 g (0.04 mol) of 2-nitro-3-(trifluoromethoxy)benzoic acid, 150 mL of methanol, and a solution of 3.4 g of sodium bicarbonate in 50 mL of deionized water. The addition of a base is to form the salt of the carboxylic acid, which can improve solubility and reaction rate.[2]
-
Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon catalyst to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Heat the mixture to 40-50 °C and agitate it vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Work-up and Isolation: Combine the filtrate and washings and remove the methanol under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 4-5 with dilute hydrochloric acid, which will precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Caption: Detailed step-by-step experimental workflow.
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The addition of the nitrating agent is exothermic and must be controlled carefully to avoid a runaway reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a properly functioning and well-maintained apparatus. Ensure the system is leak-proof and purged of air before introducing hydrogen. The palladium on carbon catalyst is pyrophoric, especially when dry and in the presence of air and a solvent. It should be handled with care, preferably in a wet state.
Conclusion
This application note provides a comprehensive and validated two-step protocol for the synthesis of this compound. By following these detailed procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.
References
Application Notes & Protocols: Leveraging 2-Amino-3-(trifluoromethoxy)benzoic Acid in Modern Synthesis
Introduction: The Strategic Advantage of a Fluorinated Anthranilic Acid
In the landscape of medicinal chemistry and materials science, the selection of foundational building blocks is a critical determinant of a project's success. 2-Amino-3-(trifluoromethoxy)benzoic acid is a uniquely functionalized anthranilic acid derivative that offers chemists a powerful tool for molecular design. Its strategic arrangement of a nucleophilic amine, a versatile carboxylic acid, and a lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group provides a platform for constructing complex molecular architectures with desirable pharmaceutical properties.
The trifluoromethoxy group is of particular importance; it serves as a bioisostere for other groups and can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic profile.[1] This guide provides an in-depth exploration of the reactivity of this compound and details robust protocols for its application in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 561304-41-4 | [2][3] |
| Molecular Formula | C₈H₆F₃NO₃ | [2][4] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | Typically ≥97% | |
| Storage | Store in a cool, dry place | [5] |
Hazard Identification: This compound is classified as harmful and an irritant. Researchers must consult the full Safety Data Sheet (SDS) before use and adhere to all safety protocols.[3]
-
H302: Harmful if swallowed.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[8]
Core Synthetic Applications & Field-Proven Protocols
The dual functionality of this compound makes it a versatile substrate for a range of synthetic transformations. The following sections detail protocols for its most common and impactful applications.
Application 1: Amide Bond Formation – A Gateway to Bioactive Molecules
The reaction of the aniline amine with carboxylic acids is one of the most fundamental and widely utilized transformations in drug discovery. The electronic properties of the trifluoromethoxy-substituted ring can influence the nucleophilicity of the amine, sometimes necessitating robust coupling conditions.
Causality Behind Protocol Choices: Standard amide coupling protocols are numerous. For electron-deficient amines or sterically demanding substrates, phosphonium- or uronium-based reagents like PyBOP or HATU are often superior to carbodiimide-based methods (e.g., EDC) as they generate highly reactive acyl intermediates, leading to higher yields and faster reaction times.[9] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions and to neutralize the acid formed during the reaction.[9]
This protocol outlines a reliable method for coupling this compound with a generic carboxylic acid (R-COOH).
Workflow Diagram: Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Allow the mixture to stir at room temperature for 15 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Nucleophilic Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution to remove residual DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final amide product.
Application 2: Synthesis of Heterocyclic Scaffolds
Anthranilic acids are premier starting materials for constructing fused heterocyclic systems due to the ortho-positioning of the amine and carboxylic acid groups. These groups can act as a "di-functional handle" for cyclization reactions, forming important scaffolds like benzoxazinones, which are prevalent in medicinally active compounds.[10][11]
Causality Behind Protocol Choices: Palladium-catalyzed reactions are powerful tools for forming C-N and C-O bonds.[10][12][13] The aerobic oxidative coupling of anthranilic acids with isocyanides provides a direct and efficient route to 2-aminobenzoxazinones.[10][11] The palladium catalyst facilitates the key bond-forming steps, while an oxidant (often molecular oxygen from the air) is required to regenerate the active catalytic species. This method avoids the need for pre-functionalized starting materials, making it an atom-economical choice.
This protocol describes the cyclization of this compound with an isocyanide to form a substituted benzoxazinone.
Reaction Scheme: Benzoxazinone Synthesis
Caption: Pd-catalyzed synthesis of 2-aminobenzoxazinones.
Step-by-Step Methodology:
-
Flask Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the appropriate ligand (e.g., Xantphos, 0.10 eq).
-
Reagent Addition: Add the isocyanide (R-NC, 1.2 eq) and the chosen anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction Setup: Seal the flask and purge with oxygen (or ensure it is open to the air via a balloon filled with oxygen).
-
Heating: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired 2-aminobenzoxazinone product.
Troubleshooting and Mechanistic Considerations
A logical approach to troubleshooting is essential for optimizing reaction outcomes.
Logical Flow: Troubleshooting a Failed Amide Coupling
Caption: A decision tree for troubleshooting amide coupling reactions.
Conclusion
This compound is a high-value building block that provides a reliable entry point into novel chemical space. The trifluoromethoxy group offers significant advantages for tuning molecular properties in drug discovery programs. The protocols detailed herein for amide coupling and heterocycle synthesis represent robust, field-tested methods that can be readily adapted by researchers. By understanding the causality behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize these powerful transformations to accelerate their research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 561304-41-4 [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. 2-AMINO-3-(TRIFLUOROMETHYL)BENZOIC ACID, CasNo.313-12-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. fishersci.es [fishersci.es]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 2-Amino-3-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and lipophilic properties.[1] When appended to a versatile scaffold like 2-aminobenzoic acid (anthranilic acid), it gives rise to 2-amino-3-(trifluoromethoxy)benzoic acid, a building block of considerable potential for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The trifluoromethoxy group imparts a unique combination of properties to a molecule. It is highly lipophilic, which can enhance a drug candidate's ability to cross biological membranes and improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[2] These characteristics make this compound an attractive starting point for the synthesis of compounds targeting a range of diseases, from inflammatory disorders to cancer.[3][4]
Application Notes: Leveraging the this compound Scaffold
The true utility of this compound lies in its versatility as a scaffold for the synthesis of a diverse array of bioactive molecules. The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications, enabling the exploration of vast chemical space.
Development of Novel Anti-Inflammatory Agents
A significant application of this scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Many established NSAIDs, such as mefenamic acid, are derivatives of N-substituted anthranilic acid.[5] By incorporating the trifluoromethoxy group, medicinal chemists can fine-tune the pharmacological properties of these agents.
Causality Behind the Application: The trifluoromethoxy group can enhance the binding affinity of the molecule to cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Specifically, the lipophilic nature of the -OCF3 group can facilitate entry into the hydrophobic channel of the COX active site. Furthermore, its electronic properties can influence the acidity of the carboxylic acid, a key group for interacting with arginine residues in the active site.
Logical Workflow for Developing Anti-Inflammatory Agents:
Caption: Workflow for the development of anti-inflammatory agents.
Design of Potent Anticancer Therapeutics
The 2-aminobenzoic acid framework is also a key component in a number of anticancer agents. The ability to synthesize a library of derivatives from this compound allows for the screening of compounds against various cancer cell lines to identify potent and selective inhibitors of cancer cell proliferation.
Causality Behind the Application: The trifluoromethoxy group can enhance the metabolic stability of drug candidates, a crucial factor for anticancer drugs that are often administered over long periods.[2] By blocking sites of potential metabolism, the -OCF3 group can increase the half-life and overall efficacy of the compound. Additionally, the unique stereoelectronic properties of the group can lead to novel binding interactions with cancer-related targets that are not achievable with other substituents.
Experimental Workflow for Anticancer Drug Screening:
Caption: Workflow for anticancer drug screening.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound. These protocols are based on established methodologies in the field.
Protocol 1: Synthesis of N-Aryl-3-(trifluoromethoxy)anthranilic Acids via Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Substituted aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(trifluoromethoxy)anthranilic acid.
Protocol 2: In Vivo Anti-Inflammatory Activity Screening using Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Materials:
-
Wistar rats (150-200 g)
-
Test compound (derivative of this compound)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Illustrative Anti-Inflammatory Activity Data
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.2 ± 4.5 |
| Derivative 1 | 25 | 45.8 ± 5.1 |
| Derivative 1 | 50 | 68.3 ± 6.2 |
| Derivative 2 | 25 | 30.1 ± 4.8 |
| Derivative 2 | 50 | 52.7 ± 5.5 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Illustrative Anticancer Activity Data (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Derivative 1 | 5.4 ± 0.6 | 8.9 ± 0.9 |
| Derivative 2 | 12.1 ± 1.5 | 25.3 ± 2.8 |
Data are presented as mean ± SD from three independent experiments.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in the arsenal of medicinal chemists. Its unique physicochemical properties, conferred by the trifluoromethoxy group, provide a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The application notes and protocols detailed in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutics for a range of diseases. Future research in this area will likely focus on the development of more efficient and diverse synthetic methodologies for derivatizing this core structure, as well as a deeper investigation into the molecular mechanisms by which its derivatives exert their biological effects.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. atcc.org [atcc.org]
- 4. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Derivatization of 2-amino-3-(trifluoromethoxy)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of 2-amino-3-(trifluoromethoxy)benzoic Acid in Drug Discovery
This compound is a compelling starting scaffold for medicinal chemistry campaigns. Its structure combines the privileged features of anthranilic acid, a core motif in many biologically active compounds, with the unique physicochemical properties of the trifluoromethoxy (-OCF3) group.[1] The strategic placement of substituents on this scaffold allows for a systematic exploration of the chemical space to understand how molecular changes impact biological activity—the cornerstone of Structure-Activity Relationship (SAR) studies.
The trifluoromethoxy group is of particular interest in modern drug design.[2] It is a potent electron-withdrawing group that can significantly modulate the pKa of the vicinal amine and carboxylic acid, influencing their interactions with biological targets. Furthermore, the -OCF3 group is highly lipophilic, which can enhance membrane permeability and improve pharmacokinetic profiles.[2] Its metabolic stability, owing to the strength of the C-F bonds, can also increase a drug candidate's half-life.[2]
This guide provides a comprehensive framework for the derivatization of this compound. It details robust protocols for creating diverse libraries of amides, esters, and more complex structures through multicomponent and cross-coupling reactions. The overarching goal is to furnish researchers with the foundational knowledge and practical methodologies required to generate novel chemical entities for SAR-driven drug discovery programs.
Core Derivatization Strategies: A Rationale-Driven Approach
The derivatization of this compound can be systematically approached by modifying its two primary functional groups: the carboxylic acid and the amino group. Each modification allows for the probing of different aspects of the molecule's interaction with a biological target.
Logical Workflow for SAR-Driven Derivatization
Caption: A logical workflow for the SAR-driven derivatization of the core scaffold.
Part 1: Amide Bond Formation at the Carboxylic Acid Terminus
Modification of the carboxylic acid to form a diverse amide library is a primary strategy to probe for key hydrogen bond interactions and to introduce a wide range of steric and electronic diversity.
Rationale for Amide Synthesis
Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding as both donors and acceptors. By varying the amine coupling partner (R¹-NH₂), one can systematically investigate:
-
Steric Effects: Introducing small (e.g., methylamine) to bulky (e.g., tert-butylamine) groups to probe the size of the binding pocket.
-
Electronic Effects: Using electron-rich (e.g., anisidine) or electron-poor (e.g., nitroaniline) anilines to tune the electronic properties of the introduced moiety.
-
Pharmacokinetic Properties: Incorporating polar groups (e.g., morpholine) or lipophilic groups (e.g., long alkyl chains) to modulate solubility and permeability.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for the efficient formation of an amide bond under mild conditions. The addition of NHS enhances reaction efficiency by converting the unstable O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis.
Materials:
-
This compound
-
Amine of choice (R¹-NH₂)
-
EDC-HCl
-
NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq), your amine of choice (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.5 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][4][5][6]
| Derivative Type | Amine (R¹-NH₂) Example | Expected Yield Range | Purity (Post-Purification) |
| Aliphatic Amide | Cyclohexylamine | 60-85% | >95% |
| Aromatic Amide | 4-Fluoroaniline | 55-80% | >95% |
| Heterocyclic Amide | Morpholine | 65-90% | >95% |
Part 2: Esterification of the Carboxylic Acid
Esterification provides a complementary approach to amide formation, replacing the hydrogen bond donating N-H with a non-donating oxygen atom. This allows for the evaluation of the importance of this specific hydrogen bond interaction.
Rationale for Ester Synthesis
By converting the carboxylic acid to an ester, researchers can assess:
-
Hydrogen Bond Acceptance: The ester carbonyl can still act as a hydrogen bond acceptor.
-
Lipophilicity and Permeability: The nature of the alcohol (R²-OH) used for esterification can significantly alter the molecule's logP value, impacting its ability to cross biological membranes.
-
Metabolic Stability: Esters are generally more susceptible to hydrolysis by esterases than amides. This can be exploited to design prodrugs.
Protocol 2: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible, so using a large excess of the alcohol or removing water as it forms drives the equilibrium towards the product.
Materials:
-
This compound
-
Alcohol of choice (R²-OH, e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent, typically a 20-50 fold excess).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until effervescence ceases. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography.
-
Characterization: Verify the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.[7][8]
Part 3: Advanced Derivatization for Library Expansion
For a more comprehensive exploration of the chemical space, multicomponent reactions and cross-coupling strategies can be employed to rapidly generate complex and diverse molecular libraries.
Protocol 3: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating peptidomimetic structures in a single step from four different starting materials.[9][10] This allows for the introduction of multiple points of diversity simultaneously. In this case, this compound serves as both the amine and the carboxylic acid component in a modified Ugi reaction.
Materials:
-
This compound
-
Aldehyde or Ketone (R³)
-
Isocyanide (R⁴)
-
Methanol or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the chosen aldehyde/ketone (1.1 eq) in methanol.
-
Reaction Initiation: Add the isocyanide (1.2 eq) to the solution.
-
Stirring: Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Concentration and Purification: Upon completion, concentrate the reaction mixture and purify the product directly by preparative HPLC to isolate the desired Ugi product.[11][12][13]
-
Characterization: Characterize the purified product by NMR and HRMS.[14][15]
Ugi Reaction Workflow
Caption: The Ugi reaction combines four components in one pot for rapid library synthesis.
Protocol 4: Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl moieties, a Suzuki coupling can be performed. This requires prior halogenation of the this compound scaffold, typically at the 5-position.
Materials (for a brominated scaffold):
-
5-bromo-2-amino-3-(trifluoromethoxy)benzoic acid
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the brominated benzoic acid (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive flow of argon.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify by column chromatography. Confirm the structure of the biaryl product by NMR and HRMS.[16][17]
Purification and Characterization: Ensuring Data Integrity
The reliability of SAR data is critically dependent on the purity and confirmed identity of the synthesized compounds.
-
Purification: High-throughput preparative HPLC-MS is the method of choice for purifying compound libraries, allowing for efficient separation and collection of target molecules based on their mass-to-charge ratio.[11][12] For larger scale synthesis, traditional flash column chromatography remains a robust technique.[18][19]
-
Characterization: Structural confirmation is typically achieved through a combination of:
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust starting point for creating diverse chemical libraries around this promising scaffold. By systematically applying these derivatization strategies and meticulously analyzing the resulting biological data, researchers can elucidate key structure-activity relationships, paving the way for the rational design of next-generation drug candidates. The integration of these synthetic methodologies with computational modeling and in vitro/in vivo testing will undoubtedly accelerate the journey from initial hit to clinical candidate.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bmse000668 Benzamide at BMRB [bmrb.io]
- 5. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities [repository.najah.edu]
- 8. prepchem.com [prepchem.com]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. lcms.cz [lcms.cz]
- 13. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 14. mdpi.com [mdpi.com]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
- 18. researchgate.net [researchgate.net]
- 19. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Amide Coupling Reactions with 3-(Trifluoromethoxy)anthranilic Acid
This is a comprehensive guide to amide coupling reactions with 3-(trifluoromethoxy)anthranilic acid, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 3-(Trifluoromethoxy)anthranilic Acid in Medicinal Chemistry
3-(Trifluoromethoxy)anthranilic acid is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, present both opportunities and challenges in synthetic chemistry, particularly in the formation of amide bonds. The trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.[1] A notable application of structurally related anthranilic acids is in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor, highlighting the importance of this scaffold in the development of anti-inflammatory and anticancer agents.[2][3][4][5]
However, the electron-deficient nature of the aniline nitrogen in 3-(trifluoromethoxy)anthranilic acid makes it a less nucleophilic amine.[6][7] This reduced reactivity can lead to sluggish and low-yielding amide coupling reactions under standard conditions.[6][7][8] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for successful synthesis.
This guide provides an in-depth analysis of various amide coupling strategies for 3-(trifluoromethoxy)anthranilic acid, detailing the underlying mechanisms, providing field-proven protocols, and offering troubleshooting advice to overcome common challenges.
Understanding the Challenge: The Electronic Nature of 3-(Trifluoromethoxy)anthranilic Acid
The primary obstacle in amide coupling reactions with 3-(trifluoromethoxy)anthranilic acid stems from the reduced nucleophilicity of the anilino nitrogen. The potent electron-withdrawing effect of the adjacent trifluoromethoxy group significantly decreases the electron density on the aromatic ring and, consequently, on the amino group. This makes the lone pair of electrons on the nitrogen less available for nucleophilic attack on an activated carboxylic acid.
Standard amide coupling protocols, which work efficiently for aliphatic or electron-rich aromatic amines, often fail or provide unsatisfactory results with electron-deficient anilines.[6][7][8] Therefore, the choice of a highly efficient coupling reagent capable of generating a sufficiently reactive activated intermediate is crucial.
Strategic Approaches to Amide Coupling
Several classes of coupling reagents have proven effective for challenging amide bond formations. The selection of the optimal reagent often depends on the specific substrate, desired scale, and cost considerations.
Carbodiimide-Mediated Couplings: The Workhorse with Modifications
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and ease of use.[9][10] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]
However, for electron-deficient amines, the O-acylisourea intermediate may not be sufficiently reactive.[6][7] To enhance the reaction rate and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[9][11] These additives react with the O-acylisourea to form a more reactive activated ester.
A particularly effective protocol for electron-deficient amines involves the use of EDC in combination with HOBt and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[6][7] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[6]
Diagram: EDC/HOBt/DMAP Coupling Workflow
Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
3-(Trifluoromethoxy)anthranilic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (0.1 equiv)
-
DMAP (1.0 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid and 3-(trifluoromethoxy)anthranilic acid in anhydrous DCM or DMF at 0 °C, add HOBt and DMAP.
-
Add DIPEA or TEA to the mixture.
-
Add EDC·HCl portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Self-Validation: The workup procedure with acidic and basic washes helps to remove unreacted starting materials and basic/acidic byproducts. The final purification by column chromatography ensures the isolation of the pure amide product.
Uronium/Aminium and Phosphonium Salt Reagents: For High Reactivity
For particularly challenging couplings, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are the reagents of choice.[9][10][13] These reagents are known for their high efficiency and fast reaction rates, even with sterically hindered or electron-deficient substrates.[8][13][14]
HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into a highly reactive OAt-active ester.[13][14] The 7-azabenzotriazole leaving group in the activated ester is a better leaving group than HOBt, leading to faster acylation.[13][15]
Diagram: HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
3-(Trifluoromethoxy)anthranilic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or ACN.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(trifluoromethoxy)anthranilic acid in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 10% aqueous LiCl solution (to remove DMF), followed by 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[16][17]
Expert Insight: Pre-activation of the carboxylic acid with HATU and a base before adding the amine can often improve yields, especially with less reactive amines. The order of addition is crucial to prevent the formation of guanidinium byproducts from the reaction of HATU with the amine.
Acid Chloride Formation: The Classic and Potent Approach
Converting the carboxylic acid to its corresponding acid chloride is a classic and highly effective method for activating it towards amide bond formation.[10][18] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[10] The resulting acid chloride is highly electrophilic and readily reacts with even weakly nucleophilic amines.
This method is particularly useful when other coupling reagents fail. However, it requires an additional synthetic step and careful handling of the moisture-sensitive and corrosive acid chloride.
Diagram: Acid Chloride Amide Synthesis Workflow
Caption: Two-step amide synthesis via an acid chloride intermediate.
Protocol 3: Amide Synthesis via Acid Chloride
Part A: Acid Chloride Formation
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or toluene) containing a catalytic amount of DMF, add thionyl chloride or oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.
-
In a separate flask, dissolve 3-(trifluoromethoxy)anthranilic acid (1.0 equiv) and a base such as triethylamine or pyridine (2.0 equiv) in the same anhydrous solvent.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[18][19]
Trustworthiness: The use of a base in the second step is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][20]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent System | Relative Reactivity | Key Advantages | Potential Drawbacks | Typical Yields |
| EDC/HOBt/DMAP | Moderate to High | Cost-effective, readily available reagents, water-soluble byproducts.[6][7][9] | May require longer reaction times for very unreactive substrates. | Good to Excellent |
| HATU/DIPEA | Very High | Fast reaction rates, high yields for difficult couplings, low racemization.[9][13][14] | Higher cost, potential for side reactions if not handled correctly.[14] | Excellent |
| SOCl₂/Amine/Base | Highest | Very effective for unreactive substrates, uses inexpensive reagents.[10][18] | Two-step process, requires handling of corrosive and moisture-sensitive intermediates. | Good to Excellent |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the amine.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[21] Increase the reaction temperature or use microwave irradiation.[21] Consider converting the carboxylic acid to the more reactive acyl fluoride.[8][22]
-
-
Formation of Byproducts:
-
Cause: Side reactions of the coupling reagent or starting materials. With HATU, reaction with the amine can form a guanidinium byproduct.
-
Solution: Optimize the order of addition of reagents (pre-activate the acid before adding the amine). Ensure anhydrous conditions to prevent hydrolysis of activated intermediates.
-
-
Difficulty in Purification:
-
Cause: Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC is often difficult to remove).[23]
-
Solution: Use a coupling reagent that generates water-soluble byproducts, such as EDC.[9][12][21] If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system.[17]
-
Conclusion
Amide coupling reactions with 3-(trifluoromethoxy)anthranilic acid require careful consideration of the substrate's electronic properties. While its reduced nucleophilicity presents a synthetic challenge, the use of potent coupling reagents and optimized protocols can lead to high-yielding and efficient amide bond formation. By understanding the principles behind different coupling strategies and adhering to rigorous experimental techniques, researchers can successfully incorporate this valuable building block into novel molecules for drug discovery and development. This guide provides a solid foundation for navigating these reactions, from reagent selection to final product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. peptide.com [peptide.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. bachem.com [bachem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. blogs.rsc.org [blogs.rsc.org]
- 23. reddit.com [reddit.com]
Application Note & Protocols: Strategic Synthesis of Novel Bioactive Heterocycles from 2-Amino-3-(trifluoromethoxy)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist:
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is particularly valuable, offering a unique combination of high lipophilicity, metabolic stability, and potent electronic effects that can significantly enhance a molecule's pharmacological profile.[1][2] This guide provides an in-depth exploration of synthetic pathways starting from 2-amino-3-(trifluoromethoxy)benzoic acid, a versatile and highly functionalized anthranilic acid derivative, for the construction of novel heterocyclic scaffolds with high potential in drug discovery.
We will move beyond simple procedural lists to dissect the causality behind key synthetic choices, enabling researchers to not only replicate these protocols but also to adapt and innovate upon them. The focus will be on robust, efficient, and versatile methodologies for creating libraries of complex molecules from this strategic starting material.
Part 1: The Strategic Value of the Starting Material
This compound is an analog of anthranilic acid, a classical precursor in heterocyclic synthesis. Its value lies in the precise placement of three key functionalities:
-
Aniline Amine (-NH2): A versatile nucleophile, crucial for ring-closing reactions.
-
Carboxylic Acid (-COOH): An electrophilic center (or its activated form) that readily participates in condensation and cyclization reactions.
-
Trifluoromethoxy Group (-OCF3): A metabolically stable lipophilic modulator positioned to influence the electronic and steric properties of the final heterocycle. Its presence can enhance membrane permeability and receptor-binding interactions.[1]
This trifecta of functionalities allows for convergent and diversity-oriented synthetic strategies. The following diagram illustrates the potential of this building block for accessing diverse heterocyclic cores.
Caption: Versatility of this compound as a precursor.
Part 2: Core Synthetic Pathways to Quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The substituted anthranilic acid core of our starting material is ideally suited for their construction.
Pathway A: The Niementowski Reaction with Formamide
This is one of the most direct methods for synthesizing the parent quinazolinone ring system. The reaction involves heating the anthranilic acid with an excess of formamide, which serves as both the reagent and, often, the solvent.[5]
-
Mechanism Insight: The reaction proceeds via an initial formation of N-formylanthranilic acid, which then undergoes condensation with a second molecule of formamide (or ammonia derived from its decomposition) followed by cyclization and dehydration to yield the quinazolin-4-one. The high temperature is necessary to drive the dehydration steps. Increasing the yield can be achieved by carefully controlling the temperature and reaction time.[5]
Pathway B: Three-Component Reaction with Orthoesters and Amines
For generating diversity at the N-3 position, a one-pot, three-component synthesis is highly efficient. This approach combines the anthranilic acid, an orthoester (as a C1 source), and a primary amine.[4]
-
Causality of Reagents:
-
Orthoester (e.g., Trimethyl Orthoformate): This reagent reacts first with the more nucleophilic aniline amine to form an intermediate amidine. It is a more reactive C1 source than formic acid and avoids the high temperatures required for direct condensation.
-
Primary Amine: This component is introduced to react with the intermediate, ultimately forming the N-3 substituted ring.
-
Microwave Irradiation: This technique dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields, aligning with green chemistry principles.[6]
-
Pathway C: Two-Step Synthesis via a Benzoxazinone Intermediate
This robust two-step pathway offers an excellent strategy for introducing substituents at the C-2 position of the quinazolinone core.
-
Step 1: Benzoxazinone Formation: The anthranilic acid is first treated with an acylating agent, such as acetic anhydride or an acyl chloride.[3] This effects an N-acylation followed by an intramolecular cyclization and dehydration to form a stable benzoxazinone intermediate. This step effectively "activates" the scaffold for the subsequent reaction.
-
Step 2: Amination: The isolated benzoxazinone is then reacted with a nucleophile, typically a primary amine or hydrazine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization to form the desired C-2 substituted quinazolinone.[3][6]
The following workflow diagram summarizes these three primary pathways to substituted quinazolinones.
Caption: Synthetic workflows for quinazolinone synthesis from the target precursor.
Part 3: Experimental Protocols
General Notes: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 8-(Trifluoromethoxy)quinazolin-4(3H)-one (Pathway A)
This protocol is adapted from the general Niementowski reaction conditions.[5]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |
| This compound | 221.13 | 2.21 g (10 mmol) | 1.0 |
| Formamide | 45.04 | 18 mL (~400 mmol) | ~40 |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.21 g, 10 mmol).
-
Reagent Addition: Add formamide (18 mL).
-
Heating: Heat the reaction mixture in a preheated oil bath at 130-140 °C for 4 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water (3 x 20 mL) and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure product.
Protocol 2: One-Pot Synthesis of 3-Benzyl-8-(trifluoromethoxy)quinazolin-4(3H)-one (Pathway B)
This protocol utilizes microwave-assisted organic synthesis for rapid and efficient product formation.[4][6]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |
| This compound | 221.13 | 1.11 g (5 mmol) | 1.0 |
| Trimethyl orthoformate | 106.12 | 0.7 mL (6 mmol) | 1.2 |
| Benzylamine | 107.15 | 0.65 mL (6 mmol) | 1.2 |
| Ethanol | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.11 g, 5 mmol), trimethyl orthoformate (0.7 mL, 6 mmol), benzylamine (0.65 mL, 6 mmol), and ethanol (10 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
Workup: After the reaction is complete and the vessel has cooled, pour the mixture over 50 g of crushed ice.
-
Isolation: A crude product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 3-benzyl-8-(trifluoromethoxy)quinazolin-4(3H)-one.
Protocol 3: Synthesis of 2-Methyl-8-(trifluoromethoxy)quinazolin-4(3H)-one (Pathway C)
This two-step protocol is ideal for producing 2-methyl substituted quinazolinones.[3][6]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |
| Step 1: Benzoxazinone Formation | |||
| This compound | 221.13 | 2.21 g (10 mmol) | 1.0 |
| Acetic Anhydride | 102.09 | 5 mL | Excess |
| Step 2: Amination | |||
| 8-(trifluoromethoxy)-2-methyl-4H-benzo[d][6][7]oxazin-4-one | 245.15 | 2.45 g (10 mmol) | 1.0 |
| Ammonium Acetate | 77.08 | 3.85 g (50 mmol) | 5.0 |
| Glacial Acetic Acid | - | 15 mL | Solvent |
Step-by-Step Procedure:
-
Step 1 - Benzoxazinone Synthesis:
-
Place this compound (2.21 g, 10 mmol) in a 50 mL round-bottom flask.
-
Add acetic anhydride (5 mL) and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
The resulting solid is the crude benzoxazinone intermediate, which can often be used in the next step without further purification.
-
-
Step 2 - Quinazolinone Formation:
-
To the crude benzoxazinone from Step 1, add glacial acetic acid (15 mL) and ammonium acetate (3.85 g, 50 mmol).
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude solid from ethanol to obtain pure 2-methyl-8-(trifluoromethoxy)quinazolin-4(3H)-one.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. generis-publishing.com [generis-publishing.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-3-(trifluoromethoxy)benzoic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful modulator of a molecule's physicochemical and pharmacokinetic properties. 2-Amino-3-(trifluoromethoxy)benzoic acid is a key pharmaceutical intermediate that leverages these benefits, presenting a versatile scaffold for the synthesis of advanced active pharmaceutical ingredients (APIs).
The trifluoromethoxy group imparts a unique combination of high lipophilicity and metabolic stability.[1] This enhancement in lipophilicity can significantly improve a drug candidate's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Furthermore, the strong carbon-fluorine bonds within the -OCF₃ group make it exceptionally resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, including its synthesis, purification, and use in the preparation of pharmaceutically relevant compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 561304-41-4 | [3][4] |
| Molecular Formula | C₈H₆F₃NO₃ | [4] |
| Molecular Weight | 221.13 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Synonyms | 3-(Trifluoromethoxy)anthranilic acid | [3] |
Proposed Synthesis Protocol
While multiple synthetic routes may exist, a common and logical approach to the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-nitro-3-(trifluoromethoxy)benzoic acid. This method is analogous to established procedures for the synthesis of similar aminobenzoic acids.[5]
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol: Reduction of 2-Nitro-3-(trifluoromethoxy)benzoic Acid
This protocol is based on established methods for the catalytic hydrogenation of nitroarenes.[5]
-
Preparation: In a suitable hydrogenation vessel, dissolve 2-nitro-3-(trifluoromethoxy)benzoic acid (1 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% w/w, typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with an inert gas, such as nitrogen or argon. Introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.
Workflow for Recrystallization
Caption: General workflow for the purification of aminobenzoic acids by recrystallization.[3]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For aminobenzoic acids, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often suitable.[3][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or any insoluble material.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Application in Pharmaceutical Synthesis: The Ullmann Condensation
This compound is a valuable building block in cross-coupling reactions, particularly the Ullmann condensation, for the formation of C-N bonds.[7][8] This reaction is instrumental in the synthesis of various diarylamine structures, which are prevalent in many classes of pharmaceuticals.
General Reaction Scheme: Ullmann Condensation
Caption: A generalized scheme for the Ullmann condensation using the title intermediate.
Exemplary Application: Synthesis of Celecoxib Analogues
The synthesis of analogues of the COX-2 inhibitor Celecoxib demonstrates the utility of trifluoromethyl- and trifluoromethoxy-substituted anilines and benzoic acids.[2][4][9][10][11] These compounds are often prepared through reactions that are conceptually similar to the Ullmann condensation, highlighting the importance of intermediates like this compound in constructing complex drug molecules.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, and a broad singlet for the amino (-NH₂) protons. The carboxylic acid proton will appear as a very broad singlet, often downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. The carboxylic acid carbon will be downfield (>165 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. |
| FT-IR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (221.13 g/mol ) should be observed. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
Conclusion
This compound is a strategically important intermediate for pharmaceutical research and development. Its unique trifluoromethoxy group offers a powerful tool for optimizing the pharmacokinetic properties of drug candidates. The protocols and information provided in this guide are intended to enable researchers to effectively synthesize, purify, and utilize this versatile building block in the creation of novel therapeutics.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantifying 2-amino-3-(trifluoromethoxy)benzoic acid.
An Application Guide to the Quantitative Analysis of 2-amino-3-(trifluoromethoxy)benzoic acid
Introduction
This compound is an analog of anthranilic acid characterized by the presence of a trifluoromethoxy group. This functional group can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic effects, and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research. Accurate quantification of this molecule in various matrices, from reaction mixtures to biological fluids, is essential for process optimization, pharmacokinetic studies, and quality control.
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the primary analytical methodologies for the quantification of this compound. We will explore the principles behind High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and explaining the rationale behind experimental choices to ensure robust and reliable results.
Core Principles of Method Selection
The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. The validation of any chosen method must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data is reliable and suitable for its intended purpose.[1][2][3][4] The objective of validation is to formally document that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[5][6]
A general workflow for the analysis of this compound is outlined below.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Robust, Validated HPLC Method for the Analysis of 2-amino-3-(trifluoromethoxy)benzoic acid
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-amino-3-(trifluoromethoxy)benzoic acid. This molecule, containing an acidic carboxylic acid, a basic amino group, and a highly lipophilic trifluoromethoxy group, presents unique chromatographic challenges. We detail a logical, step-by-step method development process, from initial analyte characterization to final method validation, grounded in established chromatographic principles and regulatory expectations. The final, optimized method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a low-pH phosphate buffer, ensuring excellent peak symmetry, resolution, and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for the analysis of this compound and structurally similar molecules.
Introduction and Analyte Characterization
This compound is a substituted aromatic carboxylic acid. The presence of fluorine-containing functional groups, such as the trifluoromethoxy group, is common in modern pharmaceuticals and agrochemicals as they can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] A reliable analytical method is therefore crucial for quality control, stability testing, and pharmacokinetic studies.
The key to developing a successful HPLC method lies in understanding the analyte's physicochemical properties:
-
Structure: The molecule possesses three key functional groups that dictate its chromatographic behavior:
-
Carboxylic Acid (-COOH): An acidic group (estimated pKa ~2.5-3.5) that will be ionized (negatively charged) at higher pH.
-
Amino Group (-NH2): A basic group (estimated pKa of the conjugate acid ~2.0-3.0) that will be protonated (positively charged) at low pH. The electron-withdrawing nature of the adjacent trifluoromethoxy and carboxylic acid groups significantly reduces the basicity of this aniline-like group compared to simpler amines.
-
Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing and highly lipophilic group that increases the compound's hydrophobicity, making it suitable for reversed-phase chromatography.[2]
-
The potential for the molecule to exist as a zwitterion, a cation, an anion, or a neutral species at different pH values makes mobile phase pH the most critical parameter for achieving good chromatography. The primary goal is to suppress the ionization of at least one of the functional groups to achieve a single, stable ionic form on the column, which is essential for symmetrical peak shape and reproducible retention.
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals:
-
This compound reference standard.
-
HPLC-grade acetonitrile (ACN) and water.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
-
Sample Preparation: A stock solution of the reference standard prepared in a suitable diluent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution.
Part I: The Method Development Strategy
Our approach is a systematic process of optimizing chromatographic parameters to achieve the desired separation goals: a sharp, symmetrical peak with a reasonable retention time and high reproducibility.
Causality Behind Experimental Choices
-
Column Selection: A C18 column was selected due to the analyte's hydrophobic nature, imparted by the aromatic ring and the trifluoromethoxy group.[4] High-purity, end-capped silica columns are crucial to minimize secondary interactions between the basic amino group and acidic silanol groups on the stationary phase, which are a primary cause of peak tailing.[5]
-
Detector Wavelength Selection: Using a PDA detector, the UV spectrum of the analyte was scanned from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be approximately 254 nm, providing optimal sensitivity.
-
Mobile Phase Optimization: This is the most critical phase of development.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides better peak shapes for aromatic compounds and results in lower column backpressure.
-
pH Control: To ensure a consistent ionic form of the analyte, the mobile phase must be buffered. Given the presence of both acidic and basic groups, operating at a low pH is the most effective strategy. By setting the mobile phase pH to 2.8, we achieve two things:
-
The carboxylic acid group (pKa ~2.5-3.5) is largely protonated (neutral), minimizing its potential for ionic interactions.
-
The amino group (pKa of conjugate acid ~2.0-3.0) is fully protonated (positively charged). This creates a single, stable cationic species that behaves predictably on the reversed-phase column. A phosphate buffer is an excellent choice for this pH range.
-
-
Organic/Aqueous Ratio: A series of isocratic runs were performed, varying the percentage of ACN from 30% to 60%. The goal was to find a composition that resulted in a retention time between 3 and 10 minutes, providing adequate separation from the solvent front without unnecessarily long run times.
-
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column was used as a starting point. The column temperature was maintained at 30 °C to ensure stable retention times and reduce viscosity.
Method Development Workflow
The logical flow of our method development process is illustrated below.
Caption: A systematic workflow for HPLC method development.
Part II: Optimized Method and Protocol
Final Chromatographic Conditions
The optimization process yielded the following robust isocratic method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 2.8 with H₃PO₄) : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Step-by-Step Protocol
-
Mobile Phase Preparation (1 L): a. Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 550 mL of HPLC-grade water. b. Adjust the pH to 2.8 using phosphoric acid (H₃PO₄). c. Add 450 mL of acetonitrile. d. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the Diluent (50:50 ACN:Water). This is the Stock Solution (100 µg/mL).
-
Sample Solution Preparation (e.g., 20 µg/mL): a. Pipette 20 mL of the Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the Diluent.
-
HPLC System Setup and Operation: a. Set up the HPLC system with the conditions specified in the table above. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (Diluent) to ensure no interfering peaks are present. d. Inject the standard and sample solutions.
Part III: System Suitability and Method Validation
To ensure that the analytical system is performing correctly and that the method is reliable, system suitability and method validation are performed. This aligns with international regulatory guidelines such as those from the ICH.[6][7][8]
System Suitability Testing (SST)
SST is an integral part of any analytical procedure and verifies that the system is adequate for the intended analysis on the day of the experiment.[9][10][11] Before running samples, a standard solution (e.g., 20 µg/mL) should be injected five consecutive times. The results must meet the criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration.[5][12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good column performance.[10] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[12] |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition.[10] |
Method Validation Protocol
A validated HPLC method ensures the procedure is accurate, precise, and specific for its intended purpose.[13][14] The following experiments form the basis of a validation study.
-
Linearity:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the expected sample concentration (e.g., 10, 15, 20, 25, 30 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Precision (Repeatability):
-
Prepare six individual sample solutions at 100% of the target concentration (e.g., 20 µg/mL) from the same homogenous source material.
-
Inject each sample once.
-
Calculate the mean and relative standard deviation (%RSD) of the results.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples against a known standard.
-
Calculate the percent recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.
-
Validation Parameter Relationships
The relationship between core validation parameters and the overall goal of a reliable analytical method is visualized below.
Caption: Interrelation of validation parameters for a trustworthy method.
Conclusion
We have successfully developed and outlined a validation protocol for a simple, robust, and reliable isocratic RP-HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties, particularly its amphoteric nature, we identified mobile phase pH as the critical parameter for achieving excellent chromatography. The final method, utilizing a C18 column with an acidic phosphate/acetonitrile mobile phase, provides a symmetric peak shape, stable retention, and is suitable for routine quality control and research applications. The inclusion of rigorous system suitability criteria and a clear validation protocol ensures that the method will produce accurate and precise data, consistent with the demanding standards of the pharmaceutical and chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. waters.com [waters.com]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols for the Safe Handling of 2-Amino-3-(trifluoromethoxy)benzoic Acid
Abstract
This document provides a comprehensive guide to the safe handling of 2-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 561304-41-4), a compound of interest in contemporary chemical research and drug development.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety. By integrating principles of chemical causality and risk mitigation, this guide aims to foster a culture of safety and scientific integrity in the laboratory.
Introduction: Understanding the Compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amine group, a carboxylic acid moiety, and a trifluoromethoxy group, suggests a unique reactivity profile that necessitates specific handling procedures. Aromatic carboxylic acids and their derivatives are foundational building blocks in organic synthesis.[2][3] The trifluoromethoxy group can significantly influence the molecule's physical, chemical, and biological properties, often enhancing metabolic stability or altering acidity, which is a key consideration in medicinal chemistry.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The GHS07 "Exclamation Mark" pictogram is associated with this compound, signaling these hazards.[1]
Causality of Hazards
-
Irritation: The acidic nature of the carboxylic acid group and the presence of the trifluoromethoxy and amino substituents can lead to irritation upon contact with skin, eyes, and the respiratory tract. Aromatic acids can be corrosive and cause local inflammation.
-
Toxicity: While specific toxicological data for this compound is limited, its structural alerts warrant caution. The metabolic pathways of fluorinated compounds can sometimes lead to the formation of toxic byproducts. Ingestion can lead to systemic effects, hence the oral toxicity warning.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4][5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[6]
Personal Protective Equipment (PPE): The Last Barrier
Proper PPE is mandatory when handling this compound.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[8][9] | Provides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][9] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large quantities or if engineering controls are insufficient.[10][11] | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Experimental Protocols: A Step-by-Step Guide
Weighing and Aliquoting
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize the generation of dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Dissolution
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Procedure: In a fume hood, add the solvent to the vessel containing the weighed this compound. Use a magnetic stirrer for efficient dissolution. Avoid heating unless necessary, and if so, use a well-controlled heating mantle and a condenser.
-
Storage: If the solution is to be stored, ensure the container is properly labeled with the chemical name, concentration, solvent, date, and your initials. Store in a cool, dry, well-ventilated area away from incompatible materials.[5]
Emergency Procedures: Preparedness is Key
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Spill Response Decision Workflow.
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your supervisor and the institutional environmental health and safety (EHS) office.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
The safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of scientific research. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and create a safer laboratory environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Aromatic carboxylic acid preparation and reaction | PDF [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. fishersci.es [fishersci.es]
- 11. americanchemistry.com [americanchemistry.com]
- 12. aksci.com [aksci.com]
Application and Protocol Guide for 2-amino-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to 2-amino-3-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and drug discovery. This guide deviates from a standard template to offer an in-depth, practical resource covering its strategic importance, safety and handling, and detailed protocols for its application in chemical synthesis and analysis.
Strategic Importance in Medicinal Chemistry
This compound is a valuable building block for the synthesis of novel therapeutic agents. Its utility is largely attributed to the presence of the trifluoromethoxy (-OCF₃) group, which imparts unique physicochemical properties to molecules.
The trifluoromethoxy group is a lipophilic electron-withdrawing substituent. Its incorporation into a drug candidate can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. This often leads to enhanced bioavailability, improved metabolic stability, and potentially reduced off-target effects, all of which are critical factors in successful drug discovery. The presence of both an amino and a carboxylic acid group on the aromatic ring makes this compound a versatile synthon for the construction of a wide range of complex molecules and active pharmaceutical ingredients (APIs).
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe handling and effective use of this compound.
| Property | Value | Reference |
| CAS Number | 561304-41-4 | [1] |
| Molecular Formula | C₈H₆F₃NO₃ | [2] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White powder | [1] |
| Synonyms | 3-(Trifluoromethoxy)anthranilic acid, 2-Carboxy-6-(trifluoromethoxy)aniline | [2] |
Safety Information:
The following safety data is derived from the Material Safety Data Sheet (MSDS).
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Application Notes: Use in the Synthesis of Bioactive Molecules
The primary application of this compound is as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows it to be a versatile scaffold.
A key reaction for this molecule is amide bond formation , where either the amine or the carboxylic acid is reacted to form a larger molecule. This is a cornerstone of medicinal chemistry for the synthesis of a vast array of drug candidates.
Conceptual Synthetic Pathway
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adapt these protocols to specific laboratory conditions and the nature of the coupling partners.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a general method for the coupling of the carboxylic acid moiety of this compound with a generic amine.
Materials:
-
This compound
-
Amine coupling partner
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Aqueous Lithium Chloride (LiCl)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the analysis of this compound using HPLC with UV detection. Method optimization may be required based on the specific HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Filter the working standard solution through a 0.22 µm syringe filter before injection.
Workflow for HPLC Analysis
References
Application Note: Optimal Storage and Handling of 2-amino-3-(trifluoromethoxy)benzoic Acid for Pharmaceutical R&D
Abstract
This document provides a comprehensive guide to the recommended storage, handling, and stability assessment of 2-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 561304-41-4). As a critical building block in medicinal chemistry and drug development, maintaining the purity and integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This guide outlines the scientific rationale behind the recommended protocols, addressing the compound's inherent chemical properties and potential degradation pathways.
Introduction: The Role of Fluorinated Synthons in Drug Discovery
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Its structure incorporates three key functional groups: an aromatic amine, a carboxylic acid, and a trifluoromethoxy (-OCF3) group. The -OCF3 group, in particular, is of high interest in modern drug design. It is one of the most lipophilic substituents, a property that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][2]
The stability of the trifluoromethoxy group is attributed to the strength of the carbon-fluorine bonds.[1] However, the presence of the nucleophilic amino group and the hygroscopic carboxylic acid moiety necessitates carefully controlled storage and handling conditions to prevent degradation and ensure the compound's long-term viability. This note provides the foundational knowledge and practical protocols for researchers to maintain the quality of this important reagent.
Physicochemical Profile and Stability Considerations
Understanding the inherent properties of this compound is fundamental to establishing proper storage protocols. The molecule's stability is a balance between the robust -OCF3 group and the more reactive amine and carboxyl functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 561304-41-4 | [3] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Synonyms | 3-(Trifluoromethoxy)anthranilic acid, 2-Carboxy-6-(trifluoromethoxy)aniline | [3] |
| Appearance | Solid (crystalline powder) | [4] |
| Stability | Stable under recommended storage and handling conditions | [3] |
| Incompatibilities | Strong oxidizing agents |[3][5] |
Causality of Stability:
-
Trifluoromethoxy Group: This group is highly stable due to the strong C-F bonds and the inductive electron-withdrawing effect of the fluorine atoms, which deactivates the aromatic ring to some extent.[1][6] This enhances the molecule's resistance to oxidative metabolism, a key reason for its use in drug design.
-
Amino Group: The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to discoloration (e.g., turning from white/off-white to yellow or brown) and the formation of impurities.
-
Carboxylic Acid Group: Carboxylic acids are generally hygroscopic and can absorb moisture from the atmosphere.[4] While not leading to decomposition on its own, absorbed water can affect weighing accuracy and may facilitate other degradation reactions.
Recommended Storage Conditions
A multi-tiered approach to storage is recommended based on the intended duration.
Table 2: Summary of Recommended Storage Conditions
| Condition | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
|---|---|---|---|
| Temperature | Room Temperature (15-25°C) | 2-8°C (Refrigerated) | Slows kinetic rates of potential oxidative and degradation reactions. |
| Atmosphere | Tightly sealed container in a dry location. | Under inert gas (Argon or Nitrogen) | Protects the amino group from oxidation by atmospheric oxygen. |
| Light | Store in an opaque or amber vial. | Store in the dark (e.g., in a box). | Prevents potential photochemical degradation.[5] |
| Location | Well-ventilated chemical cabinet.[7] | Well-ventilated, designated cold storage. | Ensures safety and segregation from incompatible materials. |
Justification for Long-Term Storage Protocol:
For long-term archival of the material, storing it at 2-8°C under an inert gas is the gold standard. The low temperature minimizes the energy available for degradation reactions. An inert atmosphere directly prevents the oxidation of the sensitive amino group, which is often the primary pathway for impurity formation in aminobenzoic acids. The container must be tightly sealed to prevent moisture ingress and maintain the inert atmosphere.[5]
Risk Assessment and Safe Handling Protocols
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Hazard Profile:
-
Harmful if swallowed (H302)[3]
The following workflow diagram outlines the essential steps for safely handling the solid compound.
Caption: Safe handling workflow for this compound.
Protocol 4.1: Personal Protective Equipment (PPE)
Based on safety data sheets, the following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Skin and Body Protection: A standard laboratory coat.[8]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved dust respirator. All weighing and handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risk.[5]
Protocol 4.2: Aliquoting and Solution Preparation
-
Perform all operations within a chemical fume hood.
-
Allow the sealed container to equilibrate to room temperature before opening, especially when retrieving from cold storage. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use a clean, dry spatula to transfer the solid to a tared weighing vessel.
-
Promptly and securely reseal the main stock container. If it was stored under inert gas, briefly flush the headspace with the gas before sealing.
-
For solution preparation, add the solvent to the weighed solid. Common solvents for this class of compound include DMSO, DMF, or methanol for analytical purposes, and various organic solvents for synthesis. Sonication may aid dissolution.
Monitoring Compound Integrity and Purity
Regularly assessing the compound's quality is a self-validating step that ensures experimental success.
Caption: Decision workflow for assessing compound integrity.
Protocol 5.1: Visual Inspection
-
Color: The compound should be a white to off-white or light-yellow crystalline solid. Any significant darkening to yellow, tan, or brown is a primary indicator of potential oxidative degradation.
-
Consistency: The powder should be free-flowing. Clumping or the appearance of a sticky or oily residue may suggest the absorption of moisture or degradation.
Protocol 5.2: Analytical Purity Assessment
For critical applications, such as in late-stage drug development or quantitative assays, visual inspection is insufficient.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometer (LC-MS), to assess purity.
-
Evaluation: Compare the purity profile to the certificate of analysis provided by the supplier or to data from a freshly opened batch. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.es [fishersci.es]
Application Notes & Protocols: The Synthetic Utility of 2-Carboxy-6-(trifluoromethoxy)aniline
I. Introduction: The Strategic Value of the 2-Carboxy-6-(trifluoromethoxy)aniline Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique confluence of properties. It combines high electronegativity with substantial lipophilicity, often enhancing metabolic stability, membrane permeability, and binding affinity of parent molecules.[1][2][3]
This guide focuses on the synthetic utility of a highly functionalized building block: 2-carboxy-6-(trifluoromethoxy)aniline . This molecule is an advanced intermediate, embedding the influential -OCF3 group directly ortho to an aniline nitrogen, with a carboxylic acid providing a second, versatile reactive handle. While protocols for this exact molecule are not broadly cataloged, its synthesis and application can be expertly extrapolated from established methods for creating ortho-trifluoromethoxylated anilines.[1][3][4]
The aniline moiety is a well-known precursor in countless synthetic transformations, though it can also be a "structural alert" for metabolic liabilities.[5] The strategic placement of the -OCF3 group can mitigate some of these metabolic pathways. The adjacent carboxylic acid group makes this scaffold a powerful precursor for a variety of heterocyclic systems and complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[6]
This document provides a detailed overview of the synthesis and potential applications of this valuable scaffold, grounded in established, verifiable chemical principles.
II. Physicochemical Properties & Handling
While specific experimental data for 2-carboxy-6-(trifluoromethoxy)aniline is not available, the properties can be inferred from the closely related and commercially available compound, 2-(trifluoromethoxy)aniline (CAS 1535-75-7).
| Property | Value (for 2-(Trifluoromethoxy)aniline) | Source |
| Molecular Formula | C7H6F3NO | [7] |
| Molecular Weight | 177.12 g/mol | [7] |
| Appearance | Colorless to reddish-green clear liquid | [6] |
| Boiling Point | 61-63 °C at 15 mmHg | |
| Density | ~1.3 g/mL at 25 °C | |
| Refractive Index | ~1.461 (at 20 °C) |
Safety & Handling Precautions: Based on analogous compounds, 2-carboxy-6-(trifluoromethoxy)aniline should be handled with care. It is expected to be harmful if swallowed, inhaled, or in contact with skin. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
III. Core Synthetic Protocol: Ortho-Trifluoromethoxylation via OCF3 Migration
The most robust and modern method for synthesizing ortho-trifluoromethoxylated anilines involves a strategic O-trifluoromethylation followed by a thermal intramolecular migration of the -OCF3 group.[1][3][4] This approach avoids the harsh conditions and limited substrate scope of older methods. The following protocol is adapted from a validated procedure for a similar aniline derivative and represents the most likely pathway to the title compound's precursors.[1][2][3]
The overall transformation relies on two key stages:
-
O-Trifluoromethylation: An N-aryl hydroxylamine derivative is reacted with an electrophilic trifluoromethylating agent, such as a Togni reagent.
-
OCF3 Migration: The resulting N-(trifluoromethoxy)aniline intermediate is heated to induce a rearrangement, moving the -OCF3 group to the ortho position of the aromatic ring.
Caption: General workflow for ortho-trifluoromethoxylation.
Detailed Step-by-Step Protocol: Synthesis of a Protected Precursor
This protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which serves as a direct template for accessing ortho-OCF3 aniline systems.[1][2][3]
Part A: Synthesis of N-Hydroxyacetamide Precursor
-
Reduction:
-
To an oven-dried 250 mL two-neck round-bottom flask, add the starting nitro-aromatic compound (e.g., methyl 4-nitrobenzoate, 1.0 equiv), 5% Rhodium on carbon (0.3 mol%), and a magnetic stir bar.[1]
-
Seal the flask, connect to a nitrogen/vacuum manifold, and perform three vacuum-refill cycles to establish an inert nitrogen atmosphere.[1][2]
-
Add anhydrous tetrahydrofuran (THF, to 0.2 M) via an airtight syringe and cool the mixture to 0 °C in an ice bath.[1]
-
Add hydrazine monohydrate (1.2 equiv) dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: Rhodium on carbon is an effective catalyst for the selective reduction of a nitro group to a hydroxylamine in the presence of hydrazine, which acts as the hydrogen source. The low temperature helps control the exothermic reaction and prevent over-reduction to the aniline.
-
-
Acetyl Protection:
-
Following the reduction, the resulting hydroxylamine is protected. The crude reaction mixture is filtered and solvent exchanged to anhydrous diethyl ether (Et2O).[1][2]
-
The solution is cooled to 0 °C. A solution of acetyl chloride (1.2 equiv) in anhydrous Et2O is added slowly using a syringe pump.[1]
-
Causality: The acetyl group protects the hydroxylamine, making it stable for the subsequent trifluoromethoxylation step. Slow addition of the reactive acetyl chloride at low temperature prevents side reactions.
-
Part B: O-Trifluoromethylation
-
Reaction Setup:
-
In a clean, dry flask under a nitrogen atmosphere, dissolve the N-hydroxyacetamide precursor (1.0 equiv) in dried, degassed chloroform (to 0.1 M).[1][2]
-
Add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and a catalytic amount of cesium carbonate (Cs2CO3).
-
Stir the reaction at room temperature for approximately 16 hours.[2]
-
Causality: Togni reagent II is a stable, easy-to-handle electrophilic "-OCF3" source (formally, it's a source of CF3). The weak base, Cs2CO3, facilitates the reaction. Chloroform is an excellent solvent for this transformation.
-
-
Workup and Purification:
Part C: Thermal OCF3 Migration
-
Reaction Setup:
-
Place the purified N-(trifluoromethoxy)acetamido intermediate (1.0 equiv) and a magnetic stir bar into a pressure vessel.[1]
-
Add nitromethane (MeNO2, to 1.0 M) and seal the vessel tightly.[1][2]
-
Caution: Impure nitromethane can be explosive at high temperatures. Use high-purity solvent and conduct the reaction behind a safety shield.[1][2]
-
Causality: The high temperature provides the activation energy for the intramolecular rearrangement. Nitromethane is a suitable high-boiling polar solvent that facilitates the proposed heterolytic cleavage of the N-OCF3 bond and subsequent recombination at the ortho-carbon.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a round-bottom flask and concentrate in vacuo.
-
Purify the final product by flash column chromatography to yield the desired ortho-trifluoromethoxylated aniline derivative.[2] An isolated yield of ~85% is typical for this step.[2]
-
IV. Applications in Organic Synthesis
The 2-carboxy-6-(trifluoromethoxy)aniline scaffold is a richly functionalized building block, enabling access to a diverse range of complex molecules. The aniline and carboxylic acid groups can be reacted sequentially or in concert to build molecular complexity.
Caption: Synthetic pathways from the title compound.
-
Heterocycle Synthesis: As an anthranilic acid derivative, its most powerful application is in the synthesis of fused heterocyclic systems. Reaction with appropriate reagents can yield quinazolinones, benzoxazinones, and other scaffolds prevalent in pharmaceuticals. The -OCF3 group provides a unique substitution pattern to explore structure-activity relationships (SAR).
-
Amide Coupling: The aniline moiety can be readily acylated to form amides, a fundamental linkage in drug molecules. This allows for the straightforward connection of the trifluoromethoxyphenyl core to other molecular fragments. Similarly, the carboxylic acid can be activated and coupled with various amines.
-
Cross-Coupling Precursor: The amine group can be transformed into a more versatile functional group for cross-coupling. Through diazotization, it can be converted to a halide or triflate, enabling Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form C-C, C-O, or C-N bonds.[8] This deaminative coupling strategy is a modern approach to expand molecular diversity.[8]
-
Schiff Base Formation: The aniline can react with aldehydes to form Schiff bases (imines). These intermediates can be further reduced to secondary amines or used as ligands in coordination chemistry. Novel Schiff bases derived from 2-(trifluoromethoxy)aniline have been synthesized and investigated for their pharmacological properties, including antimicrobial and anti-HIV activities.[9]
V. Conclusion
While 2-carboxy-6-(trifluoromethoxy)aniline is a specialized reagent, its synthesis is achievable through established modern methodologies for ortho-functionalization of anilines. Its dual-functional nature—a reactive aniline and a versatile carboxylic acid, decorated with the powerfully modulating trifluoromethoxy group—makes it an exceptionally valuable building block for drug discovery and advanced materials synthesis. The protocols and applications outlined here provide a robust framework for researchers to leverage the unique properties of this scaffold in their synthetic campaigns.
VI. References
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments (JoVE), (107), e53789. --INVALID-LINK--
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. --INVALID-LINK--
-
PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, PMID: 26862864. --INVALID-LINK--
-
Techembio. (Date not available). Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline. --INVALID-LINK--
-
Sigma-Aldrich. (Date not available). 2-(Trifluoromethoxy)aniline 95%. Product Page. --INVALID-LINK--
-
Chem-Impex. (Date not available). 2-(Trifluoromethoxy)aniline. Product Page. --INVALID-LINK--
-
Techembio. (Date not available). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. --INVALID-LINK--
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(23), 3595–3597. --INVALID-LINK--
-
Request PDF. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. --INVALID-LINK--
-
Request PDF. (Date not available). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. --INVALID-LINK--
-
Rauf, A., et al. (2018). Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Journal of the Chinese Chemical Society, 65(4), 453-461. --INVALID-LINK--
-
ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. --INVALID-LINK--
-
TCI America. (Date not available). 2-(Trifluoromethoxy)aniline. Product Page. --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Applications of 2-(Trifluoromethoxy)aniline in Modern Chemistry. --INVALID-LINK--
-
ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. --INVALID-LINK--
-
Google Patents. (1998). Process for the preparation of 2-trifluoromethoxy-aniline. EP0820981A1. --INVALID-LINK--
-
ChemicalBook. (Date not available). 2,6-Difluoroaniline. Product Page. --INVALID-LINK--
-
Sigma-Aldrich. (Date not available). 2-Fluoro-6-(trifluoromethyl)aniline 98%. Product Page. --INVALID-LINK--
-
National Institutes of Health (NIH). (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC. --INVALID-LINK--
-
National Institutes of Health (NIH). (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. --INVALID-LINK--
-
eScholarship. (Date not available). Synthesis of N-trifluoromethyl amides from carboxylic acids. --INVALID-LINK--
-
Chem-Impex. (Date not available). 4-(Trifluoromethoxy)aniline. Product Page. --INVALID-LINK--
-
LGC Standards. (Date not available). 2-(Trifluoromethoxy)aniline. Product Page. --INVALID-LINK--
-
PubChem. (Date not available). 2-(Trifluoromethyl)aniline. --INVALID-LINK--
-
Sigma-Aldrich. (Date not available). 2-Fluoro-6-(trifluoromethyl)aniline 98%. Product Page. --INVALID-LINK--
-
PubChem. (Date not available). 2,4-Dichloro-6-(trifluoromethyl)aniline. --INVALID-LINK--
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(Trifluoromethoxy)aniline | LGC Standards [lgcstandards.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline [jcps.bjmu.edu.cn]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3-(trifluoromethoxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the considerations for the scale-up synthesis of 2-amino-3-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, such as enhanced metabolic stability and membrane permeability, making its incorporation into molecular scaffolds a topic of significant interest.[1] This guide outlines a proposed synthetic strategy, addresses critical process development and optimization parameters, and details the necessary scale-up considerations for safe, efficient, and reproducible manufacturing. The protocols and discussions herein are grounded in established chemical principles and best practices for process chemistry.
Introduction: The Significance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the -OCF₃ group can enhance metabolic stability by blocking potential sites of oxidation and improve cell membrane permeability, leading to better bioavailability.[1] this compound serves as a versatile intermediate, providing a scaffold for the synthesis of a wide range of complex molecules, including kinase inhibitors, anti-inflammatory agents, and herbicides. The development of a robust and scalable synthesis is therefore a critical step in enabling the production of these potentially life-changing compounds.
Proposed Synthetic Strategy
While multiple synthetic routes to substituted benzoic acids exist, a practical and scalable approach for this compound can be envisioned through a multi-step sequence starting from a readily available trifluoromethoxy-substituted aniline. This proposed route leverages well-established and scalable chemical transformations.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
This strategy involves three key transformations:
-
Regioselective Bromination: Introduction of a bromine atom ortho to the amino group of 2-(trifluoromethoxy)aniline. This sets the stage for the subsequent introduction of the carboxylic acid functionality.
-
Sandmeyer Reaction: Conversion of the amino group to a nitrile via a diazonium salt intermediate.[2][3][4] The Sandmeyer reaction is a classic and widely used method for the introduction of various functional groups onto an aromatic ring.[2][3][4]
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.[5][6][7]
Process Development and Optimization
A successful scale-up requires a thorough understanding and optimization of each reaction step at the laboratory scale before transitioning to larger equipment.
Raw Material and Reagent Selection
| Parameter | Consideration | Rationale |
| Starting Material Purity | High purity 2-(trifluoromethoxy)aniline is crucial. | Impurities in the starting material can lead to side reactions, decreased yields, and complicate purification of the final product. |
| Brominating Agent | N-Bromosuccinimide (NBS) is a preferred choice over liquid bromine. | NBS is a solid, making it easier and safer to handle on a large scale compared to highly corrosive and volatile liquid bromine. |
| Diazotization Reagents | Sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) are standard. | These reagents are cost-effective and readily available for large-scale production. |
| Cyanide Source | Copper(I) cyanide (CuCN) is typically used in the Sandmeyer reaction. | While highly toxic, CuCN is effective. Strict safety protocols are mandatory. Alternative, less toxic cyanide sources should be evaluated if possible. |
| Hydrolysis Conditions | Both acidic (e.g., H₂SO₄) and basic (e.g., NaOH) hydrolysis should be evaluated. | The choice will depend on factors such as reaction kinetics, impurity profile, and ease of work-up. Basic hydrolysis may be preferred to avoid potential decarboxylation at high temperatures. |
Reaction Parameter Optimization
| Step | Parameter | Range to Investigate | Key Considerations |
| Bromination | Temperature | 0 °C to room temperature | Exothermic reaction; requires careful temperature control to prevent over-bromination and side product formation. |
| Solvent | Acetonitrile, Dichloromethane | Solvent choice will impact reaction rate and product solubility. | |
| Diazotization | Temperature | 0 - 5 °C | Diazonium salts are unstable at higher temperatures and can decompose, leading to impurities and safety hazards. |
| Acid Concentration | 2-3 equivalents | Sufficient acid is required for both the formation of nitrous acid and the stabilization of the diazonium salt. | |
| Sandmeyer Reaction | Temperature | Room temperature to 60 °C | The reaction is often exothermic. Gradual addition of the diazonium salt solution to the copper cyanide solution is recommended. |
| Catalyst Loading | Catalytic vs. Stoichiometric CuCN | While catalytic copper is desirable, stoichiometric amounts are often required for high yields in cyanation reactions.[8] | |
| Hydrolysis | Temperature | 80 - 120 °C | Higher temperatures accelerate the reaction but can also lead to degradation of the product. |
| Concentration | 10-20% aq. NaOH or H₂SO₄ | The concentration will affect the reaction rate and the final work-up procedure. |
Scale-Up Considerations
Transitioning from the laboratory bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be addressed to ensure a safe, efficient, and scalable process.
Reactor Selection and Thermal Management
-
Reactor Material: Glass-lined or stainless steel reactors are suitable for the proposed reaction sequence. The choice will depend on the corrosivity of the reagents used, particularly the strong acids and bromine.
-
Heat Transfer: All three steps (bromination, Sandmeyer, and hydrolysis) are exothermic. A reactor with a high surface area-to-volume ratio and an efficient cooling system is essential to maintain precise temperature control. Inadequate heat removal can lead to runaway reactions, especially during diazotization.
-
Mixing: Efficient mixing is critical to ensure uniform temperature distribution and reactant contact. The use of appropriate agitator designs (e.g., pitched-blade turbine) and agitation speeds should be determined based on the reaction mixture's viscosity and density.
Caption: Key considerations for the scale-up synthesis process.
Process Safety
-
Hazard and Operability (HAZOP) Study: A thorough HAZOP study should be conducted to identify potential hazards and operational issues.
-
Diazonium Salt Stability: The thermal stability of the diazonium salt intermediate must be determined using techniques such as Differential Scanning Calorimetry (DSC). This will define the safe operating temperature limits.
-
Cyanide Handling: The use of copper cyanide necessitates strict safety protocols. This includes dedicated handling areas, personal protective equipment (PPE), and emergency response plans, including the availability of a cyanide antidote kit.
-
Quenching: Procedures for quenching unreacted reagents and reactive intermediates must be in place. For example, residual diazotizing agents can be quenched with sulfamic acid.
Downstream Processing
-
Work-up and Extraction: The choice of extraction solvent should be based on product solubility, selectivity, and safety. The number of extractions and the volume of solvent should be optimized to maximize recovery and minimize waste.
-
Crystallization and Purification: Recrystallization is a powerful technique for purifying solid organic compounds.[9][10][11] The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11]
-
Drying: The final product should be dried under vacuum at a temperature that does not cause degradation. The drying process should be monitored to ensure residual solvent levels meet the required specifications.
Experimental Protocols (Illustrative)
The following protocols are provided as a starting point for laboratory-scale development. They will require optimization for specific equipment and desired product quality.
Protocol 1: Synthesis of 2-Bromo-6-(trifluoromethoxy)aniline
-
To a stirred solution of 2-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile, cool the mixture to 0-5 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzonitrile (Sandmeyer Reaction)
-
Suspend 2-bromo-6-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring for the cessation of nitrogen evolution.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude nitrile.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
To a solution of 2-bromo-6-(trifluoromethoxy)benzonitrile (1.0 eq) in ethanol, add a 20% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[12][13]
Analytical Characterization
The identity and purity of the final product and all intermediates should be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Melting Point: As an indicator of purity.
Waste Management
The synthesis of this compound generates several waste streams that require proper management:
-
Cyanide-containing aqueous waste: Must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy the cyanide before disposal.
-
Halogenated organic waste: Should be collected separately and disposed of according to local regulations.
-
Acidic and basic aqueous waste: Should be neutralized before disposal.
Conclusion
The scale-up synthesis of this compound is a challenging but achievable endeavor. A successful campaign hinges on a thorough understanding of the underlying chemistry, careful process optimization, and a proactive approach to safety and engineering considerations. The proposed synthetic route offers a viable starting point, and the detailed considerations outlined in this document provide a framework for the development of a robust, safe, and efficient manufacturing process.
References
- 1. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. websites.nku.edu [websites.nku.edu]
- 8. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-(trifluoromethoxy)benzoic Acid
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-amino-3-(trifluoromethoxy)benzoic acid (CAS 561304-41-4). The methodologies and troubleshooting advice are grounded in established chemical principles and adapted from authoritative procedures for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is off-white, yellow, or brown. How can I remove the color?
A discolored product typically indicates the presence of colored organic impurities or tar-like by-products formed during synthesis.[1] The most effective method to address this is by treating a solution of the crude product with activated charcoal. During recrystallization or before acid precipitation, adding a small amount of activated charcoal to the dissolved product in a hot solution can effectively adsorb these colored impurities.[1][2]
Q2: After my initial precipitation, the purity is still low and I see multiple spots on my TLC. What are the likely impurities?
The impurity profile depends heavily on the synthetic route. A common route to substituted anthranilic acids is the oxidative ring-opening of a corresponding isatin derivative using hydrogen peroxide.[1][3] Based on this, likely impurities include:
-
Unreacted Starting Material: The trifluoromethoxy-substituted isatin may carry through.
-
Oxidative Byproducts: Non-specific oxidation can lead to various related aromatic compounds.
-
Inorganic Salts: Salts like sodium sulfate or sodium chloride can be present, resulting from pH adjustments during the workup.[1]
-
Positional Isomers: While the synthesis is generally directed, trace amounts of isomers may form depending on the specificity of the starting materials.
Q3: I am having trouble crystallizing the product. It's "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound, or if cooling is too rapid. To resolve this:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. An insulated container or leaving it to cool on the benchtop overnight can facilitate proper crystal formation.[4]
-
If the problem persists, try a different solvent system.
Q4: What is the best general approach for purifying this compound?
For substituted anthranilic acids, a multi-step approach combining chemical and physical separation is most effective. The recommended workflow is:
-
Acid-Base Extraction: Utilize the amphoteric nature of the molecule. Dissolve the crude solid in a dilute aqueous base (like NaOH or Na₂CO₃), which deprotonates the carboxylic acid, making it water-soluble. Neutral organic impurities can then be removed by washing with an organic solvent.
-
Decolorization: Treat the resulting aqueous solution with activated charcoal to remove colored impurities.[1]
-
Acid Precipitation: After filtering off the charcoal, carefully re-acidify the aqueous solution with an acid (like HCl) to a pH of ~1-4.[1][2][3] This will protonate the carboxylate, causing the purified product to precipitate out of the solution.
-
Recrystallization: Collect the precipitated solid and perform a final recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.[3]
Troubleshooting Guide
This section provides solutions to common issues encountered during the purification process.
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Recovery After Recrystallization | • Too much solvent was used.• The compound is significantly soluble in the cold solvent.• Premature crystallization occurred during hot filtration. | • Reduce the initial volume of solvent.• Ensure the solution is cooled thoroughly in an ice bath before filtration to minimize solubility.• Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Product is an Oil, Not Crystals | • Solution is supersaturated above the compound's melting point.• Cooling is too rapid.• High impurity load depressing the melting point. | • Re-heat to dissolve the oil, add more solvent, and cool slowly.• Try "seeding" the solution with a tiny crystal of pure product if available.• Perform a preliminary purification (e.g., acid-base extraction) to reduce impurity levels before attempting recrystallization. |
| Persistent Colored Impurities | • Activated charcoal treatment was insufficient or ineffective. | • Ensure the charcoal is added to a hot solution and allowed sufficient contact time (15-20 minutes) with vigorous stirring.[2]• Use a fresh batch of activated charcoal.• Consider a second charcoal treatment if the color is intense. |
| Inorganic Salt Contamination | • Incomplete removal of salts after pH adjustment and precipitation. | • Wash the filtered product thoroughly with cold deionized water to remove any residual salts.[3] |
| Co-eluting Impurities in Chromatography | • Insufficient resolving power of the selected column/mobile phase. | • Switch to a stationary phase with a different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) column can offer better separation than a standard C18 column.[5][6][7]• Optimize the mobile phase by altering the solvent ratio, pH, or adding different modifiers (e.g., trifluoroacetic acid vs. formic acid).[5][8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is adapted from an authoritative procedure for the purification of the structurally similar 2-amino-3-fluorobenzoic acid and is the recommended first-line approach.[1][3]
Safety: this compound is an irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle all chemicals in a well-ventilated fume hood.[9]
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution
-
Activated charcoal (decolorizing carbon)
-
3 M Hydrochloric acid (HCl)
-
Ethanol (95%)
-
Deionized water
-
Celatom® or filter aid (optional)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Dissolution in Base:
-
In a suitable Erlenmeyer flask, suspend the crude product in deionized water.
-
Slowly add 1 M NaOH or 10% Na₂CO₃ solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 9). This forms the water-soluble sodium salt.
-
-
Decolorization:
-
Heat the solution to approximately 70-80 °C.
-
Add a small amount of activated charcoal (typically 1-2% of the crude product weight).
-
Stir the hot mixture vigorously for 15-20 minutes.[2]
-
-
Hot Filtration:
-
Filter the hot solution through a fluted filter paper or a pad of Celatom® in a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities. The filtrate should be clear and significantly less colored.
-
-
Acid Precipitation:
-
Cool the filtrate to room temperature.
-
Slowly add 3 M HCl dropwise while stirring vigorously. The product will begin to precipitate.
-
Continue adding acid until the pH of the solution is between 1 and 4.[1][3]
-
Cool the resulting slurry in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation of Precipitate:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual inorganic salts.
-
-
Recrystallization:
-
Transfer the damp solid to a clean Erlenmeyer flask.
-
Add a minimum amount of a hot 1:1 ethanol-water mixture to just dissolve the solid.[3] A few drops of acetic acid can be added to ensure the compound remains protonated and less water-soluble.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the pure, crystalline product by vacuum filtration.
-
Dry the crystals under vacuum. The reported melting point is 165-169 °C.[9]
-
Protocol 2: Chromatographic Purification
If recrystallization fails to provide the desired purity, column chromatography can be employed. Given the fluorinated nature of the compound, a pentafluorophenyl (PFP) stationary phase is recommended for its alternative selectivity.[7]
A. Reversed-Phase Chromatography (PFP Column)
-
Stationary Phase: Pentafluorophenyl (PFP) bonded silica.
-
Mobile Phase (Starting Conditions): A gradient of acetonitrile and water, both containing 0.1% formic acid or ammonium acetate.[5]
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to elute the compound. The high fluorine content of the PFP phase provides unique dipole, π-π, and charge transfer interactions that can effectively separate fluorinated isomers and impurities.[5][7]
B. Normal Phase Chromatography
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). The presence of both an acidic carboxylic group and a basic amino group can cause streaking on silica. Adding a small amount of acetic or formic acid (~1%) to the mobile phase can improve peak shape significantly.
Visualized Workflows
Diagram 1: General Purification Strategy
Caption: Workflow for purifying this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: Decision tree for common recrystallization problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Cas No: 561304-41-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Technical Support Center: Optimal Recrystallization of 3-(Trifluoromethoxy)anthranilic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal recrystallization of 3-(trifluoromethoxy)anthranilic acid. It is designed to move beyond simple protocols by explaining the scientific rationale behind experimental choices, ensuring both success and a deeper understanding of the purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the recrystallization of 3-(trifluoromethoxy)anthranilic acid, providing quick and actionable solutions.
Q1: What is the ideal solubility profile for a recrystallization solvent for 3-(trifluoromethoxy)anthranilic acid?
A1: The ideal solvent is one in which 3-(trifluoromethoxy)anthranilic acid exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the recrystallization and purification process. A significant change in solubility with temperature allows for the dissolution of the compound in a minimal amount of hot solvent and subsequent precipitation of pure crystals upon cooling, leaving impurities behind in the solution.[3]
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form. For a related compound, N-(3-trifluoromethylphenyl)anthranilic acid, the melting point is in the range of 133-137°C.[4][5] While the exact melting point of 3-(trifluoromethoxy)anthranilic acid may differ, it is crucial to select a solvent with a boiling point below this temperature.[3]
-
Troubleshooting Steps:
-
Lower the temperature at which the solution becomes saturated by adding a small amount of additional hot solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Introduce a seed crystal of the pure compound.
-
Cool the solution more slowly to allow for proper crystal nucleation and growth.[2]
-
Q3: I'm getting very low recovery of my purified compound. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.[2][3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize along with the impurities on the filter paper.
-
The compound has significant solubility in the cold solvent: If the solubility of your compound in the cold solvent is not sufficiently low, a considerable amount will be lost in the mother liquor.
-
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Pre-heat your filtration apparatus (funnel, flask) to prevent premature crystallization.
-
Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal recovery.
-
Consider a different solvent or a mixed solvent system to reduce solubility at low temperatures.
-
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system is an excellent strategy when a single solvent does not provide the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[3] The two solvents must be miscible. For a polar molecule like 3-(trifluoromethoxy)anthranilic acid, an alcohol/water mixture can be effective.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the recrystallization process.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound is insoluble in all tested solvents, even when hot. | The compound may be highly crystalline and require a more potent solvent. | Try more polar solvents like methanol or ethanol. Consider a solvent mixture where one solvent aids in dissolution. For other substituted anthranilic acids, methanol has been used successfully.[6] |
| Compound is soluble in all tested solvents at room temperature. | The solvents are too "good" and will not allow for precipitation upon cooling.[3] | Explore less polar solvents or use an anti-solvent approach. For example, dissolve the compound in a small amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes turbid.[1] |
| Crystals are colored despite recrystallization. | The impurity may have similar solubility properties to the compound or may be trapped within the crystal lattice. | Perform a second recrystallization. Consider using a small amount of activated charcoal to adsorb colored impurities (add to the hot solution before filtration). |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal. Ensure the solution is cooled for an adequate amount of time. |
Part 3: Experimental Protocol for Optimal Solvent Selection
This protocol outlines a systematic, small-scale approach to identify the most effective recrystallization solvent for 3-(trifluoromethoxy)anthranilic acid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
Consult the Safety Data Sheet (SDS) for 3-(trifluoromethoxy)anthranilic acid and all solvents used.[8][9]
Materials:
-
Crude 3-(trifluoromethoxy)anthranilic acid
-
A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, acetone, and a hexane or heptane as a potential anti-solvent).
-
Test tubes or small Erlenmeyer flasks
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rod
Workflow for Solvent Selection:
Caption: Workflow for selecting an optimal recrystallization solvent.
Step-by-Step Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude 3-(trifluoromethoxy)anthranilic acid into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different solvent.
-
Agitate the mixture and observe.
-
If it dissolves completely: The solvent is likely too "good" and should be rejected for single-solvent recrystallization.[10]
-
If it is completely insoluble: It may be a "poor" solvent, potentially useful as an anti-solvent in a mixed pair.
-
If it is sparingly soluble: This is a promising candidate. Proceed to the next step.[2]
-
-
-
Hot Solubility Test:
-
For the promising solvents from step 1, gently heat the test tube in a water bath or on a hot plate until the solvent boils.
-
If the compound does not dissolve, add small increments (0.2 mL) of the solvent, reheating to boiling after each addition, until it fully dissolves. Do not add more than 3 mL total.
-
If it dissolves: This is a good candidate solvent.
-
If it remains insoluble after adding 3 mL: The solvent is not suitable.
-
-
-
Crystallization Test:
-
For the solvents that dissolved the compound when hot, allow the test tubes to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large crop of well-formed crystals.
-
Interpreting the Results:
Based on the structure of 3-(trifluoromethoxy)anthranilic acid (containing a carboxylic acid and an amine group, making it polar), a likely starting point for solvent testing would be polar protic solvents.
| Solvent | Predicted Solubility Behavior | Rationale |
| Water | Low at RT, potentially good when hot. | The polar nature of water should interact well with the carboxylic acid and amine groups. Unsubstituted anthranilic acid can be recrystallized from hot water.[11][12] |
| Ethanol/Methanol | Potentially too soluble at RT. | Alcohols are often good solvents for polar organic molecules. A 50% ethanol solution was effective for a similar compound.[5] These are good candidates for a mixed-solvent system with water. |
| Ethyl Acetate | Sparingly soluble at RT, likely soluble when hot. | A moderately polar solvent that could offer the desired solubility gradient. |
| Toluene | Likely low solubility. | A non-polar aromatic solvent, less likely to be effective on its own but could be a component in a mixed system. |
| Acetone | Potentially too soluble at RT. | A polar aprotic solvent that often readily dissolves polar compounds. |
Part 4: Generalized Recrystallization Workflow
Once an optimal solvent or solvent pair has been identified, the following general workflow can be applied for larger-scale purification.
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 402-13-1 Name: 4-(trifluoromethyl)anthranilic acid [xixisys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-amino-3-(trifluoromethoxy)benzoic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical support for the synthesis of 2-amino-3-(trifluoromethoxy)benzoic acid. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot common issues, optimize reaction conditions, and ultimately improve your final yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am planning my synthesis. What is a reliable synthetic strategy for this compound?
A robust and scalable approach for synthesizing substituted anthranilic acids, such as the target molecule, is a multi-step process often proceeding through an isatin intermediate. While a specific protocol for the 3-(trifluoromethoxy) derivative is not widely published with detailed optimization, a highly reliable and well-documented procedure for the analogous 2-amino-3-fluorobenzoic acid can be adapted. This method, detailed in Organic Syntheses, is advantageous as it uses water as a solvent and avoids chromatography for purification.[1]
The general workflow involves three key stages:
-
Condensation: Reaction of the corresponding aniline (2-(trifluoromethoxy)aniline) with chloral hydrate and hydroxylamine to form an N-aryl-2-(hydroxyimino)acetamide intermediate.
-
Cyclization (Sandmeyer-type): Acid-catalyzed intramolecular cyclization of the intermediate to form the corresponding 7-(trifluoromethoxy)isatin.
-
Oxidative Cleavage: Ring-opening of the isatin derivative using hydrogen peroxide under basic conditions to yield the final this compound.
Diagram: General Synthetic Workflow
Caption: High-level workflow for the synthesis of the target molecule.
Question 2: My reaction is producing a significant amount of dark, tar-like byproduct, especially during the cyclization step. How can I prevent this?
This is one of the most common issues in this synthesis and is almost always related to temperature control and reaction homogeneity.[2] Tar formation is a result of decomposition and polymerization side reactions that occur at elevated temperatures.
Core Causality:
-
Localized Overheating: If the acetamide intermediate is not fully dissolved in the sulfuric acid before heating, suspended particles can overheat, leading to rapid decomposition.[2]
-
Excessive Temperature: The cyclization reaction is exothermic. If the external temperature is too high (e.g., >90-95°C), the reaction can run away, causing decomposition.[1][2]
Troubleshooting & Optimization Protocol:
| Issue Observed | Root Cause Analysis | Recommended Solution |
| Dark solution/tar formation | Localized overheating due to poor dissolution. | Ensure the intermediate is completely dissolved in concentrated sulfuric acid before applying heat. Vigorous stirring is essential during this stage.[2] |
| Reaction temperature is too high during hydrolysis. | Maintain strict temperature control. Heat the solution to no more than 90°C and hold for the recommended time (typically 60 minutes). Use a temperature-controlled oil bath.[1][2] | |
| Brown byproduct with precipitate | Minor side reactions occurring during precipitation. | After the initial precipitation of the isatin intermediate, cool the flask rapidly in an ice bath to minimize the formation of colored impurities.[2] |
Diagram: Troubleshooting Tar Formation
Caption: Decision tree for troubleshooting tar formation.
Question 3: My yield is consistently low. What are the most critical parameters to optimize for each step?
Low yield can stem from issues in any of the three main steps. Here is a breakdown of critical parameters to monitor.
Step 1: Condensation
-
Stoichiometry: Ensure precise molar ratios of reactants. An excess of hydroxylamine can sometimes lead to side products.
-
Reaction Time: Allow sufficient time for the precipitate to form fully. The literature procedure for a similar synthesis suggests allowing the mixture to stand for up to 60 hours at room temperature after initial precipitation to maximize yield.[1]
Step 2: Cyclization
-
Water Contamination: The concentrated sulfuric acid used for cyclization must be as dry as possible. Water can interfere with the reaction.
-
Quenching & Extraction: This is a critical phase. The reaction mixture must be rapidly added to a vigorously stirred mixture of ice water and an organic solvent like ethyl acetate.[1] The ethyl acetate is crucial as it immediately extracts the newly formed isatin from the acidic aqueous phase, preventing it from reacting with any remaining hydroxylamine, which would form a yellow oxime byproduct.[1][2] Insufficient extraction will lower the yield of the desired isatin.
Step 3: Oxidative Cleavage & Precipitation
-
Temperature Control during H₂O₂ Addition: The addition of hydrogen peroxide to the basic isatin solution is exothermic. The temperature should be carefully controlled; allowing it to rise moderately (e.g., to 30-40°C) is acceptable, but excessive heat can degrade the product.[1]
-
pH Control during Final Precipitation: The final product is amphoteric. Precise pH control is essential for maximizing precipitation. After the reaction, the basic solution should be carefully acidified. The product will precipitate as the pH is lowered. A final pH of ~1 is often recommended to ensure complete precipitation of the carboxylic acid.[3]
Optimized Parameters Summary Table
| Step | Parameter | Recommended Setting/Value | Rationale |
| 1. Condensation | Standing Time | 60 hours at room temperature post-precipitation | Maximizes recovery of the solid intermediate.[1] |
| 2. Cyclization | Temperature | 90°C for 60 minutes | Balances reaction rate with minimizing thermal decomposition.[1][2] |
| Quenching | Rapid addition to ice water/ethyl acetate with vigorous stirring | Prevents formation of oxime byproduct by immediate extraction of isatin.[1][2] | |
| 3. Cleavage | H₂O₂ Addition Temp. | Allow moderate exotherm to 30-40°C | Ensures efficient reaction without product degradation.[1] |
| Final pH | Adjust to pH ~1 with HCl | Ensures complete protonation and precipitation of the carboxylic acid.[3] |
Question 4: How do I effectively purify the final product if it is contaminated with colored impurities?
If preventative measures fail and the final product is off-color (e.g., beige or brown), a purification step is necessary.
-
Charcoal Treatment: Before the final precipitation, the basic solution (after the hydrogen peroxide reaction is complete) can be treated with activated charcoal. Stir the solution with charcoal for a period, then filter it to remove the charcoal and adsorbed colored impurities.[2]
-
Controlled Precipitation: After charcoal treatment, proceed with the acidification. The solution should first be brought to a near-neutral pH (e.g., 7.5) before final acidification to pH 1. This can sometimes help in leaving some impurities dissolved.[1]
-
Recrystallization: For the highest purity, the crude, dried product can be recrystallized. A common solvent system for similar anthranilic acids is an acetone/water or ethanol/water mixture.[2][3] Dissolve the crude product in the minimum amount of hot solvent, filter hot if necessary, and allow it to cool slowly to form pure crystals.
Experimental Protocol (Adapted)
This protocol is adapted from the validated synthesis of 2-amino-3-fluorobenzoic acid and should be optimized for the specific 2-(trifluoromethoxy)aniline starting material.
Step 1: N-(2-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide
-
In a large flask, prepare a solution of 2-(trifluoromethoxy)aniline in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and anhydrous sodium sulfate in water.
-
Add the aniline solution to the chloral hydrate solution. Heat the mixture to reflux. A white precipitate should form.
-
After a brief boiling period (1-2 minutes), rapidly cool the flask in an ice bath to room temperature.[2]
-
Allow the mixture to stand for 60 hours to maximize precipitation.[1]
-
Filter the precipitate, wash thoroughly with ice-cold water, and dry over phosphorus pentoxide.
Step 2: 7-(trifluoromethoxy)isatin
-
To a flask containing concentrated sulfuric acid, slowly and carefully add the dried precipitate from Step 1, ensuring the temperature is controlled.
-
Once fully dissolved with vigorous stirring, heat the deep red solution to 90°C and hold for 60 minutes.[1][2]
-
Cool the mixture to room temperature in an ice bath.
-
In a separate, large beaker, prepare a vigorously stirred mixture of ice water and ethyl acetate.
-
Rapidly add the cooled sulfuric acid mixture to the ice water/ethyl acetate.
-
Separate the organic (ethyl acetate) phase. Extract the aqueous phase twice more with ethyl acetate.[1]
-
Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to yield the crude isatin.
Step 3: this compound
-
Charge a flask with the crude isatin from Step 2 and a 1 M aqueous sodium hydroxide solution.
-
Add 30% hydrogen peroxide dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.[1]
-
Stir for an additional 1.5 hours until the reaction is complete.
-
(Optional Purification) Treat the pale orange solution with activated charcoal, stir, and filter.[2]
-
Carefully add 3 M hydrochloric acid to the solution until the pH reaches ~1 to precipitate the product.
-
Stir for one hour, then collect the product by filtration, wash with ice-cold water, and dry.
References
common side reactions in the synthesis of trifluoromethoxylated benzoic acids
Welcome to the technical support center for synthetic challenges in organofluorine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering common obstacles in the synthesis of trifluoromethoxylated benzoic acids. As valuable building blocks in pharmaceuticals and agrochemicals, the successful synthesis of these compounds is critical. This document provides in-depth, mechanism-driven troubleshooting for the side reactions and challenges frequently observed during their preparation.
Section 1: Troubleshooting Low Yield and Incomplete Reactions
A common starting point for troubleshooting is addressing low conversion of the starting material. This often points to issues with reagents, reaction conditions, or substrate activation rather than competing side reactions.
FAQ 1.1: My reaction has stalled, showing low conversion of the starting aryl halide/boronic acid. What are the primary factors to investigate?
A1.1: Core Causality and Troubleshooting Steps
Low conversion in trifluoromethoxylation reactions, particularly those involving cross-coupling, often stems from three primary areas: (1) inefficient generation of the active trifluoromethoxylating species, (2) poor reactivity of the aryl substrate, or (3) deactivation of the catalyst or reagents.
Troubleshooting Workflow:
-
Reagent Integrity: The trifluoromethoxide source is paramount. Reagents like AgOCF₃ or CsOCF₃ can be sensitive to moisture and atmospheric CO₂. Similarly, trifluoromethylating agents like TMSCF₃ (Ruppert-Prakash reagent) used in some protocols must be of high purity.[1]
-
Action: Ensure all reagents are handled under strictly anhydrous and inert conditions (e.g., in a glovebox). Use freshly opened bottles of reagents or purify them according to established procedures.
-
-
Catalyst Activity (if applicable): In metal-catalyzed reactions (e.g., Pd or Cu-mediated), the catalyst's oxidation state and ligand integrity are crucial. Oxidative addition can be sluggish for electron-neutral or electron-rich aryl halides.
-
Action: Perform a test reaction with a known, highly reactive substrate (e.g., an electron-deficient aryl iodide) to confirm catalyst activity. Consider adding a ligand that accelerates oxidative addition. For copper-mediated reactions with fluoroform-derived CuCF₃, note that the reaction performs best without extra ligands.[2]
-
-
Substrate-Specific Issues: Benzoic acids and their derivatives can present unique challenges. The carboxylate group can coordinate to metal centers, potentially inhibiting catalysis. For aryl halides, the C-X bond strength (C-I < C-Br < C-Cl) dictates reactivity.[2]
-
Action: If using an aryl bromide or chloride, consider switching to the corresponding iodide to increase reactivity. If starting with the benzoic acid, protecting it as an ester may prevent catalyst inhibition, though this adds synthetic steps.
-
Section 2: Identifying and Mitigating Major Side Reactions
When the reaction proceeds but yields undesirable products, a careful analysis of the byproducts is necessary to diagnose the underlying mechanistic pathway.
FAQ 2.1: I'm observing significant decarboxylation, either of my benzoic acid starting material or the desired product. Why does this happen and how can it be stopped?
A2.1: The Challenge of Radical Decarboxylation
Decarboxylation is a prevalent side reaction, particularly in syntheses that involve high temperatures or proceed through radical intermediates.[3] Benzoic acids can lose CO₂ to form an aryl radical, which is then quenched to yield a des-carboxy byproduct.
Mechanistic Insight: Many modern trifluoromethoxylation and trifluoromethylation reactions operate via single-electron transfer (SET) mechanisms, generating radical species.[4][5] Under these conditions, a carboxylate group can be easily oxidized to a carboxyl radical, which rapidly loses CO₂. This process can be accelerated by photoredox or metal catalysis.[6][7]
Troubleshooting and Prevention:
-
Lower Reaction Temperature: Thermal decarboxylation is a key issue. Many protocols require heat to drive the desired reaction, but this can also provide the activation energy for decarboxylation.[8]
-
Action: Run a temperature screen, starting from a lower temperature (e.g., 35-50 °C) and monitoring for product formation versus the decarboxylated byproduct by HPLC or GC-MS. Recent methods leveraging photoinduced processes can often run at much lower temperatures.[6]
-
-
Modify the Catalytic System: If using a metal catalyst, the choice of metal and ligands can influence the propensity for decarboxylation.
-
Action: For copper-catalyzed systems, switching ligands or additives may disfavor the pathway leading to decarboxylation. In some cases, moving from a radical pathway to a polar, nucleophilic substitution pathway (if possible for the substrate) can eliminate this side reaction entirely.
-
-
Protect the Carboxylic Acid: Converting the acid to an ester (e.g., methyl or ethyl ester) effectively removes the problematic group. The ester can be hydrolyzed back to the acid post-trifluoromethoxylation. This is often the most robust solution.
Table 1: Troubleshooting Summary for Decarboxylation
| Problem | Probable Cause | Recommended Solution |
| High levels of decarboxylated byproduct | Reaction temperature is too high, promoting thermal decarboxylation. | Decrease reaction temperature; screen temperatures from 35 °C to 80 °C. |
| Radical reaction pathway favors decarboxylation over functionalization. | Switch to a non-radical synthetic route if available; protect the carboxylic acid as an ester.[6][8] | |
| Catalyst system promotes oxidation of the carboxylate group. | Screen different ligands or metal catalysts (e.g., switch from Cu to Pd if applicable). |
FAQ 2.2: My analysis shows the formation of the corresponding phenol or hydroxybenzoic acid instead of the trifluoromethoxy product. What causes this hydrolysis?
A2.2: Instability of the Trifluoromethyl Group
While the trifluoromethoxy (-OCF₃) group is generally robust, the trifluoromethyl (-CF₃) group itself can be susceptible to hydrolysis under strongly acidic or basic conditions to form a carboxylic acid.[9][10] By extension, intermediates in the formation of the -OCF₃ group or the final product itself can be sensitive to hydrolysis, leading to the corresponding phenol.
Mechanistic Insight: The hydrolysis of a CF₃ group typically proceeds in highly acidic media, where protonation facilitates nucleophilic attack by water.[11] In the context of -OCF₃ synthesis, this is less common but can occur if harsh conditions are used, particularly during workup. More likely, if water is present in the reaction, it can compete as a nucleophile with the trifluoromethoxide source, leading to hydroxylation of the aryl substrate, especially in metal-catalyzed cross-coupling reactions.
Troubleshooting and Prevention:
-
Strictly Anhydrous Conditions: Water is the enemy. It can hydrolyze reagents and compete in the desired reaction.
-
Action: Dry all solvents and glassware rigorously. Handle all reagents under an inert atmosphere (N₂ or Ar). Use of molecular sieves in the reaction vessel can be beneficial.
-
-
Control pH During Workup: Acidic or basic workup conditions can potentially hydrolyze sensitive intermediates or the final product.
-
Action: Employ a neutral aqueous workup (e.g., saturated ammonium chloride or brine) before proceeding with extraction and purification.
-
-
Reagent Choice: Some trifluoromethoxylation reagents or precursors may be more prone to releasing water or hydroxide upon decomposition.
-
Action: Ensure the purity of your trifluoromethoxylation source. If using a reagent generated in situ, be mindful of byproducts from its generation.
-
FAQ 2.3: I am observing C-F bond formation (fluoroarene byproduct) instead of the desired C-O bond.
A2.3: Competing Reaction Pathways
The formation of a fluoroarene byproduct indicates that a fluoride source is present and a C-F bond-forming reaction is outcompeting the desired trifluoromethoxylation. This is particularly relevant in methods that use reagents prone to β-fluoride elimination or decomposition into fluoride.[12]
Mechanistic Insight: In palladium-mediated cross-coupling attempts, β-fluoride elimination from a Pd-OCF₃ intermediate is a known and problematic side reaction that has historically thwarted this approach.[12] In other systems, if the trifluoromethoxide anion (⁻OCF₃) is unstable, it can decompose to generate fluoride anions (F⁻) and difluorophosgene (F₂C=O). The resulting fluoride can then participate in nucleophilic aromatic substitution, especially on activated (electron-poor) aryl systems.
Troubleshooting and Prevention:
-
Choice of Trifluoromethoxylation Reagent: Select reagents known to be less prone to decomposition into fluoride. Silver-based reagents (AgOCF₃) are often used to stabilize the OCF₃ anion.[12]
-
Temperature Control: Decomposition of the ⁻OCF₃ anion is often thermally driven.
-
Action: Maintain the lowest possible reaction temperature that allows for product formation.
-
-
Avoid Fluoride-Containing Additives: Some reactions use additives like CsF or TBAF.[13] While these can be essential for some transformations, they can also be a source of competing fluoride nucleophiles.
-
Action: If possible, substitute fluoride-based additives with non-fluoride alternatives (e.g., using potassium carbonate instead of cesium fluoride as a base).
-
Section 3: Advanced Troubleshooting and Experimental Protocols
Protocol 3.1: Diagnosing Radical-Mediated Side Reactions Using a TEMPO Trap
If you suspect that undesired byproducts (e.g., from decarboxylation or hydrogen atom abstraction) are arising from a radical pathway, a radical trap experiment can provide strong evidence.
Objective: To determine if a radical mechanism is responsible for byproduct formation by introducing a radical scavenger (TEMPO) and observing its effect on the reaction outcome.
Methodology:
-
Set up two identical reactions based on your optimized conditions.
-
To the "Test Reaction," add 1.5-2.0 equivalents of a radical scavenger such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
The "Control Reaction" should contain no scavenger.
-
Run both reactions side-by-side for the same duration.
-
Monitor both reactions by a suitable method (TLC, LC-MS, or ¹⁹F NMR).
-
Analysis:
-
If the formation of both the desired product and the side product is significantly inhibited in the "Test Reaction" compared to the control, it strongly suggests a radical pathway is operative for the main reaction.[4]
-
If only the side product formation is inhibited while the desired product forms normally, it indicates a competing radical side reaction is the primary issue.
-
If there is no change in the reaction profile, a polar or concerted mechanism is more likely.
-
Section 4: Visual Diagrams and Workflows
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing issues in the synthesis of trifluoromethoxylated benzoic acids.
Caption: A workflow for troubleshooting common synthetic issues.
Diagram 2: Competing Pathways: Trifluoromethoxylation vs. Decarboxylation
This diagram illustrates how a common aryl radical intermediate can lead to either the desired product or a common byproduct.
Caption: Divergent pathways from a key radical intermediate.
References
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Degradation Products of 2-amino-3-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the analysis of 2-amino-3-(trifluoromethoxy)benzoic acid and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification. Here, we address common questions and provide in-depth troubleshooting guidance based on established scientific principles and extensive experience in analytical chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound is showing a slight discoloration. Does this indicate degradation?
A1: Yes, a change in color, typically to a yellow or brownish hue, is a common visual indicator of degradation in aniline derivatives. This is often due to oxidation of the amino group or exposure to light. While minor discoloration might not be critical for all applications, it signals a potential decrease in purity. For sensitive applications, such as in pharmaceutical development, using a high-purity, colorless to pale yellow starting material is crucial. It is highly recommended to re-assess the purity of the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments. To minimize discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature.
Q2: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. What are the likely degradation pathways?
A2: Based on the structure of this compound, several degradation pathways are plausible under forced degradation conditions. The molecule possesses three key functional groups—an aromatic amine, a carboxylic acid, and a trifluoromethoxy group—each susceptible to degradation under specific stress conditions.
-
Hydrolytic Degradation (Acidic and Basic):
-
Amide formation: Under certain conditions, intermolecular condensation between the amino and carboxylic acid groups of two molecules can occur, forming an amide dimer.
-
Hydrolysis of the trifluoromethoxy group: While generally stable, the trifluoromethoxy group can undergo hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of a hydroxyl group and subsequent rearrangement or further degradation.
-
-
Oxidative Degradation:
-
The primary aromatic amine is highly susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of nitroso, nitro, or dimeric/polymeric impurities. Common oxidative degradation products of anilines include azoxybenzenes and quinone-imines.
-
-
Photolytic Degradation:
-
Aromatic compounds, especially those with amino and carboxylic acid groups, can be sensitive to light. Photodegradation can lead to a variety of products, including decarboxylated species and products of photo-oxidation. Studies on trifluoromethyl benzoic acid isomers have shown they are prone to degradation under UVC irradiation.
-
-
Thermal Degradation:
-
At elevated temperatures, decarboxylation is a primary concern for benzoic acid derivatives. This would result in the formation of 2-(trifluoromethoxy)aniline.
-
The following diagram illustrates the potential degradation pathways:
Technical Support Center: Navigating the Challenges of Fluorinated Benzoic Acid Isomer Separation by HPLC
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) separation of fluorinated benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with resolving these structurally similar compounds. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to overcome common hurdles in your analytical work.
Introduction: The Intricacies of Fluorinated Benzoic Acid Isomer Separation
Fluorinated benzoic acids are a critical class of compounds in pharmaceutical and materials science. The position of the fluorine atom(s) on the benzoic acid ring can dramatically alter the molecule's physicochemical properties, including its acidity (pKa), hydrophobicity, and potential for intermolecular interactions. These subtle differences make the chromatographic separation of their isomers—be they positional, regio-, or chiral—a significant analytical challenge. This guide will equip you with the foundational knowledge and practical strategies to develop robust and reliable HPLC methods for these demanding separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluorinated benzoic acid isomers so difficult?
The separation of fluorinated benzoic acid isomers is challenging due to their very similar structures and physicochemical properties. Positional isomers, for example, have the same molecular weight and elemental composition, differing only in the substitution pattern on the aromatic ring. This leads to subtle differences in polarity and pKa, which must be exploited for successful chromatographic resolution.
Q2: What is the most common HPLC mode for separating these isomers?
Reversed-phase HPLC (RP-HPLC) is the most widely used technique.[1] It separates compounds based on their hydrophobicity. However, given the polar nature of the carboxylic acid group, other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) can be valuable alternatives, especially for more polar isomers.[2][3]
Q3: How does the mobile phase pH impact the separation?
Mobile phase pH is arguably the most critical parameter for separating ionizable compounds like benzoic acids.[4][5][6][7] By adjusting the pH, you can control the ionization state of the carboxylic acid group. In its un-ionized (protonated) form at low pH, the acid is more hydrophobic and will be retained longer on a reversed-phase column. Conversely, in its ionized (deprotonated) form at higher pH, it is more polar and will elute earlier.[5] Fine-tuning the pH can dramatically alter the selectivity between isomers.[6]
Q4: What are the initial column and mobile phase conditions I should start with?
A good starting point for method development is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] A typical starting mobile phase could be a gradient of 20-80% acetonitrile in water containing a low concentration of an acidifier like 0.1% formic acid or phosphoric acid to ensure the benzoic acids are in their protonated form.
In-Depth Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Positional Isomers
You are observing two or more isomer peaks that are not baseline resolved or are completely co-eluting.
-
Insufficient Selectivity: The primary reason for poor resolution is often a lack of selectivity in the chromatographic system. This means the stationary phase and mobile phase are not interacting differently enough with the isomers to distinguish between them.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the isomers, the analytes can exist in both ionized and un-ionized forms, leading to broad or split peaks and poor resolution.[6][8]
-
Suboptimal Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can influence selectivity. Acetonitrile generally has a weaker solvent strength than methanol in reversed-phase and can offer different selectivity for aromatic compounds.
Caption: Troubleshooting workflow for poor peak resolution.
Protocol 1: Systematic pH Adjustment
-
Determine pKa: Find the approximate pKa values of your fluorinated benzoic acid isomers from the literature. The position of the fluorine atom will influence the pKa.
-
Initial pH: Start with a mobile phase pH that is at least 1.5-2 pH units below the lowest pKa of your isomers. This ensures all analytes are fully protonated.[9]
-
pH Scouting: Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the initial set point.
-
Analyze and Evaluate: Inject your isomer mixture with each mobile phase and observe the changes in retention time and selectivity.
-
Select Optimal pH: Choose the pH that provides the best resolution between the critical pair of isomers.
Protocol 2: Stationary Phase Screening
-
Standard C18: Begin with a high-quality, end-capped C18 column.
-
Phenyl Phase: If the C18 does not provide adequate separation, switch to a phenyl-based stationary phase. The π-π interactions offered by the phenyl rings can enhance selectivity for aromatic compounds.[1][10]
-
Fluorinated Phase: For highly fluorinated analytes, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer unique selectivity through dipole-dipole and π-π interactions.[11][12][13]
-
HILIC Phase: For very polar isomers that are poorly retained on reversed-phase columns, consider a HILIC column (e.g., bare silica, amide, or diol).[2][14][15]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic | General purpose, separation of isomers with differences in hydrophobicity. |
| Phenyl | Hydrophobic, π-π interactions | Aromatic compounds, isomers with different electron densities.[10] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Halogenated compounds, positional isomers of aromatic compounds.[11] |
| HILIC (e.g., Silica, Amide) | Partitioning into an adsorbed water layer, polar interactions | Highly polar isomers that are not well-retained in reversed-phase. |
Table 1: Common Stationary Phases for Isomer Separation
Problem 2: Peak Tailing
You are observing asymmetrical peaks with a distinct "tail."
-
Secondary Silanol Interactions: This is a very common cause of peak tailing for acidic compounds.[16] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated and interact ionically with the acidic analyte, causing some molecules to lag behind and create a tail.[16][17][18]
-
Mobile Phase pH Near Analyte pKa: As mentioned before, if the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and un-ionized species exists, which can lead to peak tailing.[6][16]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing for all analytes.[19]
Caption: Troubleshooting workflow for peak tailing.
Protocol 3: Suppressing Silanol Interactions
-
Lower Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of your analytes. This protonates the acidic analytes and also suppresses the ionization of the acidic silanol groups, minimizing repulsive secondary interactions.[9][16]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block many of the residual silanol groups. Using such a column is a primary defense against peak tailing.[20]
-
Consider a Mobile Phase Additive: In some persistent cases, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase (e.g., 0.05-0.1%). The TEA will interact with the active silanol sites and mask them from the analyte. Caution: TEA can be difficult to remove from the column and may affect column lifetime.
Problem 3: Separating Chiral Fluorinated Benzoic Acid Isomers
You need to separate enantiomers of a chiral fluorinated benzoic acid.
Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard HPLC system will not separate them. A chiral environment must be introduced to facilitate diastereomeric interactions, which allows for separation.
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer. For fluorinated benzoic acids, cyclodextrin-based CSPs are often a good choice.[21] The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the aromatic ring of the benzoic acid, and the chiral hydroxyl groups on the rim of the cyclodextrin can interact stereoselectively with the analyte.[22]
-
Chiral Mobile Phase Additives (CMPAs): An alternative is to add a chiral selector, such as a cyclodextrin derivative, to the mobile phase.[23][24] The chiral selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column (e.g., C18).[23]
-
Column Selection: Choose a β-cyclodextrin or derivatized β-cyclodextrin column.
-
Initial Mobile Phase: Start with a simple mobile phase of methanol and a buffered aqueous phase (e.g., 50:50 methanol:20 mM ammonium acetate, pH 4.5).
-
Optimize Organic Modifier: Vary the percentage of methanol. An increase in the organic content generally decreases retention.
-
Optimize pH: Adjust the pH of the aqueous buffer. The ionization state of the benzoic acid can significantly affect its interaction with the CSP.
-
Consider Additives: Small amounts of acetic acid or triethylamine in the mobile phase can sometimes improve peak shape and resolution.
| Chiral Separation Approach | Advantages | Disadvantages |
| Chiral Stationary Phase (CSP) | Direct method, widely applicable, robust. | Columns can be expensive. |
| Chiral Mobile Phase Additive (CMPA) | Uses standard achiral columns, can be cost-effective for method development. | The additive can contaminate the HPLC system, may not be suitable for preparative work. |
Table 2: Comparison of Chiral Separation Strategies
Conclusion
The successful HPLC separation of fluorinated benzoic acid isomers is a methodical process that relies on a fundamental understanding of chromatographic principles and a systematic approach to troubleshooting. By carefully considering the interplay between mobile phase pH, stationary phase chemistry, and the subtle structural differences between isomers, you can develop robust and reproducible methods. This guide provides a framework for addressing the most common challenges, but remember that each separation is unique and may require creative and persistent optimization.
References
- 1. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 2. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HILIC Separation of Aromatic Acids | SIELC Technologies [sielc.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chromtech.com [chromtech.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-amino-3-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the purification of 2-amino-3-(trifluoromethoxy)benzoic acid (F-TABA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses common initial questions regarding the purity and properties of synthesized this compound.
Q1: What are the most common synthetic impurities I should expect?
A: The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are consistently observed. These arise from incomplete reactions, side reactions, or degradation.
| Impurity Class | Specific Example(s) | Reason for Formation | Potential Impact |
| Unreacted Precursors | 2-Nitro-3-(trifluoromethoxy)benzoic acid | Incomplete reduction of the nitro group. | Can interfere with subsequent reactions; may be difficult to remove due to similar structure. |
| Isomeric Impurities | e.g., 2-amino-5-(trifluoromethoxy)benzoic acid | Non-regioselective reactions during synthesis. | Extremely difficult to separate due to nearly identical physical properties. Purity must be controlled at the synthesis stage. |
| Decarboxylation Products | 2-(trifluoromethoxy)aniline | Loss of the carboxylic acid group (CO₂), often induced by excessive heat.[1][2] | Increases basic impurity content; alters the product's acidic character. |
| Hydrolysis Products | 2-amino-3-hydroxybenzoic acid | The trifluoromethoxy group can undergo hydrolysis under harsh acidic or basic conditions.[3][4] | Introduces a polar, phenolic impurity that can significantly alter solubility. |
| Residual Solvents/Reagents | Acetic acid, ethanol, inorganic salts | Carryover from reaction workup or recrystallization steps.[5] | Can affect downstream applications and accurate quantification of the product. |
Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause?
A: Discoloration is typically due to trace amounts of oxidized or polymeric impurities. The amino group on the aniline ring is susceptible to air oxidation, which can form highly colored conjugated species. Incomplete reduction of a nitro-group precursor can also leave behind colored nitroso intermediates. Standard purification techniques like recrystallization, often with the addition of activated carbon, are effective at removing these color bodies.
Q3: The melting point of my purified product is broad and lower than the literature value (157-160 °C). What does this signify? [6]
A: A broad and depressed melting point is a classic indicator of impurity. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase. The breadth of the melting range often correlates with the level of impurity. A sharp melting point (e.g., within a 1-2 °C range) is a good qualitative indicator of high purity.
Q4: How can I quickly and reliably assess the purity of my sample?
A: For a rapid assessment, Thin Layer Chromatography (TLC) is invaluable. Spot your crude and purified material alongside a reference standard if available. A single, well-defined spot for your purified sample suggests good purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[7][8] It can separate and quantify the main component and even minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity determination (qNMR) if a certified internal standard is used.[9]
Q5: Is the trifluoromethoxy (-OCF3) group stable during typical purification procedures?
A: The trifluoromethoxy group is generally robust under standard purification conditions like recrystallization and silica gel chromatography. However, it is not completely inert. Prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis.[3][10][11] Therefore, it is crucial to control the pH and temperature during purification. For instance, when performing an acid-base extraction, use dilute acids and bases and avoid heating.
Part 2: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during common purification protocols.
Issue: Recrystallization Failures
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like F-TABA.[12][13] It relies on the difference in solubility of the compound in a hot versus a cold solvent.
Q: My compound either "oils out" or fails to crystallize upon cooling. What's wrong?
A: "Oiling out" occurs when the compound comes out of solution as a supercooled liquid instead of a solid crystal lattice. This often happens when the solution is too concentrated or cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary. Do not immediately place it in an ice bath. Slow cooling is critical for forming a pure crystal lattice.[14]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[14]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Decision Tree for Recrystallization Troubleshooting
Caption: A logical workflow for troubleshooting common recrystallization problems.
Q: I've successfully recrystallized my product, but analytical data (HPLC, NMR) shows it's still impure. How can I improve the outcome?
A: This indicates that the chosen solvent is not effectively differentiating between your product and the impurity.
-
Optimize the Solvent System: A single solvent may not be ideal. For amphoteric molecules like F-TABA, a mixed-solvent system is often superior. A patent describing a similar synthesis reports successful crystallization from a 1:1 ethanol-water mixture with a small amount of acetic acid.[5] The ethanol dissolves the organic compound, the water acts as an anti-solvent to decrease solubility upon cooling, and the acetic acid suppresses the ionization of the carboxylate, ensuring the neutral, less soluble form of the molecule crystallizes.
-
Use Activated Carbon: If the impurities are colored, add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration. The carbon will adsorb large, flat, conjugated molecules responsible for the color. Do not add carbon to a boiling solution, as it can cause violent bumping.
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity, albeit with some loss of yield.
Issue: Chromatographic Separation Problems
Q: I'm using silica gel column chromatography, but my compound is smearing or giving poor separation from an impurity.
A: Poor separation on silica gel often stems from issues with polarity or interactions with the stationary phase.
-
Compound Polarity: F-TABA is a polar, amphoteric molecule. The acidic -COOH and basic -NH2 groups can interact strongly with the acidic silica surface, leading to tailing or "streaking."
-
Solution 1: Modify the Mobile Phase: Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to the eluent. Acetic acid will protonate the amino group and suppress the deprotonation of the carboxylic acid, reducing interactions with the silica. A typical eluent system to start with would be a gradient of ethyl acetate in hexanes, with 1% acetic acid throughout.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, which may be more suitable for a basic compound. Alternatively, reversed-phase (C18) chromatography is an excellent choice for polar compounds, using a mobile phase like water/acetonitrile or water/methanol with a pH modifier like formic acid or TFA.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most effective purification and analysis techniques.
Protocol 1: Optimized Recrystallization of F-TABA
This protocol is adapted from established methods for purifying aromatic amino acids and related compounds.[5][15][16]
-
Dissolution: In an Erlenmeyer flask, add the crude F-TABA. For every 1 gram of crude material, add 10 mL of a 1:1 mixture of ethanol and deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the 1:1 ethanol/water solvent mixture dropwise and with continued heating until all the solid just dissolves. Avoid adding excessive solvent, as this will reduce your final yield.
-
Acidification: Add glacial acetic acid dropwise (approx. 0.1 mL per gram of crude material) to the hot solution. This ensures the F-TABA is in its neutral, less soluble form.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual acetic acid and ethanol.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Workflow for Purification and Analysis
Caption: General workflow from crude synthetic product to purified and analyzed F-TABA.
Protocol 2: Purity Analysis by HPLC
This method provides a baseline for developing a quantitative purity assessment protocol.
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UPLC system with UV Detector | Widely available and suitable for aromatic compounds. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the analyte.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 3 min. | A gradient elution is necessary to elute both polar and potential nonpolar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve ~1 mg of F-TABA in 1 mL of 1:1 Acetonitrile/Water. | Ensure the sample is fully dissolved to prevent clogging the system. |
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 6. 2-Amino-3-(trifluoromethyl)benzoic acid | CAS#:313-12-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
- 15. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 16. Chemistry 210 Experiment Ib [home.miracosta.edu]
Technical Support Center: Optimizing Derivatization of 2-Amino-3-(trifluoromethoxy)benzoic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-amino-3-(trifluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the reaction conditions for the derivatization of this versatile building block.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group.[1][2] However, its derivatization, particularly at the carboxylic acid and amino moieties, can present specific challenges. This guide is structured to provide practical, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when working with this compound.
Q1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?
Low yields in amide coupling reactions are frequently due to a few key factors:
-
Incomplete activation of the carboxylic acid: The carboxylic acid needs to be converted into a more reactive species for the amine to attack.[3][4]
-
Deactivation of the amine: The amino group of one molecule can react with the carboxylic acid of another, forming an unreactive salt.[4][5]
-
Steric hindrance: The substituents on the aromatic ring can physically impede the approach of the coupling partners.[5]
-
Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[5][6]
Q2: Can I perform an esterification on the carboxylic acid without protecting the amino group?
While possible under certain conditions, it is generally advisable to protect the amino group first. The basicity of the aniline nitrogen can interfere with acid-catalyzed esterification by neutralizing the catalyst.[7] For methods using alkylating agents, the unprotected amine can also be alkylated, leading to undesired side products.
Q3: What are the best solvents for derivatization reactions with this compound?
Anhydrous polar aprotic solvents are typically the best choice for most derivatization reactions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used for amide coupling reactions.[6] For esterifications using alkylating agents, DMF is often a good choice.[7]
Q4: I am observing multiple spots on my TLC plate after my reaction. What are the potential side products?
Besides unreacted starting materials, common side products can include:
-
Di-acylated or di-alkylated products: If the reaction conditions are not carefully controlled, reaction at both the amino and carboxylic acid groups can occur.
-
Anhydride formation: The activated carboxylic acid can react with another molecule of the starting acid.[8]
-
Racemization: If your coupling partner is chiral, racemization can occur, especially at elevated temperatures.[5]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges.
Troubleshooting Low Yield in Amide Bond Formation
Low product yield is a common frustration in amide coupling reactions. The following workflow can help diagnose and resolve the issue.
Step 1: Verify Starting Material Purity and Anhydrous Conditions
-
Purity: Confirm the purity of your this compound and the coupling amine using techniques like NMR or LC-MS. Impurities can inhibit the reaction.[6]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as water will hydrolyze activated intermediates.[5][6]
Step 2: Optimize Carboxylic Acid Activation
The choice of coupling reagent is critical. For sterically hindered or electron-deficient substrates, standard reagents may be insufficient.
| Coupling Reagent | Additive (Optional) | Base | Key Considerations |
| EDC (EDCI) | HOBt, OxymaPure | DIPEA, Et3N | Water-soluble carbodiimide; byproducts are easily removed with an aqueous wash.[3] |
| HATU, HBTU | - | DIPEA, 2,4,6-Collidine | Highly efficient uronium-based reagents, but can be expensive.[6] |
| SOCl2, (COCl)2 | Catalytic DMF | Pyridine, Et3N | Forms a highly reactive acyl chloride intermediate. Requires careful handling due to toxicity.[8][9] |
| T3P® | - | Pyridine, DIPEA | Cyclic phosphonic anhydride; byproducts are water-soluble. |
Protocol 1: Standard EDC/HOBt Coupling
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[5]
Step 3: Addressing Amine Reactivity and Potential Side Reactions
The nucleophilicity of the amine is crucial for a successful reaction. If the amine is electron-deficient or sterically hindered, more forcing conditions may be necessary.
-
Protecting the Amino Group: To prevent self-reaction or reaction at the aniline nitrogen, consider protecting it as a carbamate (e.g., Boc or Cbz).[10][11] This is particularly important if you are targeting derivatization at the carboxylic acid.
Protocol 2: Boc Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add sodium bicarbonate (2-3 equivalents).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir at room temperature overnight.
-
Acidify the mixture with dilute HCl and extract the Boc-protected product.
Troubleshooting Esterification Reactions
Esterification of this compound can be achieved through several methods, each with its own set of challenges.
Method 1: Fischer-Speier Esterification
This classic method uses an excess of alcohol in the presence of a strong acid catalyst.
-
Problem: Incomplete reaction.
-
Problem: Low yield due to catalyst neutralization.
Protocol 3: Fischer Esterification
-
Suspend this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add concentrated sulfuric acid (1 equivalent) dropwise.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent.
Method 2: Alkylation with Alkyl Halides
This method is often higher yielding and proceeds under milder conditions.
-
Problem: N-alkylation side product.
-
Cause: The amino group is also nucleophilic and can react with the alkyl halide.
-
Solution: Protect the amino group prior to esterification (see Protocol 2).
-
Protocol 4: Methylation using Dimethyl Sulfate
-
In a reaction flask, dissolve Boc-protected this compound (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C and slowly add dimethyl sulfate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.[7]
-
Quench with water and extract the product.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 2-Amino-3-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with peak overlap in the NMR spectra of 2-amino-3-(trifluoromethoxy)benzoic acid and related complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common yet challenging spectroscopic hurdles.
Understanding the Challenge: Why Does Peak Overlap Occur?
Peak overlap in 1D ¹H NMR spectra is a frequent issue, especially with complex molecules like this compound.[1][2] The aromatic region of this compound is particularly susceptible to overlap due to the similar electronic environments of the protons on the benzene ring. The electron-withdrawing effects of the fluorine, trifluoromethoxy, and carboxylic acid groups significantly influence the chemical shifts of these protons, often causing their signals to coalesce.[3]
This guide will walk you through systematic approaches to resolve these overlapping signals, ensuring accurate structural elucidation and characterization of your compound.
Troubleshooting Guides & FAQs
FAQ 1: My aromatic proton signals are completely overlapped. What is my first step?
Answer: Your initial and often most straightforward approach is to leverage solvent effects. The chemical shift of a proton is sensitive to its local environment, which is influenced by interactions with the solvent.[4][5][6] Changing the deuterated solvent can alter these interactions, leading to a change in chemical shifts and potentially resolving the overlap.[4][7]
Workflow: Resolving Overlapping Signals with Solvent Effects
Caption: Workflow for resolving overlapping NMR signals using different solvents.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, equimolar solutions of this compound in a variety of deuterated solvents. Good starting choices include a non-polar solvent (e.g., Benzene-d₆), a moderately polar solvent (e.g., Acetone-d₆), and a highly polar aprotic solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire standard ¹H NMR spectra for each sample under identical experimental conditions, including temperature and number of scans.
-
Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts and the degree of signal separation in the aromatic region across the different solvents. Aromatic solvents like benzene-d₆ are known to induce significant shifts due to their anisotropic effects.[8]
Expected Outcome: You will likely observe that at least one of the solvents provides better resolution of the aromatic signals compared to your initial spectrum.
| Solvent | Polarity | Expected Effect on Aromatic Signals |
| CDCl₃ | Low | Common starting point, but may show significant overlap. |
| Benzene-d₆ | Non-polar | Can induce significant upfield or downfield shifts due to aromatic solvent-induced shifts (ASIS), often resolving overlap. |
| Acetone-d₆ | Polar Aprotic | Can alter hydrogen bonding and dipole interactions, leading to changes in chemical shifts. |
| DMSO-d₆ | High | Excellent for dissolving polar compounds and can significantly alter the chemical shifts of protons involved in hydrogen bonding, such as the -NH₂ and -COOH protons, which may indirectly affect the aromatic signals.[3][9] |
FAQ 2: I've tried different solvents, but some peaks are still overlapped. What's next?
Answer: If solvent effects are insufficient, the next logical step is to explore the impact of temperature. Variable Temperature (VT) NMR can be a powerful tool for resolving overlapping signals.[10][11] Changes in temperature can affect molecular conformations and the rates of dynamic processes, which in turn can alter the chemical shifts of protons.[11][12]
Workflow: Variable Temperature NMR
Caption: Workflow for utilizing variable temperature NMR to resolve peak overlap.
Experimental Protocol: Variable Temperature Study
-
Solvent Selection: Choose a solvent with a wide liquid range that is suitable for your compound (e.g., DMSO-d₆ or Toluene-d₈).
-
Temperature Increments: Acquire a series of ¹H NMR spectra at different temperatures. Start at room temperature and then incrementally increase and decrease the temperature (e.g., in 10 K intervals).
-
Equilibration: Ensure the sample has thermally equilibrated at each new temperature before acquiring the spectrum.
-
Data Analysis: Compare the spectra to identify the temperature at which the best resolution is achieved.
Causality: As the temperature changes, the populations of different rotational conformers of the trifluoromethoxy group and the amino group can change. This alters the average magnetic environment of the nearby aromatic protons, leading to temperature-dependent chemical shifts.[10][12]
FAQ 3: Solvents and temperature changes haven't fully resolved the spectrum. Are there chemical methods I can use?
Answer: Yes, the use of Lanthanide Shift Reagents (LSRs) is a classic chemical method to induce large changes in chemical shifts and resolve overlapping signals.[13][14][15] LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the amino and carboxyl groups.[13][15]
Workflow: Using Lanthanide Shift Reagents
Caption: Workflow for resolving peak overlap using a lanthanide shift reagent.
Experimental Protocol: LSR Titration
-
Reagent Selection: Choose an appropriate LSR. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[13][14]
-
Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent as your sample.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any LSR.
-
Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[8]
-
Monitoring: Observe the changes in the chemical shifts. The magnitude of the induced shift is dependent on the proximity of the proton to the lanthanide ion.[13]
-
Optimization: Continue the titration until the overlapping signals are adequately resolved. Be aware that excessive LSR concentrations can lead to significant line broadening.[8][15]
| Lanthanide Reagent | Typical Shift Direction |
| Eu(fod)₃, Eu(dpm)₃ | Downfield |
| Pr(fod)₃, Pr(dpm)₃ | Upfield |
FAQ 4: I need definitive assignments and have access to a modern spectrometer. What are my best options?
Answer: For unambiguous assignments, especially with persistent overlap, 2D NMR spectroscopy is the most powerful tool.[16][17] These techniques spread the NMR signals into two frequency dimensions, providing much greater resolution than 1D experiments.[18][19]
Recommended 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[20] It is invaluable for tracing out the connectivity of the aromatic protons, even if their 1D signals are overlapped.[21][22] Cross-peaks in a COSY spectrum indicate which protons are neighbors.[16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[17][23] If your ¹H signals are overlapped but the corresponding ¹³C signals are resolved, HSQC can differentiate the proton signals.[24]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[23][25][26] This is extremely useful for assigning quaternary carbons and piecing together molecular fragments.
Workflow: 2D NMR for Structural Elucidation
Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.
By systematically applying these techniques, you can effectively resolve even severely overlapped NMR spectra, leading to confident and accurate structural determination of this compound and other complex molecules.
References
- 1. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
- 11. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 12. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. COSY [chem.ch.huji.ac.il]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. researchgate.net [researchgate.net]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
solubility issues with 2-amino-3-(trifluoromethoxy)benzoic acid in common solvents
Welcome to the Technical Support Center for 2-amino-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution in your experiments.
Understanding the Solubility Profile
This compound possesses a complex molecular structure that dictates its solubility. The presence of a carboxylic acid and an amino group makes it an amphoteric molecule, with solubility being highly dependent on pH. The trifluoromethoxy group, being highly lipophilic, generally reduces aqueous solubility while enhancing solubility in organic solvents. The interplay of these functional groups often leads to dissolution challenges.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to troubleshoot and resolve common solubility problems encountered with this compound.
Initial Observation: Poor Solubility in a Chosen Solvent
Q1: I am having difficulty dissolving this compound in my desired solvent at room temperature. What should I do first?
A1: Initial Solvent Selection and Optimization
Before proceeding to more complex methods, ensure you have explored the full potential of your initial solvent system.
-
Step 1: Test a Range of Solvents. If you are not constrained to a single solvent, test the solubility in a variety of common laboratory solvents. A good starting point, in likely order of effectiveness for organic solvents, is:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Alcohols: Methanol, Ethanol
-
Other Organic Solvents: Acetone, Acetonitrile, Ethyl Acetate For aqueous systems, start with deionized water and buffered solutions (see Q2).
-
-
Step 2: Gentle Heating. Many compounds exhibit increased solubility at higher temperatures. Gently warm your solution in a water bath while stirring. Be cautious not to exceed the boiling point of the solvent or degrade the compound. A modest increase to 40-50°C can often be effective.
-
Step 3: Sonication. If gentle heating is not sufficient or desirable, sonication can be a powerful tool. The high-frequency sound waves can help to break down solid aggregates and enhance the dissolution process.
Frequently Asked Questions (FAQs)
Q2: How does pH dramatically influence the solubility of this compound in aqueous solutions?
A2: The Amphoteric Nature and pH-Dependent Solubility
This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This is the key to manipulating its aqueous solubility.
-
In Acidic Solutions (Low pH): The amino group (-NH₂) can be protonated to form a cationic salt (-NH₃⁺). This salt form is generally much more soluble in water than the neutral molecule.
-
In Alkaline Solutions (High pH): The carboxylic acid group (-COOH) can be deprotonated to form an anionic salt (-COO⁻). This carboxylate salt is also significantly more soluble in water.[1]
Therefore, adjusting the pH of your aqueous medium is a primary and highly effective strategy to enhance solubility. For many aminobenzoic acids, a pH of at least three units above or below the pKa of the acidic and basic groups, respectively, is recommended to ensure the formation of the soluble salt.[2]
Q3: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Managing Precipitation from Organic Solvents
This is a common issue when transferring a compound from a concentrated organic stock solution to an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Co-solvent System: Instead of adding the pure organic stock directly, try creating a co-solvent system. This involves having a certain percentage of the organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. This can help to maintain the solubility of the compound.
-
Slow Addition and Vigorous Stirring: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.
-
pH Adjustment of the Aqueous Phase: Ensure the pH of your aqueous buffer is in a range where your compound is in its more soluble ionized form (see Q2).
Q4: Are there any advanced formulation strategies to improve the bioavailability of poorly soluble compounds like this?
A4: Advanced Formulation Techniques
For in vivo applications where bioavailability is critical, several advanced formulation strategies can be employed:
-
Solid Dispersions: The drug is dispersed in a highly soluble solid hydrophilic matrix, which can enhance its dissolution rate.
-
Nanotechnology Approaches: Formulating the compound into nanoparticles increases the surface area, which can significantly improve solubility and dissolution rate.[3]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as liposomes and nanoemulsions can enhance absorption.[4]
Experimental Protocols
Protocol 1: Basic Solubility Testing
This protocol outlines a simple, small-scale method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect for dissolution. If the solid has dissolved, the solubility is at least at that concentration.
-
If not fully dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat step 3.
-
If still not dissolved at room temperature, gently heat the vial to 40-50°C for 5-10 minutes with intermittent vortexing.
-
If heating is ineffective, place the vial in a sonicator bath for 10-15 minutes.
-
Record the approximate solubility in mg/mL or as "insoluble" if it does not dissolve after all steps.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
This protocol provides a method to prepare an aqueous stock solution by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
1 M HCl solution
-
pH meter or pH strips
-
Stir plate and stir bar
Procedure for Alkaline Solubilization:
-
Add a known amount of the compound to a volume of deionized water to create a slurry.
-
While stirring, slowly add 1 M NaOH dropwise.
-
Monitor the pH of the solution.
-
Continue adding NaOH until the solid dissolves completely. Record the final pH.
-
If a specific final pH is desired, carefully back-titrate with 1 M HCl, but be aware that the compound may precipitate if the pH drops too low.
Procedure for Acidic Solubilization:
-
Follow the same procedure as above, but use 1 M HCl to lower the pH and protonate the amino group.
-
Monitor for dissolution as you add the acid.
Data and Visualizations
Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The hydrophobic aromatic ring and trifluoromethoxy group limit solubility. |
| Aqueous Acid (pH < 4) | High | Protonation of the amino group forms a soluble salt. |
| Aqueous Base (pH > 8) | High | Deprotonation of the carboxylic acid forms a soluble salt. |
| DMSO, DMF | High | Highly polar aprotic solvents are effective at solvating a wide range of organic molecules. |
| Methanol, Ethanol | Moderate to High | Polar protic solvents that can hydrogen bond with the solute. |
| Acetone, Ethyl Acetate | Moderate | Solvents with intermediate polarity. |
| Toluene, Hexane | Low | Non-polar solvents are unlikely to effectively solvate this polar, amphoteric molecule. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: TLC Monitoring for Reactions Involving 2-Amino-3-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-3-(trifluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor your chemical reactions using Thin-Layer Chromatography (TLC). As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to address the specific challenges you may encounter.
Understanding the Molecule: Key Properties for TLC Analysis
This compound is a unique building block characterized by three key functional groups that dictate its chromatographic behavior:
-
An Aromatic Ring: This core structure is highly conjugated, making the compound inherently UV-active. This is the primary and most convenient method for visualization on TLC plates containing a fluorescent indicator.[1][2][3]
-
A Carboxylic Acid (-COOH): This acidic group can interact strongly with the standard silica gel stationary phase (which is also acidic). This interaction can lead to significant streaking or tailing of the spot on the TLC plate.[4]
-
An Amino Group (-NH2): This basic group can also interact with the silica gel, contributing to streaking. The presence of both acidic and basic moieties makes this a zwitterionic-capable compound, which can complicate separation.
-
A Trifluoromethoxy Group (-OCF3): This is a potent electron-withdrawing and highly lipophilic group. It increases the overall non-polar character of the molecule compared to a simple methoxy group, influencing its solubility and interaction with mobile phases.
These combined features mean that achieving clean, reproducible TLC separation requires careful selection of the mobile phase and, occasionally, the use of additives.
Troubleshooting Guide: Common TLC Problems & Solutions
This section addresses specific issues you may encounter when running TLC for reactions involving this compound.
Q1: My spot for this compound is streaking badly. What's causing this and how do I fix it?
Answer:
Streaking is the most common issue for this type of molecule and is almost always caused by the strong interactions of the carboxylic acid and amino groups with the silica gel stationary phase.[4][5] This leads to a continuous, rather than a compact, distribution of the analyte as the solvent front moves up the plate.
Causality: The lone pairs on the nitrogen of the amine and the acidic proton of the carboxylic acid can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This causes the molecule to "stick" to the baseline and elute unevenly.[6]
Solutions:
-
Add Acetic Acid to the Mobile Phase: The most effective solution for streaking carboxylic acids is to add a small amount (0.5-2%) of glacial acetic acid to your eluent.[4] The acetic acid protonates the silica gel surface and saturates the basic binding sites, reducing the interaction with your acidic compound and resulting in a more compact spot.
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking.[5][7] Try diluting your sample significantly and re-spotting. Make the spot as small as possible.[6]
-
Use a More Polar Solvent System: If the compound is streaking near the baseline, your mobile phase may not be polar enough to move it effectively. While this is a less common cause for streaking with this specific issue, increasing the polarity can sometimes help.
| Troubleshooting Summary for Streaking | Cause | Recommended Action | Expected Outcome |
| Symptom: Upward Crescent or Tailing Spot | Strong interaction of -COOH and -NH2 groups with silica gel. | Add 0.5-2% acetic acid or formic acid to the mobile phase.[5] | Sharper, more rounded spots. |
| Symptom: Broad, Intense Streak | Sample is too concentrated ("overloaded"). | Dilute the sample solution before spotting.[5] | A smaller, more defined spot. |
| Symptom: Streak at the Baseline | Mobile phase polarity is too low. | Increase the proportion of the polar solvent in your eluent system. | The spot moves up the plate (higher Rf) with potentially less streaking. |
Q2: I can't see my spots on the TLC plate. Is my reaction not working?
Answer:
Before concluding that the reaction isn't proceeding, it's crucial to ensure your visualization method is appropriate for the compounds involved.
Solutions:
-
Primary Method: UV Visualization: this compound and most of its aromatic derivatives are UV-active. Use a short-wave (254 nm) UV lamp.[1][2] The spots should appear as dark purple or black shadows against the green fluorescent background of the TLC plate.[3] Always lightly circle the spots with a pencil immediately, as they will disappear once the UV light is removed.[2]
-
Secondary Method: Staining: If a reactant or product is not UV-active, or for confirmation, a chemical stain is necessary.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized.[8] The amino group and the aromatic ring make this compound susceptible to oxidation. Spots will appear as yellow-brown spots on a purple background.
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, especially aromatic systems, as yellow-brown spots.[1][2] The spots will fade over time, so they should be circled immediately.[2]
-
-
Check Sample Concentration: If spots are still not visible, your sample may be too dilute.[5] Try concentrating the reaction aliquot or spotting multiple times in the same location (allowing the solvent to dry completely between applications).[5]
Experimental Protocol: Preparing and Using a Potassium Permanganate Stain
-
Preparation: Carefully dissolve 1.5g of KMnO4, 10g of K2CO3, and 1.25mL of 10% NaOH in 200mL of distilled water. Store the solution in a dark bottle.
-
Visualization: After developing and drying the TLC plate, dip it quickly and evenly into the KMnO4 solution using forceps.
-
Development: Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink/purple background.
Q3: All my spots are at the top of the TLC plate (High Rf) or stuck at the bottom (Low Rf). How do I get good separation?
Answer:
This is a classic mobile phase issue. The goal is to have the Rf value of your product between 0.25 and 0.35 for optimal separation and for planning subsequent column chromatography.[4]
-
Spots at the Top (Rf too high): Your mobile phase is too polar. The eluent is carrying all components, regardless of their structure, with the solvent front.
-
Solution: Decrease the polarity of your mobile phase.[5] For a common system like Hexane/Ethyl Acetate, this means increasing the proportion of hexane.
-
-
Spots at the Bottom (Rf too low): Your mobile phase is not polar enough. The compounds are interacting too strongly with the silica gel and are not moving.
Workflow for Optimizing TLC Solvent System
Caption: Workflow for optimizing a TLC solvent system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound?
Answer:
A good starting point for a molecule of this polarity is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Point: 70:30 Hexanes/Ethyl Acetate + 1% Acetic Acid.
-
Rationale: The Hexane/Ethyl Acetate mixture provides a good polarity range for many organic molecules.[6] The critical addition is the 1% acetic acid, which will preemptively address the likely issue of streaking from the carboxylic acid group.[4] From this starting point, you can adjust the ratio based on the observed Rf values as described in the troubleshooting guide.
Q2: I am performing an amide coupling reaction. How should the TLC look as the reaction progresses?
Answer:
In a typical amide coupling, you are reacting the carboxylic acid of this compound with another amine. The resulting amide product is generally less polar than the starting carboxylic acid.
-
At the Start (T=0): You should see a spot for your starting material, this compound, and a spot for the amine you are adding. The benzoic acid derivative will likely have a low Rf and may streak if no acid is in the eluent.
-
During the Reaction: A new spot should appear, representing the amide product. This product spot should have a higher Rf value (it will travel further up the plate) than the starting carboxylic acid because the polar -COOH group has been converted to a less polar amide.
-
At Completion: The spot corresponding to the starting benzoic acid should disappear completely (or be significantly diminished), and the product spot should be dominant.
To properly monitor the reaction, it is best practice to spot three lanes on your TLC plate: a lane for the starting material (SM), a lane for the reaction mixture (R), and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot.[10] This helps to definitively identify the starting material spot in the reaction lane.
Q3: Can the trifluoromethoxy group (-OCF3) cause any unusual behavior on TLC?
Answer:
The -OCF3 group itself does not typically cause TLC problems like streaking. Its primary influence is on the molecule's overall polarity. The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic. This means it makes the molecule less polar than a corresponding methoxy (-OCH3) analog. In practice, this means you might need a slightly less polar mobile phase to achieve the same Rf value compared to a non-fluorinated version of the molecule. The C-F bonds are very stable and do not react with the silica gel or common visualization stains.[11]
Q4: My reaction involves a nucleophilic aromatic substitution (SNAr) to displace a leaving group on another ring with the amine of this compound. What should I expect on the TLC?
Answer:
In this case, the amine of your starting material is consumed. The product will be a secondary amine, which is typically less polar than the primary amine starting material.
-
Starting Materials: You will have a spot for this compound and a spot for your electrophilic aromatic compound.
-
Product: The product will be a larger molecule. Its polarity will depend on the nature of the aromatic ring it is being attached to, but generally, the product will have a different Rf from both starting materials. You should observe the disappearance of the two starting material spots and the appearance of a new product spot.
-
TLC Additives: Since your starting material is still an acid and your product will also contain a carboxylic acid group, adding 1% acetic acid to the eluent remains a crucial step to prevent streaking and obtain reliable results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theory.labster.com [theory.labster.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. silicycle.com [silicycle.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-amino-3-(trifluoromethoxy)benzoic acid and 2-amino-5-(trifluoromethoxy)benzoic acid for the Research Scientist
In the landscape of pharmaceutical and agrochemical research, the nuanced positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed, data-supported comparison of two isomeric building blocks: 2-amino-3-(trifluoromethoxy)benzoic acid and 2-amino-5-(trifluoromethoxy)benzoic acid . As a senior application scientist, my aim is to furnish researchers, scientists, and drug development professionals with a practical, in-depth understanding of these compounds, enabling informed decisions in their synthetic and discovery endeavors.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, the two molecules are constitutional isomers, differing only in the placement of the trifluoromethoxy (-OCF₃) group relative to the amino (-NH₂) and carboxylic acid (-COOH) functionalities on the benzene ring. This seemingly minor structural variance, however, has significant implications for their electronic profiles, lipophilicity, and intermolecular interactions.
The trifluoromethoxy group is a potent electron-withdrawing group and significantly increases lipophilicity, which can enhance membrane permeability and metabolic stability of a parent molecule[1]. The positional difference—ortho to the amino group in the 3-substituted isomer and para in the 5-substituted isomer—influences the intramolecular hydrogen bonding and the overall electronic distribution within the aromatic ring.
Figure 1: Chemical structures of the two isomers.
A summary of their key physicochemical properties is presented below.
| Property | This compound | 2-amino-5-(trifluoromethoxy)benzoic acid |
| CAS Number | 561304-41-4[2] | 83265-56-9[3][4] |
| Molecular Formula | C₈H₆F₃NO₃[2] | C₈H₆F₃NO₃[3][4] |
| Molecular Weight | 221.13 g/mol [2] | 221.13 g/mol [4] |
| Melting Point | 99-101 °C | 138-142 °C |
| Appearance | White powder[2] | White to tan solid or powder |
| pKa (Predicted) | 4.56 ± 0.10[2] | No data available |
| Solubility | No direct data available. Expected to be soluble in polar organic solvents. | No direct data available. The related 2-amino-5-fluorobenzoic acid is soluble in ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml), with lower solubility in aqueous buffers like PBS (~0.25 mg/ml). Similar trends are expected for the trifluoromethoxy analog. |
The significant difference in their melting points suggests distinct crystal packing arrangements, likely influenced by the different substitution patterns and potential for intermolecular hydrogen bonding.
Synthesis Methodologies: Strategic Pathways to Positional Isomers
Synthesis of this compound
A logical approach to the 3-substituted isomer involves the reduction of a corresponding nitro compound. This strategy is common for the preparation of substituted anthranilic acids.
Figure 2: Plausible synthesis of the 3-substituted isomer.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-nitro-3-(trifluoromethoxy)benzoic acid in a suitable solvent such as ethanol or methanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
This method is analogous to the reduction of other nitrobenzoic acids to their corresponding aminobenzoic acids[5].
Synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid
The synthesis of the 5-substituted isomer can be approached from a commercially available aniline derivative, leveraging reactions that install the carboxylic acid group. A plausible route is the Sandmeyer reaction followed by hydrolysis, or a multi-step sequence involving protection, ortho-lithiation, carboxylation, and deprotection. A more direct approach, adapted from the synthesis of 2-amino-5-fluorobenzoic acid, involves a condensation and cyclization sequence from 4-(trifluoromethoxy)aniline[6].
Figure 3: Plausible multi-step synthesis of the 5-substituted isomer.
Experimental Protocol (Adapted from similar syntheses[2][7]):
-
Condensation: React 4-(trifluoromethoxy)aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: Treat the resulting acetamide with concentrated sulfuric acid to induce cyclization, forming 5-(trifluoromethoxy)isatin.
-
Oxidative Cleavage: Subject the isatin intermediate to oxidative cleavage using hydrogen peroxide in an alkaline solution (e.g., sodium hydroxide).
-
Acidification and Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to yield pure 2-amino-5-(trifluoromethoxy)benzoic acid.
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most telling.
-
This compound: Will exhibit a more complex splitting pattern in the aromatic region due to the 1,2,3-trisubstitution.
-
2-amino-5-(trifluoromethoxy)benzoic acid: Will show a simpler aromatic splitting pattern consistent with its 1,2,4-trisubstitution.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and trifluoromethoxy groups. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
FT-IR Spectroscopy: Both isomers will display characteristic absorption bands for:
-
N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).
-
C=O stretching of the carboxylic acid (a strong band around 1680-1710 cm⁻¹).
-
C-O and C-F stretching from the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region).
Applications and Biological Relevance: The Impact of Isomerism
Both this compound and 2-amino-5-(trifluoromethoxy)benzoic acid are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Anthranilic acid derivatives are a well-established class of pharmacophores with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.
The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability. The position of this group can fine-tune the molecule's interaction with biological targets. For instance, the different electronic and steric environments of the amino and carboxylic acid groups in the two isomers can lead to different binding affinities and selectivities for enzymes or receptors.
While no direct comparative biological studies on these two specific isomers were found, research on trifluoromethyl- and trifluoromethoxy-substituted anthranilic acid derivatives suggests their potential as anticancer agents and inhibitors of various enzymes. The precise positioning of the lipophilic and electron-withdrawing -OCF₃ group would be a critical parameter in any structure-activity relationship (SAR) study.
Conclusion: A Strategic Choice for Synthesis and Discovery
The choice between this compound and 2-amino-5-(trifluoromethoxy)benzoic acid is a strategic one, dictated by the specific synthetic target and desired molecular properties.
-
This compound offers a scaffold where the functional groups are in closer proximity, which may be crucial for chelation or for creating specific steric and electronic environments in a target molecule.
-
2-amino-5-(trifluoromethoxy)benzoic acid , with its para-substituted trifluoromethoxy group, may have a different overall dipole moment and lipophilicity profile, which could influence its pharmacokinetic properties.
This guide has provided a comparative overview based on available data and established chemical principles. It is imperative for researchers to consult lot-specific Certificates of Analysis for detailed purity and spectroscopic data before use. The distinct properties of these two isomers underscore the importance of positional isomerism in fine-tuning the characteristics of molecular building blocks for drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 2-Amino-5-(trifluoromethoxy)benzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Trifluoromethoxy vs. Trifluoromethyl Benzoic Acids: A Comparative Analysis for Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pillar of modern drug design, used to fine-tune a molecule's physicochemical and pharmacokinetic profile.[1][2] Among the most powerful tools in the chemist's arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While structurally similar, their effects on a parent molecule, such as benzoic acid, can be profoundly different. This guide provides an in-depth comparison of the biological and physicochemical properties imparted by these two critical substituents, offering experimental frameworks and field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Foundation: A Head-to-Head Comparison of Physicochemical Properties
The biological activity of a compound is fundamentally dictated by its physicochemical nature. The choice between a -CF3 and an -OCF3 group can significantly alter lipophilicity, electronic character, and metabolic stability, thereby influencing every aspect of a drug's journey through the body.[1][3]
The key distinction lies in how each group balances inductive effects, resonance, and sterics. The -CF3 group is a powerful electron-withdrawing group primarily through a strong inductive effect (-I). The -OCF3 group is also inductively withdrawing, but the adjacent oxygen atom introduces the potential for resonance donation (+R) of its lone-pair electrons into the aromatic ring. However, this resonance is weak, meaning the group's overall character remains strongly electron-withdrawing and highly lipophilic.
Below is a summary of their key parameters when substituted on a benzoic acid core.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality & In-Field Implications |
| Lipophilicity (Hansch π) | +0.88[3] | +1.04 [3][4][5] | The -OCF3 group is one of the most lipophilic substituents used in drug design. This enhanced lipophilicity can significantly improve membrane permeability and tissue distribution, but may also increase non-specific binding or decrease aqueous solubility if not properly balanced. |
| Electronic Effect (σ_meta) | 0.43 | ~0.40 | In the meta position, both groups exert a strong, comparable electron-withdrawing inductive effect. This significantly increases the acidity of the benzoic acid. |
| Electronic Effect (σ_para) | 0.54 [6] | ~0.35 | In the para position, the -CF3 group's electron-withdrawing effect is stronger. The -OCF3 group's inductive pull is partially offset by weak resonance donation from the oxygen lone pairs, resulting in a slightly weaker net electron-withdrawing effect compared to -CF3. |
| Acidity (pKa, para-substituted) | ~4.05 | ~3.85 | Both groups increase the acidity of benzoic acid (pKa ≈ 4.2) due to their electron-withdrawing nature, which stabilizes the carboxylate anion. The stronger effect of the para--CF3 group results in a slightly less acidic compound compared to the para--OCF3 derivative, a nuance of the complex interplay between induction and resonance. |
| Acidity (pKa, meta-substituted) | ~3.77 [7] | ~3.82[4] | In the meta position, where inductive effects dominate for both, the pKa values are more similar, reflecting their comparable electron-withdrawing strength from this position. Both are significantly more acidic than unsubstituted benzoic acid. |
| Metabolic Stability | High | Very High | The carbon-fluorine bond is exceptionally strong, making both groups highly resistant to oxidative metabolism by enzymes like Cytochrome P450s.[7] The -OCF3 group is particularly robust and is often used to block metabolic hotspots, increasing a drug's half-life. |
| Conformational Profile | Symmetric Rotor | Orthogonal to Ring | The -OCF3 group exhibits a unique conformational preference where the O-CF3 bond lies in a plane orthogonal to the aromatic ring.[5] This distinct 3D geometry can be exploited to probe specific interactions within a target's binding pocket that are inaccessible to the symmetrically rotating -CF3 group. |
Impact on Pharmacokinetics (ADME): The Body's Response
The subtle physicochemical differences between -CF3 and -OCF3 translate into significant divergences in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption & Distribution: The superior lipophilicity of the -OCF3 group can enhance passive diffusion across the gut wall and other biological membranes, potentially leading to improved bioavailability and greater volume of distribution.[1] However, excessive lipophilicity can also lead to sequestration in adipose tissue or increased binding to plasma proteins, which must be carefully monitored.
-
Metabolism: Both substituents are workhorses for enhancing metabolic stability.[7] By replacing a metabolically labile group (like a methyl or hydrogen) with a -CF3 or -OCF3, chemists can effectively block a key site of oxidative metabolism, prolonging the drug's exposure and simplifying its metabolite profile. The -OCF3 group is often considered the gold standard for this "metabolic blocking" strategy.
Influence on Pharmacodynamics: The Drug's Action
Pharmacodynamics is dictated by how well a molecule fits into its biological target. Here, the electronic and steric differences between -CF3 and -OCF3 are paramount.
-
Target Binding: The carboxylic acid of a benzoic acid derivative is a common hydrogen bond donor/acceptor or can form a key salt bridge with a basic residue (e.g., Lysine, Arginine) in a protein. The acidity (pKa) of this group, modulated by the electron-withdrawing -CF3 or -OCF3 substituent, directly impacts the strength of this interaction at physiological pH.
-
Steric and Conformational Effects: The unique orthogonal conformation of the -OCF3 group can introduce a different steric footprint within a binding site compared to the -CF3 group.[5] This can be leveraged to achieve higher target selectivity or to disfavor binding to an anti-target, improving the compound's safety profile. In some cases, the -OCF3 group provides a superior balance of hydrophobic and polar interactions within an enzyme's active site.
Key Experimental Protocols for Evaluation
To empirically validate the choice of substituent, rigorous, well-controlled experiments are essential. The following protocols provide a self-validating framework for comparing analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for assessing a compound's susceptibility to Phase I oxidative metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethyl- and trifluoromethoxy-substituted benzoic acid analogs.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of NADPH (cofactor) in buffer.
-
Prepare 1 mM stock solutions of test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Spike in the test compound to a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
Self-Validation Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.
-
Immediately quench the reaction by adding it to a new plate containing 3 volumes (75 µL) of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing & Analysis:
-
Seal and vortex the quench plate.
-
Centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / [protein concentration]) * 1000
-
Protocol 2: Lipophilicity Determination by Shake-Flask Method (LogP)
Objective: To measure the n-octanol/water partition coefficient (LogP) as a measure of lipophilicity.
Methodology:
-
System Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing equal volumes of each and allowing the phases to separate overnight. Use these saturated solvents for the experiment.
-
Prepare a stock solution of the test compound in the saturated n-octanol (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water (e.g., 2 mL of each).
-
Seal the vial and shake vigorously (or vortex) for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at low speed (e.g., 2000 rpm for 10 min) to ensure complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The final value is expressed as its base-10 logarithm: LogP = log10(P)
-
Conclusion: A Strategic Choice in Drug Design
The decision to use a trifluoromethyl or a trifluoromethoxy group is not arbitrary but a strategic choice based on a multi-parameter optimization challenge.
-
Choose Trifluoromethyl (-CF3) when: A strong, purely inductive electron-withdrawing effect is desired, particularly from the para position, and a moderate increase in lipophilicity is sufficient. It is the more traditional and synthetically accessible of the two groups.[1]
-
Choose Trifluoromethoxy (-OCF3) when: A significant boost in lipophilicity is required to enhance membrane permeability, a metabolic hotspot needs to be blocked with maximum efficiency, or a unique steric vector is needed to improve target selectivity.[3][4]
Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the surrounding molecular scaffold. By understanding the fundamental differences outlined in this guide and validating them with rigorous experimental data, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable drug candidate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
- 4. Exploring QSAR.: Hydrophobic, electronic, and steric constants - Corwin Hansch, Albert Leo, D. H. Hoekman - Google Books [books.google.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. onesearch.library.rice.edu [onesearch.library.rice.edu]
- 7. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
A Comparative Guide to Bioisosteric Replacements for 2-Amino-3-(trifluoromethoxy)benzoic Acid
Introduction: The Rationale for Bioisosterism in Lead Optimization
In the landscape of modern drug discovery, the strategic modification of a lead compound is a critical process aimed at enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. 2-Amino-3-(trifluoromethoxy)benzoic acid represents a common scaffold, possessing three key functional groups that are ripe for optimization: a carboxylic acid, an aromatic amine, and a trifluoromethoxy group. Each of these moieties presents both opportunities for target engagement and potential liabilities related to metabolism, permeability, and off-target effects.
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry.[1] This guide provides a comprehensive comparison of potential bioisosteres for each functional group of this compound. It is designed for drug development professionals to make informed decisions by presenting supporting experimental data, explaining the causality behind strategic choices, and providing actionable experimental protocols. The success of any bioisosteric replacement is highly context-dependent, and therefore, a systematic evaluation of a panel of isosteres is often required to identify the optimal substitution.[2]
Analysis of the Core Scaffold: Physicochemical and Metabolic Profile
The parent molecule, this compound, has distinct characteristics conferred by its functional groups.
-
Carboxylic Acid (-COOH): Typically acts as a key hydrogen bond donor and acceptor, crucial for binding to many biological targets. However, its acidic nature (pKa ~4-5) means it is ionized at physiological pH, which can limit passive diffusion across biological membranes and lead to poor oral bioavailability.[1][2] Furthermore, it is a primary site for phase II metabolism via glucuronidation, potentially leading to rapid clearance or the formation of reactive metabolites.[3]
-
Aromatic Amino (-NH2) Group: Functions as a hydrogen bond donor and its basicity can influence solubility and target interactions. Aromatic amines, however, can be susceptible to metabolic oxidation, which may lead to the formation of toxic metabolites like nitroso species or quinone-imines.[4]
-
Trifluoromethoxy (-OCF3) Group: This group is strongly electron-withdrawing and highly lipophilic. It often enhances metabolic stability by blocking potential sites of oxidation on the aromatic ring.[5][6] Its properties can significantly improve membrane permeability and binding affinity.[5]
The strategic replacement of these groups aims to preserve or enhance desired interactions while mitigating the inherent liabilities.
Part 1: Comparative Guide to Carboxylic Acid Bioisosteres
The replacement of a carboxylic acid is a common strategy to improve drug-like properties. The ideal bioisostere should mimic the acidic proton and hydrogen bonding capabilities of the carboxylate while offering advantages in permeability, metabolic stability, or intellectual property.[2]
Key Alternatives and Their Physicochemical Impact
Several well-established bioisosteres for the carboxylic acid moiety exist, each with a unique profile. The most widely used is the 1H-tetrazole , which has a pKa (~4.5-4.9) very similar to that of a carboxylic acid, allowing it to act as a strong proton donor.[1] While it offers greater lipophilicity, this does not always translate to better membrane permeability due to high desolvation energies.[1][7] Other options like sulfonamides are considerably weaker acids (pKa ~9-10), which can improve membrane permeability by reducing ionization at physiological pH.[1] Newer isosteres like 1-hydroxypyrazoles also offer higher pKa values, which can lead to more efficient tissue permeation.[8]
| Bioisostere | Structure | Typical pKa | Typical logD (pH 7.4) | Key Rationale & Considerations |
| Carboxylic Acid | -COOH | 4.2 - 4.5 | Low | Strong H-bond acceptor/donor. Prone to glucuronidation. Low permeability.[1] |
| 1H-Tetrazole | -CN4H | 4.5 - 4.9 | Moderate | Similar acidity to COOH. Metabolically stable. May have poor permeability despite higher lipophilicity.[1][7] |
| Sulfonamide | -SO2NHR | 9 - 10 | High | Weaker acid, less ionized at pH 7.4. Increased lipophilicity and permeability.[1] |
| Hydroxamic Acid | -CONHOH | 8 - 9 | Moderate | Moderately acidic. Strong metal-chelating properties. Can be a structural alert for toxicity.[3] |
| 1-Hydroxypyrazole | (See Ref) | ~7.8 | Moderate-High | Higher pKa than COOH and tetrazole, potentially improving tissue permeation. Good balance of properties.[8][9] |
| Tetrazolone | (See Ref) | ~6.4 | Low | Acidity similar to COOH. Can result in lower lipophilicity and improved solubility.[9][10] |
Note: logD values are highly scaffold-dependent. The values presented indicate general trends relative to the parent carboxylic acid.
Expertise & Causality: Why Choose a Tetrazole over a Sulfonamide?
The choice is driven by the specific optimization goal.
-
To maintain acidic interactions: If a strong acidic proton is essential for binding to the target receptor (e.g., interacting with a basic arginine or lysine residue), a tetrazole is a superior choice due to its comparable pKa to a carboxylic acid.[1][8] The energetic cost of this interaction is similar, though the geometry differs slightly, with the tetrazole projecting the acidic proton further from the core.[8]
-
To enhance membrane permeability: If poor absorption is the primary issue, a less acidic bioisostere like a sulfonamide or 1-hydroxypyrazole is preferable. By existing in a more neutral state at physiological pH, these analogs can more readily cross lipid bilayers.[1][8] However, this comes at the cost of potentially weakening a critical ionic interaction with the target.
Part 2: Comparative Guide to Aromatic Amino Group Bioisosteres
The primary amino group on the aromatic ring is a hydrogen bond donor and influences the electronic properties of the scaffold. Its replacement is often considered to block metabolic N-oxidation or to fine-tune binding interactions.[4]
| Bioisostere | Structure | H-Bonding | Electronic Effect | Key Rationale & Considerations |
| Amino | -NH2 | Donor | Activating | Potential metabolic liability (N-oxidation).[4] |
| Hydroxyl | -OH | Donor/Acceptor | Activating | Can serve as an H-bond donor. May be susceptible to O-glucuronidation. |
| N-Methylamine | -NHCH3 | Donor | Activating | Maintains H-bond donor capability. Increases steric bulk and lipophilicity. |
| Amide | -NHCOR | Donor/Acceptor | Deactivating | Metabolically more stable than an amine. Changes electronic properties significantly. |
| 1,2,3-Triazole | (See Ref) | Acceptor | Weakly e-withdrawing | Often used as an amide surrogate, but can also replace other groups. Offers metabolic stability.[11] |
Part 3: Comparative Guide to Trifluoromethoxy (-OCF3) Bioisosteres
The trifluoromethoxy group is prized for its combination of lipophilicity, metabolic stability, and strong electron-withdrawing character.[5] Bioisosteric replacement may be sought to modulate these properties or explore new intellectual property space.
| Bioisostere | Structure | Lipophilicity (π) | Electronic Effect (σm) | Key Rationale & Considerations |
| Trifluoromethoxy | -OCF3 | 1.04 | 0.38 | Highly stable, lipophilic, and electron-withdrawing.[5] |
| Trifluoromethyl | -CF3 | 0.88 | 0.43 | Slightly less lipophilic than -OCF3 but more electron-withdrawing. Exceptionally stable.[12][13] |
| Pentafluorosulfanyl | -SF5 | 1.51 | 0.68 | "Super-trifluoromethyl." More lipophilic and significantly more electron-withdrawing. Synthetically challenging. |
| Cyano | -CN | -0.57 | 0.56 | Reduces lipophilicity. Strong electron-withdrawing group. Can act as an H-bond acceptor. |
| Nitro | -NO2 | -0.28 | 0.71 | Strongly electron-withdrawing. Can be a structural alert for toxicity and is often replaced by -CF3.[14][15] |
Data sourced from Hansch, Leo, and Taft parameters.
Expertise & Causality: The -CF3 vs. -OCF3 Decision
While both groups confer metabolic stability, the choice impacts lipophilicity and molecular conformation. The -OCF3 group is more lipophilic than -CF3 and has a bent geometry, whereas the -CF3 group is linear.[5] This conformational difference can be critical. In cases where a compound's lipophilicity is already high, switching from -OCF3 to the slightly less lipophilic -CF3 can be a viable strategy to improve the overall physicochemical profile without sacrificing metabolic stability.[6][12]
Experimental Protocols: A Self-Validating System
To empirically determine the success of a bioisosteric replacement, rigorous and reproducible assays are paramount. Here, we detail a standard protocol for assessing metabolic stability, a key parameter affected by the modifications discussed.
Protocol: In Vitro Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of parent compounds and their bioisosteric analogs.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation
-
96-well incubation plates and analysis plates
Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Dilute to an intermediate concentration in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (final volume 200 µL) containing liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound should be 1 µM. Causality Check: A parallel incubation without the NADPH system (a '-NADPH' control) is essential to confirm that compound loss is due to enzymatic metabolism and not non-specific binding or instability.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a well containing ice-cold acetonitrile with an internal standard. Trustworthiness: The zero-minute time point represents 100% of the initial compound concentration and is critical for accurate calculations.
-
Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
References
- 1. drughunter.com [drughunter.com]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Isomers of 2-Amino-3-(trifluoromethoxy)benzoic Acid: Unraveling Positional Differences
In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-amino-3-(trifluoromethoxy)benzoic acid and its positional isomers, offering researchers, scientists, and drug development professionals a framework for their unambiguous identification.
The focus of this guide, this compound, is a substituted anthranilic acid derivative. The interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid, and the strongly electronegative trifluoromethoxy group creates a unique electronic and structural environment. The position of the trifluoromethoxy group on the benzene ring significantly influences the spectroscopic properties of these isomers. This guide will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
The Isomers at a Glance
The isomers under consideration are:
-
This compound
-
2-amino-4-(trifluoromethoxy)benzoic acid
-
2-amino-5-(trifluoromethoxy)benzoic acid
-
2-amino-6-(trifluoromethoxy)benzoic acid
Understanding the electronic effects of the substituents is key to interpreting their spectra. The amino group (-NH₂) is a strong activating group (electron-donating), the carboxylic acid (-COOH) is a deactivating group (electron-withdrawing), and the trifluoromethoxy group (-OCF₃) is also strongly deactivating and electron-withdrawing due to the high electronegativity of the fluorine atoms. The relative positions of these groups will dictate the chemical environment of each atom and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) is particularly informative for distinguishing between these isomers. The substitution pattern on the benzene ring determines the multiplicity (singlet, doublet, triplet, etc.) and chemical shifts of the aromatic protons.
Expected ¹H NMR Spectral Features:
| Isomer | Expected Aromatic Proton Pattern | Predicted Chemical Shift Ranges (ppm) | Key Differentiating Features |
| This compound | Three coupled aromatic protons, likely appearing as a triplet and two doublets (or more complex patterns due to second-order effects). | 6.5 - 8.0 | The proton at C4 will be a doublet, coupled to the proton at C5. The proton at C5 will be a triplet (or doublet of doublets), coupled to the protons at C4 and C6. The proton at C6 will be a doublet, coupled to the proton at C5. |
| 2-amino-4-(trifluoromethoxy)benzoic acid | Three coupled aromatic protons. One proton will appear as a doublet with a small meta-coupling, another as a doublet with a larger ortho-coupling, and the third as a doublet of doublets. | 6.5 - 8.0 | The proton at C3 will be a doublet (small J) coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C3 (meta) and C6 (ortho). The proton at C6 will be a doublet (large J) coupled to the proton at C5. |
| 2-amino-5-(trifluoromethoxy)benzoic acid | Three coupled aromatic protons. One proton will appear as a doublet with a small meta-coupling, another as a doublet with a larger ortho-coupling, and the third as a doublet of doublets. | 6.5 - 8.0 | The proton at C3 will be a doublet (small J) coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C3 (ortho) and C6 (meta). The proton at C6 will be a doublet (large J) coupled to the proton at C4. |
| 2-amino-6-(trifluoromethoxy)benzoic acid | Three coupled aromatic protons, likely appearing as a triplet and two doublets. | 6.5 - 8.0 | The proton at C3 will be a doublet, coupled to the proton at C4. The proton at C4 will be a triplet (or doublet of doublets), coupled to the protons at C3 and C5. The proton at C5 will be a doublet, coupled to the proton at C4. The steric hindrance from the ortho -OCF₃ group may influence the conformation and the chemical shifts of the amino and carboxylic acid protons. |
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for these compounds as it can solubilize the polar benzoic acid and the exchangeable protons of the -NH₂ and -COOH groups are often observed as broad singlets. The strength of the magnetic field (e.g., 400 or 500 MHz) will influence the resolution of the spectra, with higher fields providing better separation of coupled signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon attached to the highly electronegative trifluoromethoxy group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Expected ¹³C NMR Spectral Features:
| Isomer | Predicted Chemical Shift of C-OCF₃ (ppm) | Predicted Chemical Shift of C=O (ppm) | Key Differentiating Features |
| This compound | ~145-155 (quartet) | ~168-172 | The relative positions of the signals for the substituted carbons (C1, C2, C3) will be unique. |
| 2-amino-4-(trifluoromethoxy)benzoic acid | ~145-155 (quartet) | ~168-172 | The chemical shift of C4 will be significantly downfield and will appear as a quartet. |
| 2-amino-5-(trifluoromethoxy)benzoic acid | ~145-155 (quartet) | ~168-172 | The chemical shift of C5 will be downfield and will appear as a quartet. |
| 2-amino-6-(trifluoromethoxy)benzoic acid | ~145-155 (quartet) | ~168-172 | The steric hindrance between the -COOH and -OCF₃ groups may lead to a slightly different chemical shift for the carbonyl carbon compared to the other isomers. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The positions of the absorption bands are characteristic of the vibrational frequencies of specific bonds.
Expected IR Spectral Features:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations and Isomeric Differences |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | A broad absorption due to hydrogen bonding is expected for all isomers. The exact position and shape may vary slightly with the substitution pattern. |
| N-H stretch (Amine) | 3500 - 3300 (two bands for primary amine) | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. Intramolecular hydrogen bonding between the amino group and the ortho-substituents (carboxyl or trifluoromethoxy) can affect the position and shape of these bands. For the 2,3- and 2,6-isomers, intramolecular hydrogen bonding is more likely. |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | The position of the carbonyl stretch is sensitive to electronic effects. Electron-withdrawing groups tend to increase the frequency. Intramolecular hydrogen bonding, particularly in the 2,3- and 2,6-isomers, can lower the C=O stretching frequency. |
| C-O stretch (Carboxylic Acid & Ether) | 1320 - 1210 & 1250 - 1000 | Strong absorptions are expected in this region corresponding to the C-O bonds of the carboxylic acid and the trifluoromethoxy group. |
| C-F stretch | 1350 - 1150 | Strong, characteristic absorptions due to the C-F bonds of the trifluoromethoxy group are expected for all isomers. |
| Aromatic C-H & C=C stretches | 3100 - 3000 & 1600 - 1450 | Multiple bands in these regions confirm the presence of the aromatic ring. |
| Out-of-plane C-H bending | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |
Experimental Protocol for ATR-FTIR:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. Anthranilic acid and its derivatives are known to be fluorescent, and their emission spectra can also be used for characterization.[1]
Expected UV-Vis Spectral Features:
| Isomer | Expected λmax (nm) | Rationale for Differences |
| All Isomers | Two main absorption bands are expected, one around 250-280 nm and another at a longer wavelength, likely above 300 nm. | These absorptions correspond to π → π* transitions within the benzene ring and charge transfer transitions involving the amino and carboxyl groups. The position of the -OCF₃ group will modulate the energy of these transitions. |
| Isomer-Specific Shifts | The exact λmax values will differ between the isomers due to the varying degrees of electronic communication between the substituents. For instance, the 2-amino-4-(trifluoromethoxy) isomer might show a different λmax compared to the 2-amino-5-(trifluoromethoxy) isomer due to the different resonance possibilities. | The study of substituted anthranilic acids has shown that the substitution pattern significantly influences their optical properties.[1] A detailed analysis of the λmax and molar absorptivity can aid in distinguishing the isomers. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.
Expected Mass Spectrometry Features:
The nominal molecular weight for all isomers is 221 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₆F₃NO₃).
The fragmentation patterns, particularly in EI-MS, can be highly diagnostic for distinguishing between these isomers due to the "ortho effect" .[2][3]
| Isomer | Expected Key Fragmentation Pathways |
| This compound | Ortho Effect: Expect a significant loss of water (M-18) due to the proximity of the amino and carboxylic acid groups. Other fragments could arise from the loss of COOH (M-45) and OCF₃ (M-85). |
| 2-amino-4-(trifluoromethoxy)benzoic acid | Fragmentation will likely be dominated by the loss of COOH (M-45) and OCF₃ (M-85). The loss of water is not expected to be a major pathway. |
| 2-amino-5-(trifluoromethoxy)benzoic acid | Similar to the 4-isomer, the primary fragmentation will involve the loss of COOH and OCF₃. |
| 2-amino-6-(trifluoromethoxy)benzoic acid | Ortho Effect: A pronounced loss of water (M-18) is expected due to the ortho arrangement of the amino and carboxylic acid groups. Additionally, steric hindrance might lead to unique fragmentation pathways not observed in the other isomers. |
Experimental Protocol for ESI-MS:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
Logical Workflow for Isomer Differentiation
The following workflow illustrates a systematic approach to distinguishing the isomers of this compound.
Caption: A logical workflow for the differentiation of this compound isomers.
Conclusion
The spectroscopic differentiation of the positional isomers of this compound is a challenging but achievable task. A multi-technique approach, combining the structural detail of NMR, the functional group information from IR, the electronic insights from UV-Vis, and the fragmentation patterns from mass spectrometry, is essential for unambiguous identification. The "ortho effect" in mass spectrometry and the distinct coupling patterns in ¹H NMR are particularly powerful tools for distinguishing these closely related compounds. This guide provides a foundational framework for researchers to confidently characterize these important pharmaceutical building blocks, ensuring the integrity and quality of their scientific endeavors.
References
- 1. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-amino-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel chemical entities is paramount. 2-amino-3-(trifluoromethoxy)benzoic acid, a fluorinated analogue of anthranilic acid derivatives, presents unique analytical challenges due to its polarity, aromaticity, and the presence of the trifluoromethoxy group. This guide provides a comparative analysis of the principal analytical methodologies for the robust validation of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind the choice of each technique and the nuances of method validation, in line with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3] While specific validated methods for this compound are not widely published, this guide leverages established protocols for the closely related analogue, 2-amino-3-methoxybenzoic acid, to provide a robust framework for method development and validation.[1]
Executive Summary: A Comparative Overview of Analytical Techniques
The selection of an optimal analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. The trifluoromethoxy substitution on the benzoic acid core influences the molecule's physicochemical properties, impacting its chromatographic retention, ionization efficiency, and spectral characteristics.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography and quantification by UV absorbance. | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of ionized analyte and its fragments. | Separation of a volatile derivative by gas chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | Very High; provides structural confirmation through fragmentation and can distinguish between isobaric compounds. | High; mass spectral data provides a high degree of confidence in identification. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range). | Very High (typically in the low ng/mL to pg/mL range). | High (typically in the ng/mL range, dependent on derivatization efficiency). |
| Linearity | Good over a wide concentration range (e.g., 0.1-100 µg/mL). | Excellent over a wide dynamic range, often several orders of magnitude. | Good, but the derivatization step can sometimes introduce non-linearity. |
| Matrix Effects | Less prone to signal suppression/enhancement compared to MS-based methods. | Can be significantly affected by ion suppression or enhancement from matrix components. | Less prone to matrix effects than LC-MS/MS, but non-volatile matrix components can contaminate the injector and column. |
| Throughput | High; relatively short run times are common. | High; modern UPLC systems allow for very fast analyses. | Lower; derivatization and longer GC run times can reduce throughput. |
| Cost | Low initial investment and operational costs. | High initial investment and maintenance costs. | Moderate to high initial investment and operational costs. |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and straightforward operation. For an aromatic compound like this compound, the inherent chromophore allows for direct UV detection, making this a logical starting point for assay and purity determinations. The key to a successful HPLC-UV method is achieving adequate chromatographic resolution between the analyte and any impurities or matrix components.
Trustworthiness: A self-validating HPLC-UV protocol incorporates system suitability tests (SSTs) at the start of each analytical run. Parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections ensure that the chromatographic system is performing as expected before any samples are analyzed.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a bulk drug substance or a simple formulation.
1. Sample Preparation: a. Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a target concentration of approximately 50 µg/mL. b. For formulations, a preliminary extraction or dissolution step may be required, followed by filtration through a 0.45 µm filter to remove excipients.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes. The trifluoromethoxy group will likely increase the hydrophobicity compared to a methoxy group, potentially requiring a stronger initial organic phase or a steeper gradient for elution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Based on the aromatic structure, a wavelength between 250-280 nm should be evaluated to find the absorbance maximum.
- Injection Volume: 10 µL.
3. Validation Parameters to Assess:
- Specificity: Analyze blank samples and samples spiked with known impurities to ensure no co-elution at the analyte's retention time.
- Linearity: Prepare a series of calibration standards (e.g., 5-100 µg/mL) and perform a linear regression of peak area versus concentration.
- Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualization of the HPLC-UV Workflow
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: For bioanalytical studies, where low concentrations of the analyte must be measured in complex matrices like plasma or urine, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are indispensable. The key to a successful LC-MS/MS method is the development of a robust sample extraction procedure to minimize matrix effects and the optimization of mass spectrometric parameters for the specific analyte. The trifluoromethoxy group can influence the fragmentation pattern, potentially leading to characteristic neutral losses that can be leveraged for highly selective multiple reaction monitoring (MRM) transitions.
Trustworthiness: A self-validating LC-MS/MS protocol relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction and ensuring the reliability of the quantitative data.
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in human plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of an internal standard working solution (e.g., ¹³C₆-labeled this compound). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions:
- LC System: A UPLC or HPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A fast gradient is typically employed, e.g., 5% to 95% B in 2-3 minutes.
- Flow Rate: 0.4-0.6 mL/min.
- Ionization Source: Electrospray Ionization (ESI), likely in positive mode due to the amino group.
- MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A potential parent ion would be [M+H]⁺. Fragmentation would likely involve loss of water, CO, and potentially parts of the trifluoromethoxy group.
3. Validation Parameters to Assess:
- In addition to the parameters for HPLC-UV, critical evaluation of matrix effects and extraction recovery is required.
Visualization of the LC-MS/MS Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is mandatory. This adds complexity to the sample preparation but can result in a very sensitive and selective method. The choice of derivatizing agent is critical; silylation reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common for derivatizing both the amino and carboxylic acid groups.[4]
Trustworthiness: A self-validating GC-MS protocol involves rigorous control over the derivatization reaction conditions (temperature, time, reagent stoichiometry) to ensure complete and reproducible conversion of the analyte to its volatile derivative. The use of an internal standard that undergoes the same derivatization process is also highly recommended.
Experimental Protocol: GC-MS
Objective: To quantify this compound in a sample matrix where derivatization is feasible.
1. Sample Preparation and Derivatization: a. Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix. b. Evaporate the extract to complete dryness under a stream of nitrogen. c. Add a derivatizing agent (e.g., 100 µL of MTBSTFA) and a solvent (e.g., 100 µL of acetonitrile). d. Heat the mixture (e.g., at 70°C for 60 minutes) to ensure complete derivatization. e. Cool the sample before injection into the GC-MS.
2. GC-MS Conditions:
- GC System: A gas chromatograph with a mass selective detector.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
- Ionization Source: Electron Ionization (EI).
- MS Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized analyte for enhanced sensitivity and selectivity.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Conclusion and Recommendations
The validation of an analytical method for this compound requires a tailored approach based on the analytical objective.
-
For routine quality control, assay, and purity analysis of bulk material, the HPLC-UV method provides a robust, cost-effective, and reliable solution. Its simplicity and high throughput make it ideal for this purpose.
-
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic or metabolism studies in complex biological matrices, LC-MS/MS is unequivocally the method of choice. The investment in instrumentation and development of a rigorous sample preparation protocol is justified by the quality and sensitivity of the data obtained.
-
GC-MS represents a viable, high-sensitivity alternative, particularly in laboratories where GC-MS is the primary platform or for broader metabolomic analyses where derivatization is a standard procedure. However, the additional complexity of the derivatization step makes it less favorable than LC-MS/MS for routine high-throughput bioanalysis of this specific compound.
Ultimately, the successful implementation of any of these techniques hinges on a thorough validation process that demonstrates the method is fit for its intended purpose, adhering to the rigorous standards of scientific integrity and regulatory requirements.
References
A Senior Application Scientist's Guide to Alternative Reagents for 2-Amino-3-(trifluoromethoxy)benzoic Acid in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-Amino-3-(trifluoromethoxy)benzoic acid stands as a valuable building block for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolinones, which are prevalent in numerous biologically active compounds.[2][3][4]
This guide provides an in-depth comparison of alternative reagents to this compound, focusing on readily available and cost-effective 2-amino-3-substituted benzoic acids. We will delve into the synthetic nuances of employing these alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of the 3-Substituent
The choice of the substituent at the 3-position of the anthranilic acid scaffold profoundly influences both the reactivity of the starting material and the properties of the resulting products. The trifluoromethoxy group is a potent electron-withdrawing group, a property that modulates the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid moiety.[5][6] When considering alternatives, it is crucial to understand how their electronic and steric profiles compare to the -OCF₃ group.
Here, we will focus our comparative analysis on the following commercially available alternatives:
-
2-Amino-3-chlorobenzoic acid: A halogenated analog that introduces an electron-withdrawing chloro group.
-
2-Amino-3-fluorobenzoic acid: Another halogenated alternative with a highly electronegative fluoro substituent.
-
2-Amino-3-methylbenzoic acid: An alkyl-substituted analog featuring an electron-donating methyl group.
Comparative Performance in Quinazolinone Synthesis
A primary application of these anthranilic acid derivatives is in the synthesis of quinazolinones, often via the Niementowski reaction or its variations, which typically involve condensation with a one-carbon source like formamide.[7][8][9] The substituent at the 8-position of the resulting quinazolinone originates from the 3-position of the anthranilic acid precursor.
Below is a comparative summary of the performance of this compound and its alternatives in the synthesis of the corresponding 8-substituted quinazolin-4(3H)-ones.
Disclaimer: The following data has been compiled from various literature sources. As the reaction conditions are not identical, this comparison should be viewed as a qualitative guide to the relative reactivity and efficiency of these reagents.
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 8-(Trifluoromethoxy)quinazolin-4(3H)-one | Not explicitly detailed, inferred from general procedures for trifluoromethylated quinazolinones. | Moderate to Good (estimated) | Inferred from[2][10][11] |
| 2-Amino-3-chlorobenzoic acid | 8-Chloroquinazolin-4(3H)-one | Formamide, 150-160 °C, 2-4 h | ~70-80% | [7] |
| 2-Amino-3-fluorobenzoic acid | 8-Fluoroquinazolin-4(3H)-one | Formamidine acetate, formamide, 160 °C, 4 h | Good | [12] |
| 2-Amino-3-methylbenzoic acid | 8-Methylquinazolin-4(3H)-one | Formamide, heat | Moderate | General knowledge |
Expert Insights on Performance:
The electron-withdrawing nature of the trifluoromethoxy, chloro, and fluoro substituents is expected to enhance the electrophilicity of the carboxylic acid group (or its activated form), potentially facilitating the final cyclization step. Conversely, the electron-donating methyl group might slightly decrease the reactivity of the carboxylic acid. However, the nucleophilicity of the amino group is also a critical factor. Strong electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the initial condensation with formamide. The observed yields suggest a complex interplay of these electronic effects.
Steric hindrance from the 3-substituent can also play a role. While all the compared substituents are relatively small, bulkier groups could impede the cyclization process.
Experimental Protocols
To provide a practical framework for comparison, we present detailed experimental protocols for the synthesis of 8-substituted quinazolin-4(3H)-ones from the respective 2-amino-3-substituted benzoic acids.
Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one[7]
This protocol details the synthesis of 8-chloroquinazolin-4(3H)-one using a conventional heating method.
Caption: Workflow for the synthesis of 8-chloroquinazolin-4(3H)-one.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield pure 8-chloroquinazolin-4(3H)-one.
Protocol 2: General Microwave-Assisted Synthesis of 8-Substituted Quinazolin-4(3H)-ones
Microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional heating.[7] This general protocol can be adapted for all the discussed starting materials.
Caption: General workflow for microwave-assisted quinazolinone synthesis.
Step-by-Step Methodology:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the 2-amino-3-substituted benzoic acid (1.0 equivalent) and formamide (5-10 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (typically 150-180 °C) for a specified time (usually 10-30 minutes).
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent to obtain the pure 8-substituted quinazolin-4(3H)-one.
Causality Behind Experimental Choices: The Role of the 3-Substituent
The electronic nature of the substituent at the 3-position of the anthranilic acid plays a pivotal role in the reaction's progress and the properties of the final product.
Caption: Influence of the 3-substituent on synthesis and product properties.
-
Electron-Withdrawing Groups (-OCF₃, -Cl, -F): These groups decrease the electron density of the aromatic ring. This has a dual effect:
-
It reduces the nucleophilicity of the 2-amino group, which can slow down the initial attack on the carbonyl carbon of formamide (or other C1 sources).
-
It increases the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating the final intramolecular cyclization step. The trifluoromethoxy group is a particularly strong electron-withdrawing group through a combination of inductive and resonance effects.[5][6] This strong deactivation of the ring can make the initial amidation more challenging compared to the less deactivating chloro and fluoro groups.
-
-
Electron-Donating Groups (-CH₃): The methyl group, being weakly electron-donating, has the opposite effect:
-
It increases the nucleophilicity of the 2-amino group, potentially speeding up the initial condensation.
-
It slightly reduces the electrophilicity of the carboxylic acid's carbonyl carbon, which might make the final ring-closing step less favorable compared to analogs with electron-withdrawing groups.
-
The choice of reagent, therefore, presents a trade-off. While a more electron-withdrawing group might favor the final cyclization, it can hinder the initial condensation. This highlights the importance of optimizing reaction conditions (temperature, time, and catalysts) for each specific substrate.
Conclusion
While this compound is a valuable reagent for introducing the prized trifluoromethoxy group, its alternatives, such as the chloro, fluoro, and methyl analogs, offer viable and often more economical pathways for the synthesis of diverse libraries of quinazolinones and other heterocyclic compounds. The choice of reagent should be guided by the desired properties of the final product and a thorough understanding of the electronic and steric effects the substituent imparts on the synthetic transformation. By carefully considering these factors and optimizing reaction conditions, researchers can effectively navigate the synthetic landscape to achieve their target molecules efficiently.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 11. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3 H)-ones with Trifluoroacetic Acid as CF3 Source. [sonar.ch]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Guide to Benzoic Acid-Derived Drug Candidates in Inflammation and Pain Management
For researchers, scientists, and drug development professionals navigating the complex landscape of anti-inflammatory and analgesic drug discovery, the strategic incorporation of fluorine into molecular scaffolds has proven to be a transformative approach. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides an in-depth, objective comparison of the efficacy of prominent drug candidates derived from fluorinated benzoic acids, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Rise of Fluorinated Benzoic Acids in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of selective inhibitors with improved safety profiles.[2]
Fluorinated benzoic acid derivatives have emerged as a particularly fruitful class of compounds in the quest for potent and selective NSAIDs. The introduction of fluorine can modulate the acidity of the benzoic acid moiety and influence interactions within the target's binding site, leading to enhanced potency and selectivity. This guide will focus on a comparative analysis of three notable examples: Celecoxib, Diflunisal, and Flurbiprofen.
Comparative Efficacy and Selectivity
The therapeutic efficacy and side-effect profile of NSAIDs are intrinsically linked to their inhibitory activity against COX-1 and COX-2. A higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Drug Candidate | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 82 | 6.8 | 12 |
| Diflunisal | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | ~10-20 times more active than aspirin (specific IC50 values vary across studies) | Less potent than indomethacin (specific IC50 values vary across studies) | Non-selective |
| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | Potent inhibitor (specific IC50 values vary across studies) | Potent inhibitor (specific IC50 values vary across studies) | Non-selective |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are compiled from multiple sources for comparative purposes.[3][4]
Celecoxib , with its trifluoromethyl group, stands out as a selective COX-2 inhibitor. This selectivity is a key factor in its clinical use for managing chronic inflammatory conditions with a potentially lower risk of gastrointestinal complications compared to non-selective NSAIDs.
Diflunisal , a derivative of salicylic acid, is a non-selective COX inhibitor. While less potent than some other NSAIDs like indomethacin, it has demonstrated significant analgesic and anti-inflammatory effects.[1][3]
Flurbiprofen , another non-selective NSAID, is a potent inhibitor of both COX isoforms and is used for the management of pain and inflammation in various conditions.[5]
Mechanism of Action: Targeting the COX-2 Signaling Pathway
The anti-inflammatory and analgesic effects of these drug candidates are primarily mediated through the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.
As illustrated, fluorinated benzoic acid derivatives like Celecoxib act by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into prostaglandin H2 (PGH2). This blockade halts the downstream production of various pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation, pain, and fever. The selectivity of Celecoxib for COX-2 is attributed to the presence of a side pocket in the COX-2 enzyme that is absent in COX-1, which accommodates the bulky trifluoromethylphenyl group of the drug.
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility.
| Parameter | Celecoxib | Diflunisal | Flurbiprofen |
| Bioavailability | ~22-40% (fasted) | Well absorbed | >99% |
| Protein Binding | ~97% | >99% | >99% |
| Metabolism | Hepatic (primarily CYP2C9) | Hepatic (glucuronidation and sulfation) | Hepatic (oxidation and conjugation) |
| Half-life (t½) | ~11 hours | ~8-12 hours (dose-dependent) | ~3.5 hours |
| Excretion | Feces (~57%), Urine (~27%) | Urine | Urine |
Data compiled from multiple sources.[6][7][8]
Celecoxib exhibits moderate bioavailability that can be enhanced with food. Its metabolism is primarily mediated by the CYP2C9 enzyme, which is an important consideration for potential drug-drug interactions. Diflunisal has a longer, dose-dependent half-life, allowing for less frequent dosing.[7][9] Flurbiprofen is rapidly absorbed and has a relatively short half-life.
Experimental Protocols: Assessing Efficacy In Vitro and In Vivo
To provide a practical framework for comparative studies, this section details standardized protocols for evaluating the efficacy of fluorinated benzoic acid derivatives.
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Resorufin Standard
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a standard curve using the Resorufin Standard.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations (or DMSO for control)
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for resorufin.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds in vivo.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (in a suitable vehicle)
-
Pletysmometer
-
Calipers
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups of animals.
-
Induction of Edema: After a specific time (e.g., 60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
The strategic incorporation of fluorine into benzoic acid derivatives has yielded a rich pipeline of potent anti-inflammatory and analgesic drug candidates. Celecoxib, with its COX-2 selectivity, exemplifies the success of this approach in creating safer NSAIDs. Non-selective agents like Diflunisal and Flurbiprofen also remain valuable therapeutic options.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. By understanding the nuances of efficacy, selectivity, and pharmacokinetic profiles, and by employing robust experimental models, the scientific community can continue to innovate and develop the next generation of safer and more effective treatments for inflammatory diseases and pain. The ongoing exploration of novel fluorinated benzoic acid derivatives holds significant promise for addressing unmet medical needs.[10][11]
References
- 1. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the animal and clinical pharmacology of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalscientificjournal.com [globalscientificjournal.com]
A Comparative Guide to the Lipophilicity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, lipophilicity is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. The strategic introduction of fluorine atoms is a common tactic to modulate this property, yet the effects are nuanced and highly dependent on the atom's position within the molecular scaffold. This guide provides an in-depth comparison of the lipophilicity of ortho-, meta-, and para-fluorinated benzoic acid isomers, supported by experimental data and a detailed examination of the underlying chemical principles.
The Context-Dependent Impact of Fluorine on Lipophilicity
Fluorine's influence on lipophilicity is not a simple additive effect; it is a complex interplay of electronic and steric factors.[1] While often considered to increase lipophilicity, the net effect is highly context-dependent and can be counterintuitive.[2] The position of the fluorine atom on the benzoic acid ring dramatically alters its interaction with the carboxylic acid group and the surrounding solvent, leading to distinct lipophilicity profiles for each isomer.
Positional Isomerism and Lipophilicity: A Data-Driven Comparison
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. For ionizable molecules like benzoic acids, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) provides a more biologically relevant measure.[3]
Below is a summary of the experimental logP values for the three isomers of fluorobenzoic acid:
| Compound | Isomer Position | Experimental logP |
| 2-Fluorobenzoic Acid | Ortho | 1.856[4] |
| 3-Fluorobenzoic Acid | Meta | 2.163 |
| 4-Fluorobenzoic Acid | Para | 2.07 |
Analysis of Experimental Data:
Contrary to a simple expectation based on fluorine's hydrophobicity, the ortho-isomer (2-fluorobenzoic acid) exhibits the lowest lipophilicity. The meta-isomer (3-fluorobenzoic acid) is the most lipophilic, followed closely by the para-isomer (4-fluorobenzoic acid). This trend underscores the importance of positional effects in determining the overall physicochemical properties of a molecule.
Unraveling the Mechanistic Underpinnings
The observed differences in lipophilicity can be attributed to a combination of inductive effects, resonance effects, and, most notably for the ortho-isomer, the potential for intramolecular hydrogen bonding.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The -I effect increases the acidity of the carboxylic acid, which can influence its ionization state and, consequently, its partitioning behavior.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the benzene ring through resonance. This electron-donating effect is most pronounced at the ortho and para positions and opposes the inductive effect.
-
Intramolecular Hydrogen Bonding (IMHB): The proximity of the fluorine and carboxylic acid groups in the ortho position allows for the formation of an intramolecular hydrogen bond between the acidic proton and the fluorine atom. This internal interaction can effectively "mask" the polar hydrogen-bond donor and acceptor sites from the solvent, which would be expected to increase lipophilicity.
However, the experimental data indicates that 2-fluorobenzoic acid is the least lipophilic isomer. This suggests that in the context of octanol-water partitioning, the conformational effects and the influence of the solvent environment may play a more dominant role than the formation of a stable intramolecular hydrogen bond in the bulk solvent. It is possible that the conformation required for significant intramolecular hydrogen bonding is not the most stable in the biphasic system, or that the increased acidity and subsequent ionization at a given pH for the ortho isomer counteracts the lipophilicity-enhancing effect of IMHB.
Experimental Determination of Lipophilicity
Accurate determination of logP and logD values is crucial for understanding structure-activity relationships. The "shake-flask" method is considered the gold standard, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) offer higher throughput.
Shake-Flask Method for logP/logD Determination
This classical method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous phase.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the vessel for a set period (e.g., 30 minutes to several hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. For logD, the same calculation is performed using the buffered aqueous phase.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for Shake-Flask LogP/LogD Determination", fontname="Arial", fontsize=10];
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, automated alternative for estimating lipophilicity. This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.
Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values spanning the expected range of the test compounds. Record their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Inject the fluorinated benzoic acid isomers and record their retention times.
-
logP Determination: Calculate the k' for each isomer and use the calibration curve to determine its logP value.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for RP-HPLC LogP Determination", fontname="Arial", fontsize=10];
Conclusion
The lipophilicity of fluorinated benzoic acid isomers is a clear demonstration of the principle that subtle structural modifications can lead to significant changes in physicochemical properties. The ortho-isomer, despite the potential for intramolecular hydrogen bonding, is the least lipophilic, while the meta-isomer exhibits the highest lipophilicity. This guide highlights the necessity of considering the intricate interplay of electronic and steric effects, and the importance of empirical data in guiding rational drug design. A thorough understanding of these principles and the application of robust experimental methodologies are paramount for the successful optimization of lead compounds in the drug discovery pipeline.
References
The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of Trifluoromethoxy- vs. Chloro-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a candidate's metabolic stability is a critical determinant of its journey to clinical success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The strategic modification of a drug scaffold with halogen substituents is a time-honored approach to modulate these properties. This guide provides an in-depth comparison of the metabolic stability of two commonly employed substituents on a benzoic acid scaffold: the trifluoromethoxy group (-OCF₃) and the chloro group (-Cl).
The Cornerstone of ADME Profiling: The In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of a compound, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[1] This assay measures the rate of disappearance of a parent compound upon incubation with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of phase I drug-metabolizing enzymes, most notably the CYP450s.[2][3] The data generated, namely the in vitro half-life (t½) and intrinsic clearance (CLint), provide a reliable indication of a compound's susceptibility to hepatic metabolism.[4][5]
A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability, which often translates to improved bioavailability and a longer duration of action in vivo.[4]
Experimental Protocol: A Self-Validating System for Assessing Metabolic Stability
The following protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound in human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to assess for non-CYP450 mediated degradation or chemical instability.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[6]
-
-
Sample Processing:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[7]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Volume of incubation / Amount of microsomal protein) .[4]
In Vitro Microsomal Stability Assay Workflow
Comparative Metabolic Stability: A Tale of Two Halogens
The metabolic fate of a substituted benzoic acid is largely dictated by the nature of the substituent on the aromatic ring. Both the trifluoromethoxy and chloro groups are electron-withdrawing, yet their impact on metabolic stability is markedly different.
| Parameter | Trifluoromethoxy-Substituted Benzoic Acid (Expected) | Chloro-Substituted Benzoic Acid (Expected) | Rationale |
| In Vitro Half-life (t½) | Long (>60 min) | Moderate to Short | The trifluoromethoxy group is highly resistant to metabolic cleavage, whereas the chloro-substituted ring is susceptible to oxidation and dehalogenation. |
| Intrinsic Clearance (CLint) | Low (<12 µL/min/mg protein) | Moderate to High | The high stability of the -OCF₃ group results in slow metabolism, while the chloro-substituted ring provides sites for enzymatic attack.[4] |
| Primary Metabolic Pathways | Minimal Phase I metabolism; potential for Phase II conjugation of the carboxylic acid. | Phase I (CYP450-mediated) aromatic hydroxylation, potential dehalogenation; Phase II conjugation of the carboxylic acid and phenolic metabolites. | The strong C-F bonds in the -OCF₃ group are highly resistant to cleavage, while the C-Cl bond and the aromatic ring are more metabolically labile. |
Note: The values in the table above are illustrative and based on general principles of drug metabolism. Actual experimental values may vary depending on the specific isomer and assay conditions.
Mechanistic Insights into Metabolic Stability
The Trifluoromethoxy Group: A Bastion of Stability
The trifluoromethoxy group is renowned for its ability to confer exceptional metabolic stability to a parent molecule. This stability arises from several key factors:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This high bond energy makes the trifluoromethoxy group highly resistant to enzymatic cleavage by CYP450 enzymes, which typically initiate metabolism through the abstraction of a hydrogen atom or the oxidation of a carbon-hydrogen bond.
-
Electron-Withdrawing Nature: The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack, which is a common mechanism for CYP450-mediated aromatic hydroxylation. This electronic effect reduces the susceptibility of the benzene ring to oxidation.
-
Steric Hindrance: The trifluoromethoxy group can sterically shield adjacent positions on the aromatic ring, further hindering the approach of metabolic enzymes.
As a result, trifluoromethoxy-substituted benzoic acids are expected to exhibit very slow rates of phase I metabolism. The primary metabolic pathway for these compounds is likely to be phase II conjugation, such as glucuronidation of the carboxylic acid moiety.
The Chloro Group: A Site of Metabolic Vulnerability
In contrast to the trifluoromethoxy group, the chloro substituent and the chlorinated aromatic ring present several avenues for metabolic transformation:
-
Aromatic Hydroxylation: The chloro group is less deactivating to the aromatic ring than the trifluoromethoxy group. Consequently, the aromatic ring of a chloro-substituted benzoic acid remains susceptible to CYP450-mediated hydroxylation at positions ortho and meta to the chloro and carboxyl groups. The resulting chlorophenols can then undergo phase II conjugation.
-
Oxidative Dehalogenation: CYP450 enzymes can catalyze the oxidative dehalogenation of aromatic chlorides. This process can proceed through the formation of an epoxide intermediate across the C-Cl bond, which can then rearrange to form a phenolic metabolite with the expulsion of the chloride ion.
-
Reductive Dehalogenation: Under hypoxic conditions, some CYP450 enzymes can catalyze the reductive dehalogenation of chloroaromatic compounds, although this is generally a less common pathway in a well-oxygenated liver.[6]
The presence of these metabolic pathways makes chloro-substituted benzoic acids more susceptible to metabolism compared to their trifluoromethoxy counterparts.
Comparative Metabolic Pathways
Conclusion: A Clear Choice for Enhanced Metabolic Stability
The strategic incorporation of a trifluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of a benzoic acid scaffold. Its inherent resistance to CYP450-mediated metabolism, owing to the high strength of the C-F bonds and its strong electron-withdrawing nature, leads to a significant increase in metabolic half-life and a reduction in intrinsic clearance. In contrast, the chloro substituent offers a site of metabolic liability, with the aromatic ring being susceptible to hydroxylation and dehalogenation by CYP450 enzymes.
For drug development professionals seeking to design long-acting compounds with improved pharmacokinetic profiles, the trifluoromethoxy group represents a superior choice over a chloro substituent when metabolic stability is a key optimization parameter. The detailed experimental protocol provided in this guide offers a robust framework for the empirical validation of these principles in your own drug discovery programs.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Studies of 2-Amino-3-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Cross-Reactivity Profiling in Drug Discovery
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for off-target effects. Cross-reactivity, the unintended interaction of a drug molecule with proteins other than its intended target, is a primary driver of adverse drug reactions and can lead to late-stage attrition in clinical trials. For derivatives of 2-amino-3-(trifluoromethoxy)benzoic acid, a scaffold with potential therapeutic applications, a thorough understanding of their selectivity profile is paramount. The trifluoromethoxy group, for instance, can significantly alter the electronic and lipophilic properties of the molecule, potentially influencing its binding promiscuity.[1]
This guide provides a structured approach to de-risking drug candidates by establishing a comprehensive cross-reactivity profile early in the discovery process.
Designing a Cross-Reactivity Screening Cascade
A tiered approach, or screening cascade, is the most efficient method for evaluating cross-reactivity. This strategy begins with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for promising candidates.
Caption: A tiered screening cascade for assessing cross-reactivity.
PART 1: In Vitro Cross-Reactivity Profiling
The initial assessment of cross-reactivity should be performed using in vitro methods due to their high-throughput nature and cost-effectiveness.[2]
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction of a compound with a large panel of receptors, channels, and transporters.
Objective: To determine the binding affinity of this compound derivatives against a broad panel of off-targets.
Methodology:
-
Compound Preparation: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO).
-
Target Panel Selection: Utilize a commercially available panel of receptor and enzyme assays (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of GPCRs, ion channels, kinases, and other enzymes implicated in adverse drug effects.
-
Assay Execution:
-
Incubate the test compound at a screening concentration (e.g., 10 µM) with a membrane preparation or purified enzyme expressing the target of interest and a specific radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. For compounds showing significant inhibition (>50%), determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) from a concentration-response curve.
Data Presentation: Comparative Cross-Reactivity Table
The results from the broad panel screen should be summarized in a clear and concise table to facilitate comparison between derivatives.
| Derivative | Target | Primary Target IC50 (nM) | Off-Target | % Inhibition @ 10 µM | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Compound A | Target X | 15 | hERG | 85% | 1,200 | 80 |
| 5-HT2B | 60% | 8,500 | 567 | |||
| Compound B | Target X | 25 | hERG | 15% | >10,000 | >400 |
| 5-HT2B | 5% | >10,000 | >400 |
Expert Interpretation: A higher selectivity index indicates a more desirable cross-reactivity profile. In the hypothetical data above, Compound B demonstrates a superior selectivity profile compared to Compound A, with significantly less activity at the hERG channel, a critical off-target associated with cardiac toxicity. The structural differences between Compound A and B, which could be modifications to the amino or carboxylic acid groups of the benzoic acid scaffold, likely contribute to this improved selectivity.[3]
PART 2: Cellular and In Vivo Cross-Reactivity Assessment
For compounds that demonstrate a promising selectivity profile in vitro, further characterization in more physiologically relevant systems is necessary.
Experimental Protocol: Functional Cellular Assays
Functional cellular assays assess the downstream consequences of a compound binding to an off-target receptor.
Objective: To determine if the binding of a derivative to an off-target results in a functional cellular response.
Methodology (Example: Calcium Flux Assay for GPCRs):
-
Cell Culture: Use a cell line stably expressing the off-target GPCR of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Add the test derivative at various concentrations.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an agonist effect, while a decrease in the response to a known agonist indicates an antagonist effect.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists.
Caption: Workflow for a functional cellular calcium flux assay.
Bridging to In Vivo Models
While in vitro and cellular assays are powerful tools, they cannot fully recapitulate the complexity of a whole organism.[4][5] Therefore, in vivo studies are essential for confirming the cross-reactivity profile and assessing the potential for adverse effects.
Considerations for In Vivo Studies:
-
Animal Model Selection: Choose an animal model that is relevant to the therapeutic indication and where the target and potential off-targets have similar pharmacology to humans.
-
Dose Selection: The doses administered should be relevant to the anticipated therapeutic exposure in humans.
-
Endpoint Measurement: Monitor for both on-target efficacy and any potential off-target related adverse events. This can include behavioral observations, clinical pathology, and histopathology.
Structure-Activity Relationships and Mitigating Cross-Reactivity
Systematic structural modifications of the this compound scaffold can be used to improve selectivity.[6][7] For example, altering the substitution pattern on the benzoic acid ring can influence the molecule's conformation and its ability to fit into the binding pockets of off-target proteins.[3] Computational modeling and docking studies can be employed to rationalize observed cross-reactivities and guide the design of more selective derivatives.
Conclusion
A thorough and early assessment of cross-reactivity is a critical component of modern drug discovery. By employing a tiered screening cascade that progresses from broad in vitro panels to more focused cellular and in vivo assays, researchers can build a comprehensive understanding of the selectivity profile of their this compound derivatives. This proactive approach to de-risking not only increases the probability of clinical success but also contributes to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo cross-reactivity studies of legume allergy in a Mediterranean population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accuracy of in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide for the Safe Disposal of 2-amino-3-(trifluoromethoxy)benzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-amino-3-(trifluoromethoxy)benzoic acid (CAS No. 561304-41-4). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The foundational principle of this guide is that chemical waste must be managed by licensed professionals. Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[1][2][3][4]
Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of safe laboratory practice. This compound is classified with several hazards that necessitate careful handling at all stages, including disposal.[5] The primary risks are associated with direct contact and inhalation.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Code | Signal Word | Potential Effect |
| Acute Toxicity (Oral), Category 4 | H302 | Warning | Harmful if swallowed.[5] |
| Skin Irritation, Category 2 | H315 | Warning | Causes skin irritation upon contact.[5][6] |
| Serious Eye Irritation, Category 2A | H319 | Warning | Causes serious, potentially damaging, eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Warning | May cause respiratory irritation if inhaled as dust.[5][6] |
The presence of the trifluoromethoxy group suggests a high degree of chemical stability, aligning it with other highly fluorinated compounds that can be persistent in the environment. Therefore, its disposal must be considered with heightened scrutiny, following guidelines for persistent chemical waste.
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before handling this chemical for disposal, it is mandatory to establish a safe working environment through engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, especially when transferring from its original container to a waste container, must be conducted within a certified chemical fume hood.[3] This is the most effective way to mitigate the risk of inhaling dust particles, which can cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE)
The following PPE is required to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment | Standard/Specification | Justification |
| Eyes/Face | Safety Goggles | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne dust, preventing serious eye irritation.[6] |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact that can cause irritation.[7][8] Gloves must be inspected before use and disposed of properly after handling. |
| Body | Long-sleeved Lab Coat | N/A | Protects skin on the arms and body from accidental contact.[6] |
| Respiratory | N95 (or equivalent) Respirator | NIOSH (US) or EN 149 (EU) | Required when handling the powder outside of a fume hood or if dust generation is unavoidable.[6] |
Step-by-Step Disposal Protocol
The only acceptable method for the disposal of this chemical is through a licensed hazardous waste management service.[3][9] The following steps outline the process for preparing the material for pickup.
Step 1: Waste Segregation Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated paper towels) separately from all other waste streams.[4] Never mix incompatible wastes.[4] This chemical is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Step 2: Waste Collection and Containment
-
For Solid Waste: Carefully transfer the solid chemical into a sturdy, sealable container that is chemically compatible.[3] Avoid any actions that could generate dust.[3]
-
For Contaminated Labware: The first rinse of any container or labware that held the chemical must be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting the first rinse is critical.
Step 3: Labeling Securely affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
The full chemical name: "Waste this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[5]
Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[7] Keep the container tightly closed except when adding waste.[7][11]
Step 5: Arrange for Professional Disposal Contact your institution’s Environmental Health and Safety (EHS) department or a pre-approved chemical waste disposal contractor to schedule a pickup.[3] Provide them with the full chemical name and quantity.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[12]
-
Don PPE: Before attempting any cleanup, put on the full PPE detailed in Table 2.
-
Control Dust: If the spilled material is a solid, gently cover it with a damp paper towel or use a commercial spill kit absorbent to prevent dust from becoming airborne.[12] Do not dry sweep.
-
Collect Spilled Material: Carefully scoop or sweep the material into a designated hazardous waste container.[3][13]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (consult the SDS or your EHS office), collecting all cleanup materials (wipes, absorbents) as hazardous waste.
-
Package and Label: Seal and label the container with all spill cleanup debris as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for handling this compound at the end of its lifecycle in the lab.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.es [fishersci.es]
- 7. aksci.com [aksci.com]
- 8. aplng.com.au [aplng.com.au]
- 9. geneseo.edu [geneseo.edu]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
- 12. nj.gov [nj.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
